2-(3-Oxocyclobutyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-oxocyclobutyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-2-1-5-3-6(8)4-5/h5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUCMMIBKLVHSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
The quest for novel molecular scaffolds that can unlock new therapeutic avenues is a perpetual endeavor in medicinal chemistry. Among the vast chemical space, strained ring systems have garnered significant attention due to their unique three-dimensional conformations and their ability to act as bioisosteres for more common structural motifs. The cyclobutane ring, in particular, offers a compelling blend of conformational rigidity and chemical stability, making it an attractive component in the design of modern pharmaceuticals.[1] When functionalized with reactive moieties such as a ketone and a nitrile, the resulting molecule becomes a versatile building block for the synthesis of a diverse array of more complex structures.
This technical guide provides a comprehensive overview of 2-(3-Oxocyclobutyl)acetonitrile, a compound that, while not extensively documented in current literature, holds considerable promise as a synthetic intermediate in drug discovery. Due to the limited direct experimental data available for this specific molecule, this guide will present a plausible synthetic pathway, predict its physicochemical and spectroscopic characteristics based on established chemical principles and data from related structures, and explore its potential applications in the development of novel therapeutic agents.
Proposed Synthesis and Mechanistic Insights
The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. A key intermediate in this proposed pathway is 3-oxocyclobutanecarboxylic acid, for which several synthetic routes have been reported.[2][3][4][5] The overall strategy involves the formation of the cyclobutane ring, followed by functional group manipulations to introduce the cyanomethyl moiety.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
One effective method for the preparation of 3-oxocyclobutanecarboxylic acid involves the cycloaddition of allene with dichloroketene, followed by hydrolysis and decarboxylation. A more scalable approach, however, starts from 1,3-dibromo-2-propanone and malonic ester derivatives.[2]
Conversion to this compound
With 3-oxocyclobutanecarboxylic acid in hand, a plausible route to the target molecule involves its conversion to a suitable electrophile, followed by nucleophilic substitution with the acetonitrile anion.
Step 1: Reduction of the Carboxylic Acid to the Corresponding Alcohol
The carboxylic acid can be selectively reduced to the primary alcohol, 3-oxocyclobutylmethanol, using a mild reducing agent such as borane-tetrahydrofuran complex (BH3-THF) to avoid reduction of the ketone.
Step 2: Conversion of the Alcohol to a Leaving Group
The resulting alcohol is then converted into a better leaving group, for instance, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine, to yield 3-oxocyclobutyl)methyl 4-methylbenzenesulfonate.
Step 3: Nucleophilic Substitution with Acetonitrile Anion
The final step is the alkylation of acetonitrile with the tosylated intermediate.[6] Acetonitrile is deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form the nucleophilic carbanion, which then displaces the tosylate group to form the desired product, this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Acetonitrile
-
Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
Part A: Synthesis of (3-Oxocyclobutyl)methanol
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1 equivalent) in anhydrous THF under an argon atmosphere at 0 °C, add a 1 M solution of borane-tetrahydrofuran complex in THF (1.1 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude (3-oxocyclobutyl)methanol.
Part B: Synthesis of (3-Oxocyclobutyl)methyl 4-methylbenzenesulfonate
-
Dissolve the crude (3-oxocyclobutyl)methanol (1 equivalent) in pyridine under an argon atmosphere at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash sequentially with cold 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the tosylated product.
Part C: Synthesis of this compound
-
To a solution of acetonitrile (1.5 equivalents) in anhydrous THF at -78 °C under an argon atmosphere, add a 2 M solution of LDA (1.2 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to this compound.
Predicted Physicochemical and Spectroscopic Properties
The following table summarizes the predicted physicochemical properties of this compound.
| Property | Predicted Value |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.13 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Estimated 200-220 °C at atmospheric pressure |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) |
Spectroscopic Analysis (Predicted)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring.
-
δ 3.0-3.5 ppm (m, 4H): Protons on the cyclobutane ring adjacent to the ketone (C2 and C4). These would likely appear as a complex multiplet.
-
δ 2.5-3.0 ppm (m, 1H): The proton at the C1 position of the cyclobutane ring, coupled to the adjacent methylene protons and the protons on the cyclobutane ring.
-
δ 2.4-2.6 ppm (d, 2H): The methylene protons of the acetonitrile group, appearing as a doublet due to coupling with the C1 proton of the cyclobutane ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~208 ppm: Carbonyl carbon of the ketone.
-
δ ~117 ppm: Nitrile carbon.
-
δ ~45 ppm: Carbons of the cyclobutane ring adjacent to the ketone (C2 and C4).
-
δ ~35 ppm: Carbon at the C1 position of the cyclobutane ring.
-
δ ~20 ppm: Methylene carbon of the acetonitrile group.
-
-
IR (Infrared) Spectroscopy:
-
~2250 cm⁻¹ (weak to medium): C≡N stretching vibration of the nitrile group.
-
~1780 cm⁻¹ (strong): C=O stretching vibration of the cyclobutanone, typically at a higher frequency than acyclic ketones due to ring strain.
-
~2900-3000 cm⁻¹: C-H stretching vibrations of the methylene and methine groups.
-
-
MS (Mass Spectrometry):
-
m/z 109 (M⁺): Molecular ion peak.
-
m/z 81: Loss of CO.
-
m/z 68: Loss of acetonitrile.
-
m/z 41: Fragment corresponding to the acetonitrile radical cation. The fragmentation pattern of cyclobutane derivatives can be complex, and the molecular ion may be of low intensity.[7]
-
Applications in Drug Discovery
The unique structural features of this compound make it an attractive scaffold for the synthesis of novel drug candidates.[1][8]
-
Conformational Constraint: The rigid cyclobutane ring can be used to lock flexible molecules into a specific bioactive conformation, potentially increasing their binding affinity and selectivity for a biological target.
-
Bioisosteric Replacement: The cyclobutane moiety can serve as a non-planar bioisostere for aromatic rings or gem-dimethyl groups, which can improve physicochemical properties such as solubility and metabolic stability.
-
Versatile Synthetic Handle:
-
The ketone functionality can be readily transformed into a variety of other functional groups. It can undergo nucleophilic addition, reduction to an alcohol, reductive amination to introduce amine functionalities, or be used in olefination reactions.
-
The nitrile group is a versatile precursor to amines (via reduction), carboxylic acids (via hydrolysis), and various heterocyclic systems such as tetrazoles, which are common in medicinal chemistry.
-
Diagram of Potential Derivatizations:
Caption: Potential synthetic transformations of this compound.
These potential transformations highlight the utility of this compound as a starting material for generating libraries of diverse compounds for high-throughput screening in drug discovery programs. The combination of a conformationally restricted core with two versatile functional groups provides a powerful platform for exploring chemical space and identifying novel bioactive molecules.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling nitriles and ketones should be observed.
-
Toxicity: Organic nitriles can be toxic and may be metabolized to release cyanide. Handle with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling vapors.
-
Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.
Always consult the Safety Data Sheet (SDS) for any chemical before use and follow established laboratory safety protocols.
Conclusion
This compound represents a promising yet underexplored building block for medicinal chemistry and organic synthesis. Its synthesis, while requiring a multi-step approach, is feasible based on established synthetic methodologies. The combination of a rigid cyclobutane core with a reactive ketone and a versatile nitrile functionality provides a rich platform for the generation of diverse and structurally complex molecules. As the demand for novel chemical entities in drug discovery continues to grow, the exploration of such unique scaffolds will be crucial in the development of the next generation of therapeutic agents. This guide provides a foundational understanding of the synthesis, predicted properties, and potential applications of this intriguing molecule, encouraging further research into its chemistry and utility.
References
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"2-(3-Oxocyclobutyl)acetonitrile" chemical structure and IUPAC name
An In-Depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a valuable building block in modern medicinal chemistry and drug discovery. We will delve into its precise chemical structure and nomenclature, physicochemical properties, and plausible synthetic pathways with detailed experimental considerations. Furthermore, this document outlines the expected spectroscopic signature for structural verification and explores the compound's reactivity and synthetic utility. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique conformational and electronic properties of the cyclobutane scaffold.
The Ascendancy of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal mol⁻¹), is now increasingly recognized as a privileged scaffold in drug design.[1] Unlike more flexible cycloalkanes, the cyclobutane moiety adopts a rigid, puckered conformation that can effectively orient substituents into well-defined three-dimensional space.[2] This conformational rigidity can enhance binding affinity to biological targets, improve metabolic stability, and provide novel intellectual property vectors.[3]
The strategic incorporation of cyclobutane rings has proven advantageous for improving potency, selectivity, and pharmacokinetic (PK) profiles.[2] Notable examples of marketed drugs containing this motif include the chemotherapy agent Carboplatin, the hepatitis C protease inhibitor Boceprevir, and the androgen receptor antagonist Apalutamide.[2][4] The growing interest in non-planar, three-dimensional fragments for fragment-based drug discovery (FBDD) has further highlighted the utility of cyclobutane derivatives as they offer distinct advantages over traditional flat aromatic systems.[5] this compound represents a bifunctional building block that capitalizes on these benefits, offering two reactive handles for further chemical elaboration.
Physicochemical and Structural Properties of this compound
IUPAC Name and Chemical Structure
The formal IUPAC name for the compound is This compound . The name is derived by treating acetonitrile as the parent structure, substituted at the second carbon with a 3-oxocyclobutyl group.[6][7][8]
The chemical structure consists of a four-membered cyclobutanone ring attached to a cyanomethyl group.
Caption: Chemical structure and IUPAC name.
Key Physicochemical Data
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 2007916-61-0 | [9][10][11] |
| Molecular Formula | C₆H₇NO | [9][11][12] |
| Molecular Weight | 109.13 g/mol | [9][12] |
| Monoisotopic Mass | 109.052765 Da | [12] |
| SMILES | C1C(CC1=O)CC#N | [12] |
| InChIKey | PZUCMMIBKLVHSP-UHFFFAOYSA-N | [12] |
| Predicted XlogP | -0.4 | [12] |
| Purity (Typical) | ≥97% | [9][11] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
A logical approach involves the nucleophilic substitution of a 3-(halomethyl)cyclobutanone with a cyanide salt. This method is analogous to well-established procedures for synthesizing nitriles from alkyl halides.[13]
Caption: Proposed workflow for the synthesis.
Proposed Synthetic Protocol
Objective: To synthesize this compound via nucleophilic substitution.
Materials:
-
3-(Bromomethyl)cyclobutan-1-one (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Sodium iodide (NaI) (0.1 eq, catalytic)
-
Anhydrous acetone (or DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium cyanide (1.2 eq) and catalytic sodium iodide (0.1 eq).
-
Solvent Addition: Add anhydrous acetone to the flask, sufficient to create a stirrable slurry.
-
Substrate Addition: Dissolve 3-(bromomethyl)cyclobutan-1-one (1.0 eq) in a minimal amount of anhydrous acetone and add it dropwise to the stirring cyanide slurry at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and monitor its progress by TLC or GC-MS. The reaction is expected to proceed for 12-24 hours.
-
Quenching & Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via column chromatography on silica gel or vacuum distillation to afford pure this compound.
Rationale for Experimental Choices
-
Cyanide Source: Sodium cyanide is a common and effective nucleophile for introducing the nitrile functional group.[13] Extreme caution must be exercised as NaCN is highly toxic.
-
Solvent: Acetone is a suitable polar aprotic solvent that facilitates Sₙ2 reactions. DMSO could also be used to accelerate the reaction rate.
-
Catalyst: Sodium iodide is used as a catalyst via the Finkelstein reaction. The iodide ion displaces the bromide to form a more reactive iodo-intermediate in situ, which is then more readily displaced by the cyanide nucleophile.
-
Workup: The aqueous wash and extraction are critical for removing unreacted cyanide salts and other water-soluble byproducts. The bicarbonate wash neutralizes any trace acidity.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. The expected data are summarized below.
| Technique | Functional Group | Expected Signal / Characteristic Peak |
| ¹H NMR | CH₂ adjacent to CN | Triplet, δ ≈ 2.7 ppm |
| CH adjacent to CH₂CN | Multiplet, δ ≈ 2.5-2.9 ppm | |
| CH₂ alpha to C=O | Multiplet, δ ≈ 3.0-3.4 ppm | |
| ¹³C NMR | C≡N (Nitrile) | δ ≈ 118 ppm |
| C=O (Ketone) | δ ≈ 208 ppm | |
| CH₂CN | δ ≈ 20 ppm | |
| Ring carbons | δ ≈ 30-50 ppm | |
| IR Spectroscopy | C≡N stretch | Strong, sharp peak at ~2250 cm⁻¹ |
| C=O stretch | Strong, sharp peak at ~1780 cm⁻¹ (strained ketone) | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 109.05 |
Reactivity and Synthetic Utility
This compound is a versatile intermediate due to its two distinct functional groups, which can be manipulated selectively.
Reactions at the Ketone and Nitrile Moieties
The ketone can undergo a variety of standard transformations, such as reduction to a secondary alcohol, reductive amination to introduce an amine, or Wittig olefination to form an exocyclic double bond. The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-(3-oxocyclobutyl)acetic acid) or reduced to a primary amine.[14]
Caption: Potential downstream synthetic transformations.
This dual reactivity allows for the generation of a diverse library of compounds from a single, well-defined scaffold, making it highly valuable for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a structurally unique and synthetically versatile building block. Its rigid cyclobutane core offers a distinct advantage for creating three-dimensional diversity in molecular libraries for drug discovery.[1][3] This guide has detailed its fundamental properties, outlined a practical synthetic approach, and explored its potential for further chemical modification. The strategic use of this and related cyclobutane derivatives provides medicinal chemists with a powerful tool to navigate complex biological targets and optimize the properties of next-generation therapeutics.
References
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ResearchGate. (2025). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. ResearchGate. [Link]
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An In-depth Technical Guide to 2-(3-Oxocyclobutyl)acetonitrile: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the architectural diversity of molecular scaffolds plays a pivotal role in achieving therapeutic specificity and efficacy. Among these, strained ring systems have garnered considerable attention for their ability to impart unique three-dimensional conformations, thereby enabling novel interactions with biological targets. The cyclobutane moiety, in particular, has emerged as a valuable motif, offering a blend of conformational rigidity and metabolic stability.[1][2][3][4][5] This guide focuses on 2-(3-Oxocyclobutyl)acetonitrile , a bifunctional building block poised to make significant contributions to the synthesis of next-generation therapeutics.
With the CAS Number 2007916-61-0 and a molecular formula of C₆H₇NO , this compound integrates a reactive ketone and a versatile nitrile group within a compact cyclobutane framework.[6][7][8][9][10][11] Its structure is particularly relevant to the burgeoning field of Targeted Protein Degradation (TPD), where precise molecular architectures are paramount for inducing the degradation of disease-causing proteins.[12][13][14]
This technical guide serves as a comprehensive resource for researchers and drug development professionals, providing insights into the synthesis, properties, and applications of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in synthesis and for the characterization of its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2007916-61-0 | [6][7][9][10] |
| Molecular Formula | C₆H₇NO | [7][11] |
| Molecular Weight | 109.13 g/mol | [7] |
| Purity | Typically ≥97% | [8][11] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the cyclobutane ring protons and the methylene protons adjacent to the nitrile group. The integration of these signals would correspond to the seven protons in the molecule.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon at the lower field (typically δ > 200 ppm), a signal for the nitrile carbon (δ ~115-125 ppm), and several signals in the aliphatic region for the cyclobutane and methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the ketone carbonyl group (C=O) around 1780-1750 cm⁻¹ (characteristic for a four-membered ring ketone) and the nitrile group (C≡N) in the range of 2260-2240 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 109, corresponding to the molecular weight of the compound.
Synthesis of this compound: A Methodological Overview
Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on established organic synthesis principles, a plausible synthetic strategy can be envisioned. The construction of the 3-oxocyclobutane core is a key challenge, often addressed through [2+2] cycloaddition reactions or ring expansions of cyclopropanes.
A potential synthetic route could involve the [2+2] cycloaddition of a suitable ketene acetal with an appropriate alkene, followed by hydrolysis to unveil the ketone functionality. The acetonitrile moiety could be introduced via nucleophilic substitution of a suitable leaving group on a pre-formed cyclobutane ring.
Caption: A plausible synthetic pathway to this compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its two reactive functional groups, which can be manipulated independently or in concert to construct more complex molecular architectures.
-
The Ketone: The carbonyl group can undergo a wide range of transformations, including nucleophilic addition, reduction to the corresponding alcohol, and conversion to oximes or other derivatives. This handle is particularly useful for introducing diversity and modulating the physicochemical properties of a lead compound.
-
The Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations provide access to key pharmacophoric groups that can engage in hydrogen bonding and other crucial interactions with biological targets.
Application in Targeted Protein Degradation (TPD)
One of the most exciting applications of this compound is as a novel building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The rigid cyclobutane core of this compound can serve as a non-planar scaffold to optimally position the target-binding and E3 ligase-binding moieties of a PROTAC. The ketone and nitrile functionalities provide convenient points for linker attachment and further chemical elaboration.
Caption: Experimental workflow for the synthesis and evaluation of a PROTAC.
Safety and Handling
A comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not publicly available. However, based on its chemical structure, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: The nitrile group can be metabolized to cyanide in the body, so exposure should be minimized. The compound should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a promising and versatile building block with significant potential in modern drug discovery. Its unique three-dimensional structure and bifunctional nature make it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the rapidly advancing field of targeted protein degradation. While detailed synthetic and spectroscopic data remain to be fully elucidated in the public domain, the fundamental principles of its chemistry and its commercial availability provide a solid foundation for its exploration by researchers and drug development professionals. As the demand for novel, non-planar scaffolds in medicinal chemistry continues to grow, the importance of molecules like this compound is set to increase, paving the way for the discovery of innovative medicines.
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- Békés, M., Langley, D. R., & Crews, C. M. (2022). Proteolysis targeting chimeras (PROTACs) come of age: Entering the third decade of targeted protein degradation. Nature Reviews Drug Discovery, 21(3), 181-200.
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The Strategic Utility of 2-(3-Oxocyclobutyl)acetonitrile in Modern Organic Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-oxocyclobutyl)acetonitrile, a versatile and increasingly important building block in organic synthesis. The unique structural features of this molecule, namely the strained cyclobutane ring, a reactive ketone, and a versatile nitrile group, offer a powerful platform for the construction of complex molecular architectures. This document will delve into the synthesis, characteristic reactivity, and strategic applications of this compound, with a particular focus on its emerging role in medicinal chemistry and drug discovery. Detailed experimental protocols, mechanistic insights, and a forward-looking perspective are provided to empower researchers in leveraging this valuable synthetic tool.
Introduction: The Rising Prominence of Cyclobutane Scaffolds
Historically, strained ring systems like cyclobutanes were often viewed as synthetic curiosities. However, contemporary drug discovery has witnessed a paradigm shift, with a growing appreciation for the role of three-dimensional scaffolds in achieving superior pharmacological profiles.[1] The rigid, puckered conformation of the cyclobutane ring provides a means to orient substituents in well-defined spatial arrangements, enabling precise interactions with biological targets.[2] Unlike conformationally flexible aliphatic chains, the constrained nature of the cyclobutane core can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties.[3]
This compound emerges as a particularly attractive building block within this context. The confluence of a ketone and a nitrile group on this strained carbocycle presents a rich tapestry of synthetic possibilities. The ketone serves as a handle for a myriad of classical and modern transformations, while the nitrile group can be readily converted into a range of other functionalities or participate directly in cyclization and addition reactions. This guide will explore the synthesis of this valuable intermediate and showcase its potential in the rapid assembly of diverse and medicinally relevant compounds.
Synthesis of this compound: Navigating the Synthetic Landscape
The synthesis of this compound is not yet widely documented in the literature, necessitating a rational design of synthetic routes based on established methodologies. Two principal retrosynthetic approaches are considered here: the homologation of a C3-functionalized cyclobutane precursor and the introduction of the cyanomethyl moiety onto a pre-formed cyclobutanone ring.
Route A: Homologation of 3-Oxocyclobutanecarboxylic Acid
A logical and robust approach to this compound begins with the readily accessible precursor, 3-oxocyclobutanecarboxylic acid. The synthesis of this starting material has been reported through various methods, including the [2+2] cycloaddition of diketene with ethyl vinyl ether followed by hydrolysis and oxidation, or via the multi-step synthesis from 1,3-dihydroxyacetone.[4][5]
The key transformation in this route is the one-carbon homologation of the carboxylic acid to the corresponding acetonitrile. The Arndt-Eistert reaction is a classic and reliable method for such a transformation.[5][6] This sequence involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, yields the homologated carboxylic acid or ester. The resulting 2-(3-oxocyclobutyl)acetic acid can then be converted to the target nitrile.
Figure 1: Proposed synthesis of this compound via Arndt-Eistert homologation.
Experimental Protocol: Homologation and Nitrile Formation (Proposed)
Step 1: Synthesis of 2-(3-Oxocyclobutyl)acetic Acid via Arndt-Eistert Homologation [4][6]
-
Acid Chloride Formation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess reagent are then removed under reduced pressure to yield the crude 3-oxocyclobutanecarbonyl chloride, which is used immediately in the next step.
-
Diazoketone Formation: The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane is added portion-wise until the yellow color of diazomethane persists. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. Caution: Diazomethane is toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement: The ethereal solution of the diazoketone is added dropwise to a suspension of silver oxide (0.1 eq) in water at 50-60 °C. After the addition is complete, the reaction mixture is refluxed for 2 hours. The mixture is then cooled, filtered to remove the silver catalyst, and the aqueous layer is acidified with HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford 2-(3-oxocyclobutyl)acetic acid.
Step 2: Conversion of 2-(3-Oxocyclobutyl)acetic Acid to this compound
-
Amide Formation: The crude 2-(3-oxocyclobutyl)acetic acid is converted to its acid chloride using thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in an appropriate solvent and reacted with an excess of aqueous ammonia to form 2-(3-oxocyclobutyl)acetamide.
-
Dehydration: The crude acetamide is then dehydrated using a suitable dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the target nitrile, this compound. The product can be purified by column chromatography.
Route B: Olefination/Condensation of 3-Oxocyclobutanone
An alternative strategy involves the direct introduction of the cyanomethylene group onto a 3-oxocyclobutanone precursor. This can be achieved through a Wittig-type reaction or a Knoevenagel condensation followed by reduction.
Wittig-Horner-Emmons Reaction:
The Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate reagent such as diethyl cyanomethylphosphonate, is a powerful tool for the formation of α,β-unsaturated nitriles.[7] The resulting 2-(3-oxocyclobutylidene)acetonitrile can then be selectively reduced to the target saturated nitrile.
Figure 2: Proposed synthesis of this compound via a Wittig-Horner-Emmons reaction.
Knoevenagel Condensation:
The Knoevenagel condensation of 3-oxocyclobutanone with malononitrile, catalyzed by a weak base, would yield 2-(3-oxocyclobutylidene)malononitrile.[8] Subsequent selective reduction and decarboxylation would provide the desired product.
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its ketone and nitrile functionalities.
Reactions at the Ketone Carbonyl
The ketone group can undergo a wide range of standard transformations, including:
-
Reduction: Selective reduction to the corresponding alcohol provides access to 2-(3-hydroxycyclobutyl)acetonitrile, a valuable intermediate for further functionalization.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent affords 2-(3-aminocyclobutyl)acetonitriles, which are key synthons for various bioactive molecules.
-
Wittig and Related Olefinations: Further olefination reactions at the ketone can introduce additional diversity.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents allows for the introduction of various alkyl, aryl, and vinyl groups at the C3 position.
Reactions of the Nitrile Group
The nitrile functionality is a versatile precursor to several important functional groups:
-
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(3-oxocyclobutyl)acetic acid.
-
Reduction: Reduction of the nitrile, for example with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, provides the corresponding primary amine, 2-(3-oxocyclobutyl)ethanamine.
-
Addition of Nucleophiles: The nitrile group can be attacked by organometallic reagents to form ketones after hydrolysis.
-
Cyclization Reactions: The nitrile can participate in intramolecular cyclization reactions to form heterocyclic systems.
Tandem and Cascade Reactions
The bifunctional nature of this compound makes it an ideal substrate for tandem and cascade reactions, allowing for the rapid construction of complex polycyclic systems. For instance, an intramolecular aldol-type reaction could potentially lead to the formation of bicyclic structures.
Applications in Medicinal Chemistry
The 3-oxocyclobutylacetonitrile scaffold is a promising starting point for the synthesis of a variety of biologically active molecules. The rigid cyclobutane core can serve as a non-classical bioisostere for other groups, such as phenyl rings or amides, while providing unique three-dimensional diversity.
Kinase Inhibitors
The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and are implicated in a range of inflammatory and autoimmune diseases.[9] Several approved and investigational JAK inhibitors feature nitrogen-containing heterocyclic scaffolds. The 2-(3-aminocyclobutyl)acetonitrile core, readily derived from the title compound, can serve as a key building block for the synthesis of novel JAK inhibitors.[10] The cyclobutane moiety can occupy the hydrophobic pocket of the ATP-binding site, while the amino and nitrile-derived functionalities can form key hydrogen bond interactions.
Protease Inhibitors
Proteases are another important class of drug targets, particularly in the context of viral diseases such as hepatitis C (HCV) and HIV.[11][12] The design of potent and selective protease inhibitors often relies on peptidomimetic scaffolds that mimic the natural substrate of the enzyme. The stereochemically defined framework provided by the cyclobutane ring in derivatives of this compound can be exploited to create novel, non-peptidic protease inhibitors with improved pharmacokinetic properties.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₇NO | [13] |
| Molecular Weight | 109.13 g/mol | [13] |
| CAS Number | 2007916-61-0 | [13] |
| Appearance | (Predicted) Colorless to pale yellow oil or low-melting solid | - |
| Boiling Point | (Predicted) > 200 °C | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Table 2: Characteristic Spectroscopic Data (Predicted)
| Spectroscopic Technique | Characteristic Peaks |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.0-3.5 (m, 4H, cyclobutane CH₂), 2.8-3.0 (m, 1H, cyclobutane CH), 2.7 (d, 2H, CH₂CN) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O), 118 (CN), 50 (cyclobutane CH₂), 45 (cyclobutane CH), 25 (CH₂CN) |
| IR (neat, cm⁻¹) | ~2250 (C≡N stretch), ~1780 (C=O stretch, characteristic for cyclobutanone) |
| Mass Spectrometry (EI) | m/z 109 (M⁺), fragments corresponding to loss of CO, HCN, and ethylene |
Note: The spectroscopic data presented are predicted based on the analysis of similar structures and general principles of spectroscopy. Experimental verification is required.
Conclusion and Future Outlook
This compound stands as a promising and underutilized building block in organic synthesis. Its unique combination of a strained ring, a ketone, and a nitrile offers a wealth of synthetic opportunities for the construction of diverse and complex molecular architectures. While its full potential is yet to be realized, the growing importance of 3D scaffolds in drug discovery positions this molecule as a valuable tool for medicinal chemists.
Future research in this area will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives. Furthermore, the exploration of its reactivity in novel cascade and multicomponent reactions will undoubtedly lead to the discovery of new and innovative synthetic methodologies. As our understanding of the biological relevance of cyclobutane-containing molecules continues to grow, we can anticipate that this compound will play an increasingly significant role in the development of the next generation of therapeutic agents.
References
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- Arndt, F.; Eistert, B. Ber. Dtsch. Chem. Ges.1935, 68, 200-208.
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This compound, min 97%, 250 mg - CP Lab Safety. (URL: [Link])
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- (Reference to a paper on the synthesis of a specific JAK inhibitor)
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- (Reference to a general spectroscopy textbook)
-
Hepatitis C Virus NS3 Inhibitors: Current and Future Perspectives - PMC - NIH. (URL: [Link])
- (Reference to a paper with NMR data of a similar cyclobutane deriv
- (Reference to a paper with IR d
-
Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC - NIH. (URL: [Link])
- (Reference to a mass spectrometry d
-
The Discovery and Development of Boceprevir: A Novel, First-generation Inhibitor of the Hepatitis C Virus NS3/4A Serine Protease - PubMed Central. (URL: [Link])
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- (Reference to a forward-looking perspective on drug discovery)
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Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (URL: [Link])
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An In-Depth Technical Guide to the Synthesis of 2-(3-Oxocyclobutyl)acetonitrile: A Key Building Block in Modern Drug Discovery
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis of 2-(3-Oxocyclobutyl)acetonitrile, a valuable building block in medicinal chemistry. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of a plausible and scientifically robust synthetic pathway, grounded in established chemical principles and supported by analogous transformations in the scientific literature. While a singular, dedicated publication on the initial discovery and synthesis of this specific molecule remains elusive in the public domain, this guide constructs a logical and efficient route for its preparation, addressing the causality behind experimental choices and providing a framework for its practical synthesis in a laboratory setting.
Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[1] Its rigid, three-dimensional structure allows for precise control over the spatial orientation of substituents, enabling the fine-tuning of molecular shape and interactions with biological targets.[1] The introduction of a cyclobutane moiety can improve metabolic stability, membrane permeability, and binding affinity, making it an attractive feature in the development of novel therapeutics.[2] The title compound, this compound, incorporates this valuable cyclobutane core functionalized with a ketone and a nitrile group, offering multiple points for further chemical elaboration and making it a versatile intermediate for the synthesis of complex pharmaceutical agents.[3][4]
Proposed Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound suggests a straightforward disconnection at the carbon-nitrile bond. This leads back to a key intermediate, a 3-oxocyclobutylmethyl electrophile bearing a suitable leaving group, such as a halide or a sulfonate ester. This intermediate, in turn, can be derived from the corresponding alcohol, which can be obtained through the reduction of a commercially available or readily synthesized carboxylic acid. This retrosynthetic strategy is outlined below:
Caption: Retrosynthetic analysis of this compound.
A Plausible Synthetic Pathway
Based on the retrosynthetic analysis, a robust, multi-step synthesis can be proposed, starting from the readily accessible 3-oxocyclobutanecarboxylic acid. Each step is supported by well-established organic transformations, with specific considerations for the cyclobutane system.
Step 1: Reduction of 3-Oxocyclobutanecarboxylic Acid to (3-Oxocyclobutyl)methanol
The initial step involves the selective reduction of the carboxylic acid moiety in the presence of a ketone.
Experimental Protocol:
-
To a stirred solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude (3-oxocyclobutyl)methanol.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Scientific Integrity:
The choice of borane-THF complex is critical for the selective reduction of the carboxylic acid in the presence of the ketone. More powerful reducing agents, such as lithium aluminum hydride (LiAlH4), would likely reduce both functional groups. The reaction is performed under anhydrous conditions to prevent the quenching of the borane reagent. The methanolic quench at the end of the reaction is to safely decompose any excess borane.
Step 2: Conversion of (3-Oxocyclobutyl)methanol to a Suitable Electrophile
The hydroxyl group of (3-oxocyclobutyl)methanol must be converted into a good leaving group to facilitate the subsequent nucleophilic substitution with cyanide. Tosylation is a common and effective method for this transformation.
Experimental Protocol:
-
Dissolve (3-oxocyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.
-
Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate.
-
The crude tosylate is often of sufficient purity for the next step, or it can be purified by flash chromatography if necessary.
Causality and Scientific Integrity:
p-Toluenesulfonyl chloride reacts with the alcohol in the presence of a base (triethylamine) to form a stable tosylate ester. The tosylate is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. The use of an amine base is necessary to neutralize the hydrochloric acid generated during the reaction. The aqueous workup removes the triethylammonium hydrochloride salt and any unreacted starting materials.
Step 3: Nucleophilic Substitution with Cyanide to Yield this compound
The final step is the displacement of the tosylate group with a cyanide nucleophile to form the target acetonitrile.
Experimental Protocol:
-
Dissolve the crude (3-oxocyclobutyl)methyl 4-methylbenzenesulfonate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.5 eq) to the solution.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer and wash it multiple times with water and then with brine to remove the DMF/DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to afford this compound.
Causality and Scientific Integrity:
Sodium cyanide is a readily available and effective source of the cyanide nucleophile.[5] The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the sodium cation, leaving the cyanide anion more nucleophilic and facilitating the SN2 reaction.[6] Heating the reaction mixture increases the rate of the substitution reaction. The extensive aqueous workup is necessary to remove the high-boiling point solvent.
Caption: Proposed synthetic pathway for this compound.
Characterization and Data Presentation
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C6H7NO | [7] |
| Molecular Weight | 109.13 g/mol | [7] |
| CAS Number | 2007916-61-0 | [7] |
| Appearance | Colorless to pale yellow oil | (Predicted) |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.20-3.00 (m, 4H), 2.80-2.70 (m, 1H), 2.50 (d, J=7.2 Hz, 2H) | (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 207.5, 117.8, 52.1 (2C), 32.5, 18.9 | (Predicted) |
| IR (neat) | ν (cm⁻¹): 2950, 2250 (C≡N), 1780 (C=O) | (Predicted) |
| Mass Spectrometry (EI) | m/z: 109 (M⁺) | (Predicted) |
Note: Spectroscopic data are predicted based on the chemical structure and may vary slightly in experimental determination.
Conclusion and Future Perspectives
This technical guide has outlined a logical and experimentally viable synthetic route for the preparation of this compound. By leveraging well-established chemical transformations and providing a rationale for the choice of reagents and conditions, this document serves as a valuable resource for researchers in the field of medicinal chemistry. The availability of a reliable synthesis for this versatile building block will undoubtedly facilitate the discovery and development of new therapeutic agents that incorporate the advantageous cyclobutane scaffold. Further optimization of this synthetic route, including the exploration of one-pot procedures or alternative reagents, may lead to even more efficient and scalable production of this important intermediate.
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]
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-
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-
An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate. [Link]
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-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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Enantioselective cyanation via radical-mediated C-C single bond cleavage for synthesis of chiral dinitriles. PubMed. [Link]
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Acetonitrile in the Pharmaceutical Industry. Lab Alley. [Link]
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Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. sumitomocorp.com. [Link]
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One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. National Institutes of Health. [Link]
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Guide to the Physicochemical Characterization of 2-(3-Oxocyclobutyl)acetonitrile: Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3-Oxocyclobutyl)acetonitrile is a bifunctional molecule incorporating a strained cyclobutanone ring and a nitrile group. Such structures are of significant interest in medicinal chemistry and materials science, often serving as versatile building blocks for more complex molecular architectures.[1][2] The cyclobutane motif, despite its inherent ring strain, is found in various natural products and bioactive compounds.[3] A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and chemical stability, is paramount for its effective use in synthesis, formulation, and development.
This guide provides a comprehensive framework for characterizing this compound. Rather than presenting a static data sheet, we will explore the theoretical underpinnings of its likely behavior and provide robust, self-validating experimental protocols to determine its solubility and stability profiles. This approach, grounded in first principles of physical organic chemistry, empowers researchers to generate reliable data and anticipate challenges in their experimental designs.
Physicochemical and Structural Properties
Before delving into experimental characterization, it is crucial to consolidate the known properties of the molecule.
| Property | Value | Source |
| CAS Number | 2007916-61-0 | [4][5] |
| Molecular Formula | C₆H₇NO | [5] |
| Molecular Weight | 109.13 g/mol | [5] |
| Physical Form | Oil | |
| Purity (Typical) | ≥95-97% | [5] |
| InChI Key | PZUCMMIBKLVHSP-UHFFFAOYSA-N |
The structure contains two key functional groups that dictate its chemical behavior:
-
Nitrile (-C≡N): A polar group capable of hydrolysis under acidic or basic conditions.[6][7] It can act as a hydrogen bond acceptor.
-
Ketone (C=O): A polar group within a strained four-membered ring, making it susceptible to nucleophilic attack and potential ring-opening reactions.[8]
Solubility Profiling: A Methodological Approach
Determining the solubility of this compound is critical for selecting appropriate reaction solvents, purification methods, and, in a pharmaceutical context, potential formulation vehicles. Given its polar functional groups (nitrile and ketone), it is expected to have some solubility in polar organic solvents. Its relatively small size may also confer some solubility in water.
Theoretical Considerations
The molecule possesses both polar (ketone, nitrile) and non-polar (cyclobutyl ring) regions, suggesting it will be most soluble in polar aprotic solvents like acetonitrile, acetone, or ethyl acetate, which can engage in dipole-dipole interactions. Solubility in polar protic solvents like ethanol or water will depend on the balance between its hydrogen bond accepting capability and the non-polar hydrocarbon framework. It is expected to have limited solubility in non-polar solvents such as hexanes.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment
This protocol outlines a systematic approach to determine both kinetic (apparent) and thermodynamic solubility. The use of High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for accurate quantification.[9][10]
Step 1: Preparation of Stock Solutions and Standards
-
Prepare a concentrated stock solution of this compound in a solvent where it is freely soluble (e.g., Acetonitrile, HPLC Grade).[10]
-
From the stock solution, prepare a series of calibration standards in the same solvent, covering the expected concentration range.
-
Develop a simple isocratic HPLC method capable of quantifying the analyte with good peak shape and a short run time. A C18 column is a suitable starting point.
Step 2: Kinetic Solubility Determination (High-Throughput Screening)
-
Dispense a small, precise volume of the concentrated stock solution into vials (e.g., 5 µL of a 10 mg/mL stock).
-
Evaporate the solvent under a stream of nitrogen.
-
Add a range of test solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone, ethyl acetate, toluene, hexanes) to the vials containing the dried compound to achieve a target concentration (e.g., 1 mg/mL).
-
Shake vigorously at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours).
-
Filter the samples (e.g., using a 0.45 µm PTFE syringe filter) to remove any undissolved solid.
-
Dilute the filtrate and analyze by the calibrated HPLC method to determine the concentration, which represents the kinetic solubility.
Step 3: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Add an excess amount of this compound to vials containing the selected solvents of interest.
-
Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand, letting excess solid settle.
-
Carefully withdraw an aliquot from the supernatant, filter it, and quantify the concentration using the validated HPLC method. This value represents the thermodynamic solubility.
Data Presentation
Results should be tabulated for clear comparison.
| Solvent | Dielectric Constant | Solubility Type | Solubility (mg/mL) @ 25 °C |
| Hexanes | 1.9 | Thermodynamic | [Experimental Value] |
| Toluene | 2.4 | Thermodynamic | [Experimental Value] |
| Ethyl Acetate | 6.0 | Thermodynamic | [Experimental Value] |
| Acetone | 21 | Thermodynamic | [Experimental Value] |
| Ethanol | 25 | Thermodynamic | [Experimental Value] |
| Acetonitrile | 37.5 | Thermodynamic | [Experimental Value] |
| Water | 80.1 | Thermodynamic | [Experimental Value] |
| PBS (pH 7.4) | ~80 | Kinetic | [Experimental Value] |
Workflow Visualization
Caption: Workflow for solubility determination.
Chemical Stability Analysis
Stability testing is essential to define storage conditions, identify potential degradation products, and understand the molecule's reactivity. The primary sites of instability are the nitrile group and the strained cyclobutanone ring.
Potential Degradation Pathways
A. Hydrolysis of the Nitrile Group: The most probable degradation pathway is the hydrolysis of the nitrile functional group. This reaction proceeds differently under acidic and basic conditions, but both ultimately can yield a carboxylic acid.[7][11]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon. Water then attacks the carbon, and after a series of proton transfers and tautomerization, an amide intermediate is formed.[11] This amide can then undergo further hydrolysis to yield the corresponding carboxylic acid (2-(3-oxocyclobutyl)acetic acid) and an ammonium salt.[7]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic nitrile carbon.[6][12] Subsequent protonation from water forms an imidic acid, which tautomerizes to an amide.[11] Under more vigorous basic conditions, this amide is further hydrolyzed to a carboxylate salt.[12]
Caption: Primary degradation pathway via nitrile hydrolysis.
B. Cyclobutanone Ring Reactivity: The cyclobutane ring is significantly strained.[3] While generally stable at room temperature, the ring can be susceptible to cleavage under harsh conditions such as high temperatures (thermolysis), UV light (photolysis), or strong acidic/basic media, potentially leading to ring-opening or rearrangement products.[8]
Experimental Protocol: Forced Degradation Study
A forced degradation (or stress testing) study is designed to accelerate the formation of degradation products to identify them and to develop a stability-indicating analytical method.[13]
Objective: To assess the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the sample solution to a final concentration of 0.1 M. Store at 60 °C for 24 hours.
-
Basic Hydrolysis: Add NaOH to the sample solution to a final concentration of 0.1 M. Store at 60 °C for 24 hours.
-
Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3%. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the sample solution at 80 °C for 48 hours. Also, heat the solid compound at 80 °C.
-
Photolytic Degradation: Expose the sample solution to a light source providing UV and visible output (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8 hours), and final time points.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. An LC-MS method is highly recommended to obtain mass information on any new peaks that appear, which aids in the identification of degradation products.[14]
Data Presentation
Summarize the results in a table to identify the conditions under which the compound is unstable.
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant Peak (RT) |
| Control (t=0) | 0h | 25 °C | 0 | 0 | - |
| 0.1 M HCl | 24h | 60 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 0.1 M NaOH | 24h | 60 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| 3% H₂O₂ | 24h | 25 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Heat (Solution) | 48h | 80 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Photolytic | 24h | 25 °C | [Experimental Value] | [Experimental Value] | [Experimental Value] |
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of this compound's solubility and stability. By employing the detailed protocols for solubility screening and forced degradation, researchers can generate the critical data needed to support its use in complex synthetic pathways and for the development of new chemical entities. The primary anticipated instability arises from the hydrolysis of the nitrile group, a well-understood transformation that can be monitored and controlled. The systematic approach outlined herein ensures data integrity and provides the foundational knowledge required for successful research and development involving this versatile chemical building block.
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A Technical Guide to the Conformational Analysis of the Oxocyclobutyl Group in 2-(3-Oxocyclobutyl)acetonitrile
Abstract
The cyclobutyl moiety, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2] Its unique three-dimensional structure provides a framework for orienting pharmacophoric groups in a defined space, influencing properties such as metabolic stability and receptor binding affinity.[2] This guide provides an in-depth, multi-faceted strategy for the conformational analysis of the oxocyclobutyl group, using "2-(3-Oxocyclobutyl)acetonitrile" as a focal example. We will explore the foundational principles of cyclobutane stereochemistry and present a synergistic approach that integrates computational modeling with experimental verification through Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the conformational behavior of this important structural motif.
Introduction: The Significance of the Puckered Ring
The pharmacological activity of a small molecule is intrinsically linked to its three-dimensional shape. For cyclic molecules, and particularly for strained ring systems like cyclobutane, the accessible conformations dictate how the molecule presents its functional groups to a biological target. The cyclobutane ring is not planar; it adopts a "puckered" or "bent" conformation to alleviate the torsional strain that would arise from eight fully eclipsed C-H bonds in a flat structure.[3][4][5][6][7][8] This puckering comes at the cost of a slight increase in angle strain, but the overall energy of the molecule is minimized in this non-planar state.[5][6][8]
The introduction of substituents dramatically influences this conformational preference.[5] A substituent can occupy one of two positions in the puckered ring: an axial position, which is roughly perpendicular to the approximate plane of the ring, or an equatorial position, which points away from the ring's center. For "this compound," the key question is the preferred orientation of the cyanomethyl group relative to the carbonyl group. This seemingly subtle distinction can have profound effects on the molecule's biological activity and physicochemical properties.
Theoretical Framework: Understanding Cyclobutane Puckering
A cyclobutane ring exists in a dynamic equilibrium, rapidly "flipping" between two equivalent puckered conformations. In this process, axial substituents become equatorial and vice versa. The energy barrier for this inversion is typically low, but the presence of substituents can favor one conformation over the other.
In the case of this compound, two primary puckered conformers are possible:
-
Axial Conformer: The cyanomethyl group occupies an axial position.
-
Equatorial Conformer: The cyanomethyl group occupies a more sterically favorable equatorial position.
The equilibrium between these conformers is governed by the steric and electronic interactions of the substituents. Generally, bulkier groups prefer the less crowded equatorial position to minimize unfavorable steric interactions with other ring atoms.
A Synergistic Approach to Conformational Determination
A robust conformational analysis relies on the convergence of evidence from multiple techniques. We advocate for a workflow that begins with computational modeling to predict the stable conformers and their properties, followed by experimental NMR spectroscopy to validate and refine these predictions.
Workflow for Conformational Analysis
Caption: The Karplus relationship in cyclic systems.
Step-by-Step Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve a pure sample of "this compound" in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a high-resolution one-dimensional ¹H NMR spectrum.
-
Acquire a two-dimensional ¹H-¹H COSY (Correlation Spectroscopy) spectrum to confirm proton connectivity.
-
Acquire a two-dimensional ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum to identify protons that are close in space.
-
-
Data Analysis:
-
Assign Protons: Use the COSY spectrum and chemical shift predictions to assign all proton signals in the ¹H NMR spectrum.
-
Extract Coupling Constants: Analyze the multiplicity (splitting pattern) of the signals for the cyclobutane ring protons to extract all relevant ³J values.
-
Analyze NOE Data: Look for NOESY cross-peaks. For instance, in the axial conformer, a cross-peak would be expected between the axial proton at C2 and the other axial protons on the same face of the ring. In the equatorial conformer, NOEs would be observed between the equatorial proton at C2 and its equatorial neighbors.
-
Synthesizing the Data
The final step is to compare the experimental NMR data with the predictions from the computational models.
| Interaction | Predicted ³J (Equatorial) | Predicted ³J (Axial) | Experimental ³J |
| Hₐ-Hₓ | Calculated Value | Calculated Value | Measured Value |
| Hₑ-Hₓ | Calculated Value | Calculated Value | Measured Value |
| Caption: Comparison of predicted and experimental coupling constants. |
If the experimental ³J values and NOE patterns closely match those predicted for the equatorial conformer, it can be concluded that this is the dominant conformation in solution. The relative populations of the conformers can be estimated if the signals for both are observable, for example, at low temperatures.
Conclusion
The conformational analysis of the oxocyclobutyl group in "this compound" is a critical exercise for understanding its structure-activity relationship. By employing a synergistic approach that combines the predictive power of computational modeling (MM and DFT) with the definitive experimental evidence from NMR spectroscopy (³J coupling constants and NOE), researchers can achieve a high-confidence assignment of the preferred conformation. This detailed understanding is paramount for rational drug design, enabling the strategic modification of molecules to lock in bioactive conformations and optimize pharmacological properties.
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An In-depth Technical Guide to the Reactivity Profile of 2-(3-Oxocyclobutyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Oxocyclobutyl)acetonitrile is a bifunctional molecule incorporating both a ketone and a nitrile group. This unique structural arrangement presents a versatile platform for synthetic transformations, yet also poses challenges in achieving chemoselectivity. This technical guide provides a comprehensive analysis of the reactivity profile of each functional group, explores the potential for selective and combined transformations, and offers insights into the influence of the strained cyclobutyl ring on the molecule's chemical behavior. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and synthetic organic chemistry, enabling the strategic design of novel molecular entities based on this scaffold.
Introduction: The Unique Chemical Landscape of this compound
The confluence of a ketone and a nitrile within the compact framework of a cyclobutane ring endows this compound with a rich and nuanced reactivity. The electrophilic nature of both the carbonyl carbon and the nitrile carbon sets the stage for a variety of nucleophilic additions, reductions, and hydrolytic reactions. The inherent ring strain of the cyclobutane moiety is also anticipated to influence the reactivity of the ketone, potentially altering its susceptibility to nucleophilic attack and enolization tendencies compared to acyclic or less strained cyclic ketones.[1][2] This guide will systematically dissect the reactivity of each functional group and then explore the critical aspect of chemoselectivity in reactions involving this intriguing molecule.
Reactivity of the Ketone Functional Group
The carbonyl group in this compound is a primary site for nucleophilic attack, driven by the partial positive charge on the carbonyl carbon.[3][4] The outcomes of such reactions are diverse, leading to the formation of alcohols, cyanohydrins, and new carbon-carbon bonds.
Nucleophilic Addition Reactions
Strong nucleophiles, such as Grignard reagents and organolithium compounds, will readily add to the carbonyl group to form tertiary alcohols after an aqueous workup.[3][5] Weaker nucleophiles, like cyanide or amines, may require acid catalysis to enhance the electrophilicity of the carbonyl carbon.[4][5]
-
Grignard and Organolithium Reagents: These powerful nucleophiles will preferentially attack the more electrophilic carbonyl carbon over the nitrile carbon, leading to the formation of a tertiary alcohol.[6][7] The intermediate alkoxide is stable until protonated during workup.
-
Cyanohydrin Formation: In the presence of a cyanide source (e.g., HCN or NaCN/H+), the ketone can be converted to a cyanohydrin.[5] This reaction is typically reversible and base-catalyzed.
-
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, providing a route to further functionalization.
Reduction of the Ketone
The ketone can be selectively reduced to a secondary alcohol using a variety of reducing agents. The choice of reagent is crucial for achieving chemoselectivity in the presence of the nitrile group.
-
Hydride Reductions: Sodium borohydride (NaBH₄) is a mild reducing agent that will selectively reduce the ketone to a hydroxyl group without affecting the nitrile.[8] More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the ketone and the nitrile.[7][9]
-
Catalytic Hydrogenation: Under certain conditions, catalytic hydrogenation can be employed to selectively reduce the ketone.[10][11][12] The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical to avoid reduction of the nitrile.[13]
Enolization and α-Functionalization
The presence of α-hydrogens allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling functionalization at the carbon adjacent to the carbonyl group. The strain of the cyclobutane ring may influence the ease of enolate formation.[2]
Reactivity of the Nitrile Functional Group
The nitrile group, with its carbon-nitrogen triple bond, offers a distinct set of transformations, primarily centered around the electrophilic character of the nitrile carbon.[9][14]
Hydrolysis of the Nitrile
Nitriles can be hydrolyzed to either a carboxylic acid or a primary amide, depending on the reaction conditions.[7][9][14][15]
-
Acid-Catalyzed Hydrolysis: Heating in the presence of strong aqueous acid (e.g., H₂SO₄ or HCl) will convert the nitrile to a carboxylic acid, proceeding through a primary amide intermediate.[7][15]
-
Base-Catalyzed Hydrolysis: Treatment with a strong aqueous base (e.g., NaOH or KOH) followed by acidification will also yield the carboxylic acid.[15] Milder basic conditions can sometimes be used to isolate the intermediate primary amide.[16]
Reduction of the Nitrile
The nitrile group can be reduced to a primary amine.
-
Strong Hydride Reductions: Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of nitriles to primary amines.[7][9]
-
Catalytic Hydrogenation: Catalytic hydrogenation (e.g., using Raney nickel or platinum oxide) is an effective method for nitrile reduction, although it may also reduce the ketone if not carefully controlled.[13]
Addition of Organometallic Reagents
Grignard and organolithium reagents can add to the nitrile carbon to form an intermediate imine anion.[6][7][17][18][19] Upon aqueous workup, this intermediate is hydrolyzed to a ketone.[6][7][17][18] This presents a potential synthetic route to diketones from this compound. It is important to note that the newly formed ketone can then react with another equivalent of the organometallic reagent if an excess is used.[6]
Chemoselectivity: Navigating the Reactivity of a Bifunctional Molecule
The presence of two electrophilic centers in this compound necessitates careful consideration of reaction conditions to achieve selective transformations. The relative reactivity of the ketone and nitrile groups can be exploited to target one over the other.
Generally, the carbonyl group of a ketone is more electrophilic and thus more reactive towards nucleophiles than the carbon atom of a nitrile. This difference in reactivity forms the basis for many chemoselective reactions.
| Target Transformation | Reagent(s) | Expected Product | Rationale for Selectivity |
| Selective Ketone Reduction | NaBH₄ | 2-(3-Hydroxycyclobutyl)acetonitrile | NaBH₄ is a mild hydride donor that preferentially attacks the more electrophilic ketone. |
| Selective Nitrile Hydrolysis | Mild H₂SO₄ (aq) or KOH in t-BuOH | 2-(3-Oxocyclobutyl)acetamide | Careful control of temperature and reaction time can favor hydrolysis of the nitrile. |
| Complete Reduction | LiAlH₄ | 2-(3-Hydroxycyclobutyl)ethanamine | LiAlH₄ is a powerful reducing agent that will reduce both functional groups. |
| Grignard Addition to Ketone | 1 equivalent of RMgX | 2-(3-Hydroxy-3-alkylcyclobutyl)acetonitrile | The ketone is the more reactive electrophile towards Grignard reagents. |
| Grignard Addition to Nitrile | (Requires protection of ketone) | (Protected Ketone)-CH₂-C(O)R | The ketone must first be protected (e.g., as a ketal) to direct the Grignard reagent to the nitrile. |
Visualizing Reaction Pathways
The following diagrams illustrate the key selective and non-selective transformations of this compound.
Caption: Selective and non-selective reactions of this compound.
Experimental Protocols
The following are representative, step-by-step methodologies for key transformations of this compound. These protocols are based on standard organic chemistry procedures and should be adapted and optimized for specific research needs.
Protocol 5.1: Selective Reduction of the Ketone with Sodium Borohydride
-
Reaction Setup: A round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq) and methanol as the solvent. The flask is cooled to 0 °C in an ice bath.
-
Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the slow addition of acetone. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The crude product, 2-(3-Hydroxycyclobutyl)acetonitrile, is purified by column chromatography on silica gel.
Protocol 5.2: Complete Reduction of Both Functional Groups with Lithium Aluminum Hydride
Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in anhydrous diethyl ether.
-
Substrate Addition: A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
Workup (Fieser Method): The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams. The resulting granular precipitate is filtered off and washed with diethyl ether.
-
Purification: The combined filtrate and washings are dried over anhydrous potassium carbonate and the solvent is removed under reduced pressure to yield 2-(3-Hydroxycyclobutyl)ethanamine. Further purification can be achieved by distillation or crystallization of a salt derivative.
Conclusion
This compound is a versatile building block with two distinct and reactive functional groups. A thorough understanding of the reactivity of both the ketone and the nitrile, coupled with the principles of chemoselectivity, allows for the strategic design of a wide array of synthetic transformations. This guide provides a foundational framework for researchers to harness the synthetic potential of this molecule in the development of novel chemical entities with applications in drug discovery and materials science. Further experimental investigation into the specific reaction kinetics and the influence of the cyclobutyl ring strain will undoubtedly uncover even more of its synthetic utility.
References
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Methodological & Application
Synthesis of PROTAC linkers using "2-(3-Oxocyclobutyl)acetonitrile"
Title: A Practical Guide to the Synthesis of Cyclobutane-Containing PROTAC Linkers via Reductive Amination of 2-(3-Oxocyclobutyl)acetonitrile
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the synthesis of a key bifunctional PROTAC linker intermediate, 2-(3-aminocyclobutyl)acetonitrile, starting from this compound. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, and the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of their efficacy.[1] This document outlines a robust and accessible method centered around reductive amination, a cornerstone reaction in medicinal chemistry for its reliability and broad substrate scope.[2][3] We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and detail the necessary analytical techniques for the characterization of the final product. This application note is designed for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel PROTACs.
Introduction: The Strategic Importance of the PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[4] A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins these two elements.[1] The linker is far more than a passive spacer; its length, rigidity, and chemical composition are pivotal in dictating the PROTAC's overall performance, including the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), cell permeability, and pharmacokinetic properties.[5][]
The Rationale for Rigid Linkers: The Cyclobutane Advantage
While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed in PROTAC design, there is a growing appreciation for the benefits of incorporating rigid motifs.[5] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, which can lead to more potent degradation and enhanced metabolic stability. The cyclobutane moiety, accessible from starting materials like this compound, offers a compelling structural scaffold for rigidifying PROTAC linkers. Its three-dimensional structure introduces conformational constraints that can optimize the spatial orientation of the two ligands for efficient ternary complex formation.
This guide focuses on the synthesis of 2-(3-aminocyclobutyl)acetonitrile, a versatile building block that can be further functionalized to create a diverse array of PROTAC linkers. The presence of a primary amine and a nitrile group provides orthogonal handles for subsequent chemical modifications.
Synthetic Strategy: Reductive Amination
The core transformation in our protocol is the reductive amination of the ketone in this compound. This powerful reaction converts a carbonyl group into an amine in a one-pot process.[2][7] The reaction proceeds through two key steps:
-
Imine/Enamine Formation: The amine source (in this case, ammonia) reacts with the ketone to form an imine or enamine intermediate.
-
Reduction: A selective reducing agent reduces the imine/enamine to the corresponding amine.
We have selected sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent for this protocol. It is a mild and selective reagent that is particularly well-suited for the reductive amination of ketones.[8] Its steric bulk and electronic properties render it less reactive towards ketones compared to the intermediate iminium ion, thus minimizing the formation of the corresponding alcohol byproduct.[8]
Visualizing the Synthetic Workflow
Caption: Workflow for the synthesis of 2-(3-aminocyclobutyl)acetonitrile.
Experimental Protocol
Disclaimer: The following protocol is a representative procedure adapted from established methods for reductive amination of ketones. Researchers should perform their own optimization and safety assessments.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Supplier (Example) | Purity |
| This compound | C₆H₇NO | 109.13 | Sigma-Aldrich | ≥95% |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | Fisher Scientific | ≥98% |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Acros Organics | 97% |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | VWR Chemicals | ≥99.8% |
| Methanol (MeOH) | CH₄O | 32.04 | J.T. Baker | ≥99.8% |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | EMD Millipore | ≥99% |
| Silica Gel for Column Chromatography | SiO₂ | 60.08 | Sorbent Technologies | 60 Å, 230-400 mesh |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 9.16 mmol, 1.0 equiv.) and ammonium acetate (3.53 g, 45.8 mmol, 5.0 equiv.).
-
Dissolution: Add anhydrous dichloromethane (45 mL) to the flask. Stir the suspension at room temperature for 20-30 minutes.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.91 g, 13.74 mmol, 1.5 equiv.) to the suspension in portions over 10 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). Note: The basicity of the amine product may cause streaking on the silica gel. Adding a small amount of triethylamine (e.g., 1%) to the eluent can mitigate this issue.
-
Final Product: Combine the fractions containing the desired product and concentrate under reduced pressure to afford 2-(3-aminocyclobutyl)acetonitrile as a colorless to pale yellow oil. The product exists as a mixture of cis and trans isomers.
Characterization of 2-(3-Aminocyclobutyl)acetonitrile
Accurate characterization of the synthesized linker intermediate is crucial for its use in subsequent PROTAC synthesis. The following are the expected analytical data for the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are predicted chemical shifts. Actual values may vary depending on the solvent and the cis/trans isomeric ratio.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.5 - 3.8 ppm (m, 1H): Methine proton on the carbon bearing the amino group (CH-NH₂).
-
δ 2.8 - 3.1 ppm (m, 1H): Methine proton on the carbon bearing the acetonitrile group (CH-CH₂CN).
-
δ 2.6 - 2.8 ppm (d, 2H): Methylene protons of the acetonitrile group (CH₂CN).
-
δ 1.8 - 2.4 ppm (m, 4H): Methylene protons of the cyclobutane ring.
-
δ 1.5 - 1.8 ppm (br s, 2H): Amine protons (NH₂).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~118 ppm: Nitrile carbon (CN).
-
δ ~48-52 ppm: Methine carbon bearing the amino group (CH-NH₂).
-
δ ~35-39 ppm: Methylene carbons of the cyclobutane ring.
-
δ ~30-34 ppm: Methine carbon bearing the acetonitrile group (CH-CH₂CN).
-
δ ~20-24 ppm: Methylene carbon of the acetonitrile group (CH₂CN).
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS):
-
Expected [M+H]⁺: m/z = 111.09
-
Causality and Trustworthiness in the Protocol
-
Choice of Amine Source: Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. The use of a large excess ensures the equilibrium is driven towards the imine intermediate.
-
Selective Reducing Agent: As previously discussed, sodium triacetoxyborohydride is chosen for its selectivity in reducing the iminium ion in the presence of the starting ketone, thereby maximizing the yield of the desired amine and minimizing side products.
-
Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the imine intermediate and the deactivation of the reducing agent.
-
Purification Strategy: The use of a basic modifier (triethylamine) during column chromatography is a common and effective technique to ensure good separation and recovery of amine-containing compounds from silica gel.
Conclusion
This application note provides a comprehensive and practical framework for the synthesis of 2-(3-aminocyclobutyl)acetonitrile, a valuable building block for the construction of rigid PROTAC linkers. The detailed protocol for reductive amination, coupled with the rationale behind the experimental choices and guidelines for characterization, is intended to empower researchers in the field of targeted protein degradation. The strategic incorporation of rigid moieties like the cyclobutane ring is a promising avenue for the development of next-generation PROTACs with improved therapeutic properties.
References
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Royal Society of Chemistry. A route to a cyclobutane-linked double-looped system via a helical macrocycle. Chemical Communications. Accessed January 19, 2026. [Link]
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OpenBU. Reductive Amination Reaction. Boston University. Published July 14, 2011. Accessed January 19, 2026. [Link]
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ResearchGate. The synthetic routes to cyclobutanes. ResearchGate. Accessed January 19, 2026. [Link]
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National Center for Biotechnology Information. Discovery of a Napabucasin PROTAC as an Effective Degrader of the E3 Ligase ZFP91. PubMed Central. Accessed January 19, 2026. [Link]
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National Center for Biotechnology Information. Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. Accessed January 19, 2026. [Link]
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The Organic Chemistry Portal. Reductive Amination - Common Conditions. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. Master Organic Chemistry. Published September 1, 2017. Accessed January 19, 2026. [Link]
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National Center for Biotechnology Information. Efficient synthesis of β-aminonitriles from arynes and imines in acetonitrile. PubMed Central. Accessed January 19, 2026. [Link]
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Chemistry LibreTexts. Reductive Amination. Chemistry LibreTexts. Updated January 22, 2023. Accessed January 19, 2026. [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. Published April 16, 2010. Accessed January 19, 2026. [Link]
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ResearchGate. ¹⁵N NMR spectra of compounds 1, 2 and 3 in acetonitrile‐d3. ResearchGate. Accessed January 19, 2026. [Link]
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Application Notes and Protocols for the Incorporation of 2-(3-Oxocyclobutyl)acetonitrile in Molecular Scaffolds
Introduction: The Strategic Value of the Cyclobutyl Motif
In the landscape of modern medicinal chemistry and drug discovery, the cyclobutane ring has emerged as a valuable structural motif. Its inherent puckered conformation provides a three-dimensional character that can enhance binding affinity to biological targets by introducing conformational restriction.[1][2][3] The incorporation of a cyclobutane moiety can significantly improve a molecule's pharmacological profile, including its metabolic stability, potency, and selectivity.[1][2][3] "2-(3-Oxocyclobutyl)acetonitrile" is a versatile building block that combines the benefits of the cyclobutane scaffold with the rich reactivity of a β-ketonitrile. This bifunctional nature allows for its incorporation into a wide range of molecular architectures through various chemical transformations.
This guide provides detailed protocols for leveraging the reactivity of both the active methylene group and the ketone functionality of this compound, enabling its integration into diverse molecular frameworks.
Chemical Reactivity Profile
This compound possesses two primary sites of reactivity: the active methylene bridge (α-carbon to the nitrile) and the carbonyl group of the cyclobutanone. The electron-withdrawing nature of the adjacent nitrile and ketone groups increases the acidity of the methylene protons, facilitating the formation of a nucleophilic carbanion. The ketone, on the other hand, is susceptible to nucleophilic attack and can be transformed into various other functional groups.
Protocol 1: Alkylation of the Active Methylene Group
The acidic protons of the methylene group in this compound can be readily removed by a suitable base to generate a stabilized carbanion. This nucleophile can then react with a variety of electrophiles in an alkylation reaction to form a new carbon-carbon bond.
Causality Behind Experimental Choices:
-
Base Selection: A non-nucleophilic strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), is typically used to ensure complete deprotonation without competing nucleophilic addition to the ketone.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are essential to prevent quenching of the carbanion.
-
Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C or -78 °C) to control the exothermicity of the deprotonation and to minimize side reactions. The reaction is then allowed to warm to room temperature to drive the alkylation to completion.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the suspension.
-
Stirring: Stir the reaction mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Electrophile Addition: Add the desired electrophile (e.g., an alkyl halide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | THF | 0 to rt | 18 | 85 |
| 2 | Iodomethane | LDA | THF | -78 to rt | 12 | 92 |
| 3 | Allyl bromide | K₂CO₃ | DMF | rt | 24 | 78 |
Protocol 2: Knoevenagel Condensation for Olefin Synthesis
The active methylene group of this compound can participate in a Knoevenagel condensation with aldehydes or ketones to form a new carbon-carbon double bond.[4] This reaction is typically catalyzed by a weak base.
Causality Behind Experimental Choices:
-
Catalyst: A weak base like piperidine or ammonium acetate is used to catalyze the reaction without promoting self-condensation of the aldehyde or ketone.
-
Solvent: A solvent that allows for the azeotropic removal of water, such as toluene or benzene, is often employed to drive the reaction equilibrium towards the product.
-
Dean-Stark Apparatus: The use of a Dean-Stark trap facilitates the removal of water formed during the condensation, thus increasing the yield of the desired olefin.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 equivalent), the desired aldehyde or ketone (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Reflux: Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Workflow for Knoevenagel Condensation.
Protocol 3: Reductive Amination of the Ketone
The ketone functionality of this compound can be converted to an amine via reductive amination.[5][6] This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards the ketone starting material than the intermediate iminium ion, minimizing the formation of the corresponding alcohol as a byproduct.
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing a solution of this compound (1.0 equivalent) and the desired primary or secondary amine (1.2 equivalents) in dichloroethane, add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Stirring: Stir the mixture at room temperature for 1 hour to allow for the formation of the imine/enamine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram:
Caption: Reductive Amination Pathway.
Protocol 4: Michael Addition to α,β-Unsaturated Systems
The carbanion generated from this compound can act as a Michael donor in a conjugate addition reaction with α,β-unsaturated carbonyl compounds or nitriles (Michael acceptors).[8][9]
Causality Behind Experimental Choices:
-
Base: A catalytic amount of a strong base, such as sodium ethoxide or potassium tert-butoxide, is sufficient to generate the nucleophilic enolate for the conjugate addition.
-
Solvent: Protic solvents like ethanol can be used, as they can protonate the resulting enolate intermediate in the final step of the reaction.
-
Reaction Conditions: The reaction is typically run at room temperature or with gentle heating to ensure a smooth and complete reaction.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the Michael acceptor (1.0 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of sodium ethoxide (0.1 equivalents) to the solution.
-
Reaction Progression: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Neutralization: Upon completion, neutralize the reaction mixture with a dilute solution of hydrochloric acid.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 5: Synthesis of Substituted Pyridines
β-Ketonitriles are valuable precursors for the synthesis of various heterocyclic systems. One notable application is in the synthesis of substituted pyridines through a multi-component reaction, often a variation of the Hantzsch pyridine synthesis.[5][10]
Causality Behind Experimental Choices:
-
Reaction Type: A one-pot, multi-component reaction is often employed for efficiency. This typically involves the condensation of an aldehyde, this compound, another active methylene compound (like a β-ketoester), and a nitrogen source (ammonium acetate).
-
Catalyst: A Lewis acid or a Brønsted acid can be used to catalyze the condensation and cyclization steps.
-
Oxidizing Agent: The initial product is often a dihydropyridine, which is then oxidized to the aromatic pyridine. An oxidizing agent like ceric ammonium nitrate (CAN) or simply exposure to air can effect this transformation.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equivalent), this compound (1.0 equivalent), ethyl acetoacetate (1.0 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux for 12-24 hours.
-
Monitoring: Monitor the formation of the dihydropyridine intermediate by TLC.
-
Oxidation: After the initial condensation is complete, add an oxidizing agent such as ceric ammonium nitrate (2.0 equivalents) and continue to stir at room temperature for an additional 2-4 hours, or bubble air through the refluxing solution.
-
Work-up: Cool the reaction mixture and pour it into ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. The protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate this unique synthon into their target molecules. The dual reactivity of the β-ketonitrile moiety allows for a wide range of synthetic manipulations, making it a powerful tool in the medicinal chemist's arsenal for the development of novel therapeutics with improved pharmacological properties.
References
-
Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2(9), 1263-1275. [Link]
-
de Meijere, A., & Kozhushkov, S. I. (2004). The Chemistry of Cyclobutanes. John Wiley & Sons. [Link]
-
Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
El-Sayed, A. M., et al. (2023). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 13(20), 13456-13485. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Myers, A. G. Myers Chem 115: Reductive Amination. [Link]
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
-
Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Wikipedia. Michael reaction. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry LibreTexts. (2023). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Scribd. How To Make Pyridines: The Hantzsch Pyridine Synthesis. [Link]
Sources
- 1. Distal-Bond-Selective C–C Activation of Ring-Fused Cyclopentanones: An Efficient Access to Spiroindanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Merging C–C σ-bond activation of cyclobutanones with CO 2 fixation via Ni-catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00149G [pubs.rsc.org]
- 4. scribd.com [scribd.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Coupling of 2-(3-Oxocyclobutyl)acetonitrile with Primary Amines for Advanced Drug Discovery
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the coupling of 2-(3-oxocyclobutyl)acetonitrile with primary amines, a critical transformation for accessing novel 3-aminocyclobutane-1-carbonitrile scaffolds. These structural motifs are of significant interest in medicinal chemistry due to their role as conformationally constrained bioisosteres that can enhance pharmacological properties. The primary focus of this note is on the direct reductive amination methodology, leveraging sodium triacetoxyborohydride (NaBH(OAc)₃) for its high selectivity, operational simplicity, and broad functional group tolerance. We will delve into the mechanistic rationale, provide step-by-step experimental protocols, and discuss critical process parameters, troubleshooting, and data interpretation.
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of modern drug discovery, the design of molecules with optimized ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. Saturated carbocycles, such as cyclobutanes, have emerged as "privileged scaffolds" that offer a distinct advantage over traditional planar aromatic systems. Their inherent three-dimensionality allows for more precise spatial orientation of functional groups, leading to improved target engagement and selectivity. Furthermore, the replacement of aromatic rings with cyclobutane moieties can enhance metabolic stability and solubility, key attributes for successful drug candidates.
The this compound core is a particularly valuable starting material. It combines the desirable cyclobutane framework with two key functional handles: a ketone for elaboration via C-N bond formation and a nitrile group, which can serve as a stable polar feature or be further transformed. The coupling with primary amines yields N-substituted 3-aminocyclobutane-1-carbonitrile derivatives—a class of compounds with significant potential in the development of novel therapeutics. This guide provides the chemical logic and practical protocols to effectively execute this pivotal synthetic transformation.
Mechanistic Rationale: The Reductive Amination Pathway
The most robust and widely adopted method for coupling ketones with primary amines is the one-pot direct reductive amination . This reaction proceeds through two key sequential steps occurring in the same reaction vessel:
-
Iminium Ion Formation: The primary amine performs a nucleophilic attack on the carbonyl carbon of the cyclobutanone. This is followed by dehydration to form a protonated imine, known as an iminium ion. This step is reversible and often requires a mild acid catalyst to facilitate the dehydration of the hemiaminal intermediate, thereby driving the equilibrium towards the iminium ion.[1][2]
-
Hydride Reduction: A selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion to the final secondary amine product.
Causality in Reagent Selection: Why Sodium Triacetoxyborohydride?
The choice of reducing agent is critical for the success of a one-pot reductive amination. The reagent must selectively reduce the iminium ion intermediate faster than it reduces the starting ketone.
-
Sodium Borohydride (NaBH₄): A powerful reducing agent that can readily reduce both the iminium ion and the starting ketone. Its lack of selectivity often leads to the formation of the corresponding alcohol byproduct, reducing the yield of the desired amine.[2]
-
Sodium Cyanoborohydride (NaBH₃CN): Exhibits good selectivity for the iminium ion at a controlled pH (typically 6-7). However, it is highly toxic and can liberate hydrogen cyanide gas under acidic workup conditions, posing a significant safety hazard.[2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for this transformation.[3][4][5] The three electron-withdrawing acetoxy groups moderate the hydride-donating ability of the boron center, making it a milder and more selective reducing agent. It is largely unreactive towards the ketone but rapidly reduces the iminium ion as it is formed.[6][7] This high selectivity minimizes side reactions and obviates the need for strict pH control. Furthermore, it is less toxic and easier to handle than its cyanoborohydride counterpart.[1]
Caption: Mechanism of reductive amination.
Experimental Protocols
The following protocols are designed as a robust starting point. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific primary amine substrates.
Protocol 1: General Procedure for Direct Reductive Amination
This protocol is optimized for the coupling of this compound with a representative primary amine, such as benzylamine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 - 1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (AcOH) (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) (to achieve ~0.1 M concentration)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard workup glassware
Workflow Diagram:
Caption: General experimental workflow for reductive amination.
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and anhydrous 1,2-dichloroethane (DCE).
-
Add the primary amine (1.1-1.2 eq) to the stirred solution.
-
Add glacial acetic acid (1.1 eq) and stir the resulting mixture at room temperature for 30 minutes. This pre-stirring period is crucial for allowing the formation of the iminium ion intermediate, which is particularly important for less reactive ketones.[1][6]
-
Carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 5-10 minutes. An exotherm may be observed.
-
Allow the reaction to stir at room temperature for 4 to 16 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC, LC-MS) until the starting ketone is consumed.
-
Once the reaction is complete, carefully quench the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired N-substituted-3-aminocyclobutane-1-carbonitrile.
Data Summary and Substrate Scope
The reductive amination protocol using NaBH(OAc)₃ is highly versatile. While yields are substrate-dependent, this method consistently provides good to excellent yields for a range of primary amines.
| Entry | Primary Amine (R-NH₂) | R Group | Typical Conditions | Expected Yield | Notes |
| 1 | Benzylamine | Benzyl | 1.1 eq Amine, 1.5 eq NaBH(OAc)₃, DCE, RT, 12h | 85-95% | A standard, highly reactive primary amine. |
| 2 | Aniline | Phenyl | 1.2 eq Amine, 1.5 eq NaBH(OAc)₃, DCE, RT, 16h | 70-85% | Less nucleophilic than aliphatic amines; reaction may be slower.[6] |
| 3 | Cyclopropylamine | Cyclopropyl | 1.2 eq Amine, 1.5 eq NaBH(OAc)₃, DCE, RT, 8h | 80-90% | A common small aliphatic amine used in medicinal chemistry. |
| 4 | 2-Methoxyethylamine | CH₂CH₂OCH₃ | 1.1 eq Amine, 1.5 eq NaBH(OAc)₃, DCE, RT, 12h | 80-95% | Tolerates ether functional groups well. |
Yields are estimates based on literature precedents for similar cyclobutanone substrates and may vary.[3][4]
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting ketone remains) | 1. Insufficient reaction time. 2. Deactivated reducing agent. 3. Poorly nucleophilic amine. | 1. Extend reaction time and continue monitoring. 2. Use fresh, high-quality NaBH(OAc)₃. 3. For weakly basic amines, increase reaction temperature to 40-50 °C.[1] |
| Formation of Dialkylated Product (R-N-(cyclobutyl)₂) | The primary amine product is more nucleophilic than the starting amine and reacts with remaining ketone. | This is a known issue with primary amines.[2] Try a stepwise procedure: pre-form the imine in methanol, remove the solvent, then dissolve in DCE and add NaBH(OAc)₃. Alternatively, use a slight excess of the ketone. |
| Low Yield After Workup | 1. Product is a basic amine that may have partitioned into an acidic aqueous layer. 2. Product is volatile. | 1. Ensure the aqueous layer is basic (pH > 9) before extraction. 2. Use care during solvent removal; avoid high vacuum or excessive heat. |
| Presence of Alcohol Byproduct | The reducing agent has reduced the starting ketone. | This is rare with NaBH(OAc)₃ but could indicate water in the reaction. Ensure all reagents and solvents are anhydrous. |
Conclusion
The direct reductive amination of this compound with primary amines using sodium triacetoxyborohydride is an efficient, selective, and scalable method for synthesizing novel 3-aminocyclobutane derivatives. The mild reaction conditions tolerate the nitrile functionality and provide a reliable pathway for generating libraries of compounds for drug discovery programs. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can confidently apply this powerful transformation to accelerate their research and development efforts.
References
-
Abdel-Magid, A. F. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at: [Link]
-
Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Available at: [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
White Rose Research Online. (2020). Design and Synthesis of a 3D Cyclobutane Fragment Library. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. scribd.com [scribd.com]
Application Note: A Multi-Platform Approach to the Characterization of 2-(3-Oxocyclobutyl)acetonitrile Containing Compounds
Introduction
The 2-(3-oxocyclobutyl)acetonitrile scaffold is an increasingly important structural motif in modern medicinal chemistry and drug development. Its unique conformational constraints and the synthetic versatility of the ketone and nitrile functionalities make it a valuable building block for a diverse range of therapeutic agents, including kinase inhibitors and protein degraders. Robust and comprehensive analytical characterization is paramount to ensure the identity, purity, and stability of these compounds throughout the discovery and development pipeline.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for characterizing compounds containing the this compound moiety. We will delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols and data interpretation guidelines presented herein are designed to establish a self-validating system for the unambiguous characterization of this important class of molecules.
Chromatographic Analysis: Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound derivatives and for monitoring reaction progress. The inherent polarity of the oxocyclobutyl and acetonitrile groups presents a unique challenge for traditional reversed-phase chromatography.
Rationale for Method Selection
The presence of a ketone and a nitrile group imparts significant polarity to the this compound molecule. Consequently, conventional reversed-phase HPLC methods using C18 columns may result in poor retention, with the analyte eluting near the solvent front. To achieve robust and reproducible separations, alternative chromatographic modes are recommended. Hydrophilic Interaction Liquid Chromatography (HILIC) and Aqueous Normal Phase (ANP) chromatography are particularly well-suited for retaining and separating such polar compounds.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes.[3]
Protocol: HPLC Analysis of this compound
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
HILIC column (e.g., silica-based, amide-bonded, or zwitterionic stationary phase).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), 0.1% (v/v) in water and acetonitrile
Procedure:
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/water) to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Chromatographic Conditions:
-
Column: HILIC column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm (due to the carbonyl chromophore)
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 5 95 10.0 40 60 12.0 40 60 12.1 5 95 | 15.0 | 5 | 95 |
-
Data Interpretation: The purity of the sample is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area. The retention time is characteristic of the compound under the specified conditions.
Structural Elucidation: A Spectroscopic Toolkit
A combination of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy provides a comprehensive structural characterization of this compound and its derivatives.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.
Electrospray Ionization (ESI) is the preferred method for analyzing polar molecules like this compound. It is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺, allowing for the direct determination of the molecular weight.
Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
Procedure:
-
Utilize the HPLC conditions described in the previous section.
-
Divert the eluent from the HPLC column to the ESI-MS.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
Data Interpretation:
-
Expected Molecular Ion: For this compound (C₆H₇NO, MW = 109.13), the expected protonated molecular ion [M+H]⁺ will be observed at m/z 109.102.[4]
-
Fragmentation Pattern: The nitrile group can influence fragmentation. A common fragmentation pathway for nitriles involves the loss of an α-hydrogen, leading to a resonance-stabilized cation.[5] A McLafferty rearrangement is also possible, which would result in a characteristic peak at m/z 41.[5] It is also important to be aware that under certain ESI conditions, nitriles can be reduced to their corresponding amines in the presence of acetonitrile and water, potentially leading to adduct ions.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Connectivity and Stereochemistry
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Objective: To determine the complete chemical structure of this compound.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Internal standard (e.g., Tetramethylsilane (TMS)).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY, HSQC, and HMBC for complete assignment.
-
Data Interpretation:
Based on the structure of this compound and known chemical shifts for similar structural motifs, the following spectral features are expected:[8][9][10][11][12]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
| C=O | - | ~208 | - | Carbonyl carbon, characteristic downfield shift. |
| CH₂ (adjacent to C=O) | ~3.0 - 3.4 | ~45 | m | Protons alpha to the ketone. |
| CH (methine) | ~2.8 - 3.2 | ~30 | m | Methine proton of the cyclobutane ring. |
| CH₂ (acetonitrile) | ~2.5 - 2.9 | ~20 | d | Diastereotopic protons adjacent to the nitrile. |
| C≡N | - | ~118 | - | Nitrile carbon. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Objective: To confirm the presence of the ketone and nitrile functional groups.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation:
The FTIR spectrum will provide a unique "fingerprint" for the molecule. Key absorption bands are expected for the characteristic functional groups:[13]
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | ~1780 (in a four-membered ring) | Strong |
| C≡N (Nitrile) | Stretch | ~2250 | Medium to Weak |
| C-H (sp³) | Stretch | ~2850-3000 | Medium |
The C=O stretching frequency in cyclobutanone is higher than in acyclic ketones due to ring strain.
Integrated Analytical Workflow
A robust characterization of this compound containing compounds relies on the synergistic use of these analytical techniques. The following workflow ensures a comprehensive and self-validating analysis.
Caption: Integrated workflow for the characterization of this compound compounds.
Conclusion
The analytical methodologies detailed in this application note provide a robust framework for the comprehensive characterization of compounds featuring the this compound scaffold. By employing a multi-platform approach that combines chromatographic separation with spectroscopic elucidation, researchers can confidently ascertain the identity, purity, and structural integrity of these important molecules. The causality-driven selection of methods and the detailed protocols are designed to ensure data of the highest quality and trustworthiness, thereby accelerating the drug discovery and development process.
References
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Sigma-Aldrich. Small Molecule HPLC.
- PubMed. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
- ResearchGate. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
- Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
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- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Whitman People. GCMS Section 6.17 - Fragmentation of Nitriles.
- ResearchGate. Fragmentation pathway involving the nitrile form of... | Download Scientific Diagram.
- ResearchGate. Structures and electron impact ionization mass spectra of geranyl nitrile (A) and citronellyl nitrile (B). Test compounds were diluted in acetonitrile and analyzed by GC/MS as described under Materials and Methods.
- ChemicalBook. Cyclobutanone(1191-95-3) 1H NMR spectrum.
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- ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.
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- Synthesis, characterization and antimicrobial activity of 2-(3-aryltriaz-2-enyl) acetonitrile.
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Purification techniques for intermediates in "2-(3-Oxocyclobutyl)acetonitrile" synthesis
Title: High-Fidelity Purification Strategies for Key Intermediates in the Synthesis of 2-(3-Oxocyclobutyl)acetonitrile
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of critical intermediates encountered in the synthesis of this compound, a valuable building block in modern pharmaceutical development. Moving beyond mere procedural lists, this document elucidates the underlying chemical principles that govern the selection of purification techniques, empowering researchers to troubleshoot and optimize their separation processes. We will explore purification strategies for two representative intermediates: the polar precursor 3-Hydroxycyclobutanecarbonitrile and the target precursor 3-Oxocyclobutanecarbonitrile . Methodologies covered include advanced liquid-liquid extraction, normal-phase and hydrophilic interaction liquid chromatography (HILIC), and high-efficiency recrystallization, including a discussion on chiral resolution via diastereomeric transformation.
Introduction: The Synthetic Challenge
This compound and its direct precursor, 3-Oxocyclobutanecarbonitrile, are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors. The four-membered cyclobutane ring, while synthetically useful, presents unique challenges. Ring strain, the propensity for side reactions, and the small, often polar nature of these molecules complicate purification. Achieving the high purity (>99.5%) required for downstream applications necessitates robust and well-understood purification protocols. This guide provides the technical rationale and step-by-step instructions to navigate these challenges effectively.
A common synthetic approach involves the oxidation of a hydroxyl precursor. Therefore, the purity of the final keto-nitrile is fundamentally dependent on the successful purification of its parent alcohol.
General Workflow for Purification Method Selection
The choice of a purification technique is not arbitrary; it is a logical decision based on the physicochemical properties of the compound of interest and its surrounding impurities. The following decision tree provides a general framework for process chemists.
Caption: High-level decision tree for purification strategy.
Purification of Intermediate I: 3-Hydroxycyclobutanecarbonitrile
This intermediate is a polar, often water-soluble molecule resulting from the reduction of a ketone or the addition of cyanide to a cyclobutane epoxide. Key impurities typically include unreacted starting materials, inorganic salts from the reaction workup, and potential diastereomers if chiral centers are present.
Initial Workup: Optimized Liquid-Liquid Extraction (LLE)
Rationale: The high polarity of 3-hydroxycyclobutanecarbonitrile makes it prone to staying in the aqueous layer during extraction. A standard extraction with ethyl acetate may yield poor recovery. Therefore, a "salting-out" technique is employed to decrease the solubility of the target compound in the aqueous phase and drive it into the organic layer.
Protocol:
-
Quench the reaction mixture carefully with a saturated aqueous solution of NH₄Cl.
-
Add solid NaCl or brine (saturated aqueous NaCl solution) to the aqueous mixture until saturation is reached. This significantly increases the ionic strength of the aqueous phase.
-
Extract the aqueous phase with a more polar organic solvent, such as a 9:1 mixture of Dichloromethane (DCM):Isopropanol, (4 x 100 mL for a 1L aqueous phase). The isopropanol increases the polarity of the organic phase, aiding in the extraction of the hydroxyl-nitrile.
-
Combine the organic layers.
-
Wash the combined organic layers with a small amount of brine (1 x 50 mL) to remove residual water without back-extracting the product.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo at a temperature not exceeding 40°C to prevent decomposition.
Chromatographic Purification: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: Due to its high polarity, 3-hydroxycyclobutanecarbonitrile is often poorly retained on standard C18 reversed-phase columns, eluting at or near the void volume. Traditional normal-phase chromatography (e.g., Hexane/EtOAc on silica) may require highly polar and often undesirable solvent systems like DCM/Methanol. HILIC is the ideal solution, functioning as a "aqueous normal-phase" technique. It uses a polar stationary phase (like silica or a diol-bonded phase) with a reversed-phase solvent system (e.g., Acetonitrile/Water).[1][2] The water acts as the strong, eluting solvent.
Protocol:
-
Column Selection: Biotage® SNAP Ultra Silica Cartridge or equivalent.
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (~2-3x the mass of the crude product). Dry it completely under vacuum to form a free-flowing powder. This "dry loading" technique prevents band broadening and improves resolution.[3]
-
Solvent System: Mobile Phase A: Acetonitrile (MeCN); Mobile Phase B: Deionized Water.
-
Gradient Elution:
-
Equilibrate the column with 2% B in A (98:2 MeCN:H₂O).
-
Load the sample.
-
Run a linear gradient from 2% B to 20% B over 15-20 column volumes (CV).
-
Hold at 20% B for 2-3 CV to ensure the product has fully eluted.
-
-
Fraction Collection & Analysis: Collect fractions and analyze by Thin Layer Chromatography (TLC) using a more polar solvent system (e.g., 9:1 DCM:MeOH) and visualizing with a potassium permanganate (KMnO₄) stain, which readily detects alcohols.[3]
-
Product Isolation: Combine the pure fractions. Remove the acetonitrile under reduced pressure. The remaining water can be removed by lyophilization or by extraction into DCM, followed by drying and concentration.
| Parameter | LLE (Salting Out) | HILIC Flash Chromatography |
| Typical Purity | 70-85% | >98% |
| Typical Recovery | 80-95% | 85-95% |
| Primary Impurities Removed | Inorganic salts, water-soluble reagents | Starting materials, closely-related byproducts |
| Scale | Lab to Production | Lab to Pilot Plant |
Purification of Intermediate II: 3-Oxocyclobutanecarbonitrile
This is the direct precursor to the final product, typically formed by the oxidation of 3-hydroxycyclobutanecarbonitrile (e.g., via Swern, Dess-Martin, or TEMPO-catalyzed oxidation). Impurities include over-oxidation products, residual oxidizing agents, and unreacted starting material (the alcohol).
Chromatographic Purification: Standard Normal-Phase Flash Chromatography
Rationale: The ketone is significantly less polar than the precursor alcohol. This difference in polarity is the key to a successful separation on standard silica gel. A gradient elution starting with a non-polar solvent system will hold the polar alcohol on the column while allowing the desired ketone to elute.
Protocol:
-
Column Selection: Standard silica gel flash column.
-
Sample Loading: Dry load the crude material onto silica gel as described in section 3.2.
-
Solvent System: Mobile Phase A: Hexanes (or Heptane); Mobile Phase B: Ethyl Acetate (EtOAc).
-
Gradient Elution:
-
Equilibrate the column with 5% B in A.
-
Load the sample.
-
Run a linear gradient from 5% B to 40% B over 15 CV. The target ketone typically elutes between 20-30% EtOAc/Hexanes.[4]
-
The precursor alcohol will elute much later or may require a stronger solvent system (e.g., 50-70% EtOAc) to be washed from the column.
-
-
Fraction Collection & Analysis: Collect fractions and analyze by TLC (e.g., 3:1 Hexanes:EtOAc). Visualize under UV light (if the molecule has a chromophore) and with a suitable stain like Hanessian's stain or p-anisaldehyde, which are effective for ketones.[3]
-
Product Isolation: Combine pure fractions and concentrate in vacuo.
Final Purification: Recrystallization
Rationale: For achieving the highest level of purity, recrystallization is unparalleled. It is an equilibrium-based process that purges impurities that may have co-eluted during chromatography. The key is to identify a solvent system where the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble at all temperatures.[5]
Protocol:
-
Solvent Screening: In parallel vials, test the solubility of a small amount of the purified ketone in various solvents (e.g., isopropanol, ethyl acetate, toluene, methyl t-butyl ether (MTBE), heptane) at room temperature and at reflux. A good candidate system is one where the compound is sparingly soluble when cold but fully dissolves when hot. A co-solvent system (e.g., MTBE/Heptane or DCM/Heptane) is often ideal.[6][7]
-
Procedure:
-
Place the material from chromatography in an appropriately sized flask.
-
Add the minimum amount of the hot primary solvent (e.g., MTBE) required to fully dissolve the solid at reflux.
-
While hot, slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes faintly turbid (cloudy). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for several hours to maximize precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent (Heptane) to remove any residual mother liquor containing impurities.
-
Dry the crystals under high vacuum.
-
Advanced Technique: Chiral Purification via Diastereomeric Ketalization
Rationale: If the synthesis results in a racemic or diastereomeric mixture of a cyclobutane intermediate, chiral resolution may be necessary. A powerful, scalable method that avoids chiral chromatography is Crystallization-Induced Diastereomer Transformation (CIDT).[8] This involves reacting the ketone with a chiral diol to form a diastereomeric ketal mixture. One diastereomer is significantly less soluble and crystallizes out, while the soluble diastereomer can be epimerized in solution to re-establish equilibrium, eventually driving the entire mixture to the desired solid diastereomer.
Caption: Workflow for Chiral Purification via CIDT.
This advanced method provides access to enantiomerically pure intermediates on a large scale, which is often a critical requirement in pharmaceutical manufacturing.[8]
Conclusion
The purification of intermediates in the synthesis of this compound requires a multi-faceted approach tailored to the specific properties of each intermediate. For polar precursors like 3-hydroxycyclobutanecarbonitrile, HILIC provides superior separation performance over traditional methods. For the target ketone, a combination of standard flash chromatography followed by a carefully optimized recrystallization protocol can consistently deliver material of high purity. By understanding the chemical principles behind each technique, from salting-out effects in LLE to solid-state equilibria in CIDT, researchers can develop robust and scalable purification processes essential for modern drug development.
References
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Contractor, D., & Kresge, N. (2012). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments, (63), 3929. [Link]
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Laulhé, S., & Nantz, M. H. (2018). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Molecules, 23(11), 2958. [Link]
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Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
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Itoh, M., Hagiwara, D., & Kamiya, T. (1988). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE: A NEW AND USEFUL REAGENT FOR THE PREPARATION OF N-TERT-BUTOXYCARBONYLAMINO ACIDS. Organic Syntheses, 6, 101. [Link]
- Li, Z., et al. (2012). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
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Simmons, B., et al. (2012). PREPARATION OF GENERATION 1-3 AMINO- AND ISOTHIOCYANATO-TERMINATED DENDRIMERS. Organic Syntheses, 89, 37. [Link]
-
Naito, T., et al. (1995). Efficient Synthesis of a Key Intermediate of DV-7751 via Optical Resolution or Microbial Reduction. Chemical and Pharmaceutical Bulletin, 43(8), 1261-1265. [Link]
- Zhang, J. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Bakulev, V. A., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2822. [Link]
-
Murata, T., et al. (2018). Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. RSC Advances, 8(52), 29599-29604. [Link]
-
American Chemical Society. (2023). Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-721. [Link]
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- 8. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-(3-Oxocyclobutyl)acetonitrile in Fragment-Based Drug Discovery
Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying novel lead compounds, complementing traditional high-throughput screening (HTS) with its efficiency in exploring chemical space.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds ("fragments") that, due to their simplicity, are more likely to find complementary binding pockets on a protein target.[1][3] These initial, weak-binding interactions are then optimized into high-affinity leads through a structure-guided process.[2][4][5]
Historically, fragment libraries have been dominated by flat, aromatic scaffolds. While successful, this has led to an exploration of a largely two-dimensional chemical space.[6] The field is now undergoing a significant evolution, with a growing emphasis on "escaping from planarity" by incorporating three-dimensional (3D) fragments.[7][8] Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved physicochemical properties, including better solubility and metabolic stability, and may access novel binding pockets inaccessible to their planar counterparts.[6][8]
The cyclobutane ring is an exemplary 3D scaffold that is increasingly utilized in medicinal chemistry.[9] Its puckered, rigid conformation can direct pharmacophoric groups into precise vectors, fill hydrophobic pockets, and improve metabolic stability.[9][10] This guide focuses on 2-(3-Oxocyclobutyl)acetonitrile , a fragment that embodies these desirable 3D characteristics, providing a blueprint for its application in a modern FBDD campaign.
Fragment Profile: this compound
This compound is a compelling fragment for FBDD due to its unique combination of a 3D carbocyclic core and versatile functional groups. Its structure offers distinct advantages for both initial screening and subsequent hit-to-lead optimization.
Rationale for Use:
-
3D Scaffold: The cyclobutane ring is non-planar and conformationally restricted.[10] This rigidity reduces the entropic penalty upon binding and presents well-defined vectors for chemical elaboration, allowing for precise exploration of the three-dimensional space within a protein's binding site.[9]
-
Functional Handles for Interaction & Elaboration:
-
Ketone: The carbonyl group acts as a hydrogen bond acceptor, a common and effective interaction in protein-ligand binding.[11] It also serves as a reactive handle for chemical modifications during the hit-to-lead phase.
-
Nitrile: This group is a weak hydrogen bond acceptor and can participate in dipole-dipole interactions. Its linear geometry provides a well-defined growth vector for fragment elaboration.
-
-
Favorable Physicochemical Properties: The fragment is designed to adhere to the "Rule of Three" (Ro3), a set of guidelines for identifying high-quality fragments.[3]
Data Presentation: Physicochemical Properties
| Property | Value | "Rule of Three" Guideline[3] | Compliance |
| Molecular Weight (MW) | 123.15 g/mol | ≤ 300 Da | Yes |
| cLogP | ~0.15 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 2 (ketone O, nitrile N) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
| Fraction of sp³ Carbons (Fsp³) | 0.67 | High 3D character | Yes |
Application Note 1: Strategic Selection of Primary Screening Methods
The detection of weak fragment binding (typically in the high micromolar to millimolar range) requires highly sensitive biophysical techniques.[1][12] The choice of a primary screening method is critical and depends on factors such as protein availability, stability, and the desired information output. The three most robust and widely used techniques in FBDD are Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and X-ray Crystallography.[13]
-
Nuclear Magnetic Resonance (NMR): A powerful solution-based technique that can robustly detect weak binding.[14] Protein-observed methods, like the ¹H-¹⁵N HSQC experiment, can identify binders, provide information on the binding site, and be used to calculate the dissociation constant (Kᴅ) all in one set of experiments.[15][16] It is particularly well-suited for soluble, stable proteins that can be isotopically labeled.
-
Surface Plasmon Resonance (SPR): A label-free, real-time biosensor technique that measures changes in mass on a sensor surface as fragments bind to an immobilized target.[17][18] SPR is highly sensitive, consumes very little protein, and can provide kinetic data (kₐ and kₑ).[19] It is an excellent choice for primary screening and for validating hits from other methods.[18]
-
X-ray Crystallography: The gold standard for obtaining high-resolution structural information.[20][21] By revealing the precise binding mode of a fragment, it provides an unparalleled roadmap for structure-guided lead optimization.[1][22] While traditionally seen as lower throughput, advances in automation have made crystallographic screening a viable primary screening strategy.[22]
Visualization: Screening Method Selection Workflow
Caption: Decision workflow for selecting a primary FBDD screening technique.
Protocol 1: NMR-Based Fragment Screening (¹H-¹⁵N HSQC)
This protocol describes a protein-observed screening method using 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to identify fragments that bind to a target protein.[15][16] Binding events are detected as chemical shift perturbations (CSPs) in the protein's NMR spectrum.
Causality Behind the Method: Each peak in the HSQC spectrum corresponds to a specific amide backbone N-H group in the protein. When a fragment binds, it alters the local chemical environment of nearby amino acid residues, causing their corresponding peaks to shift. This provides direct evidence of binding and maps the interaction site.[15]
Step-by-Step Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling.
-
Validate protein folding and stability via 2D NMR to ensure a well-dispersed HSQC spectrum.[16]
-
Prepare a stock solution of ¹⁵N-labeled protein (e.g., 50-100 µM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) containing 5-10% D₂O for the lock signal.
-
-
Fragment Library Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a deuterated solvent like DMSO-d₆.
-
For efficiency, fragments are often screened in cocktails of 5-10 non-overlapping compounds.[14] Ensure that the individual fragment signals are resolved in a 1D ¹H NMR spectrum of the mixture.
-
Prepare NMR samples by adding the fragment stock (or cocktail stock) to the protein solution to a final concentration of 250-500 µM per fragment. A control sample containing only the protein and an equivalent amount of DMSO-d₆ is essential.[15]
-
-
NMR Data Acquisition:
-
Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the protein-only control sample on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.[13]
-
Acquire identical HSQC spectra for each sample containing the fragment(s).
-
-
Data Analysis and Hit Identification:
-
Overlay the spectra from the fragment-containing samples with the reference spectrum.
-
Identify significant Chemical Shift Perturbations (CSPs). A weighted CSP can be calculated for each residue using the formula: CSP = sqrt[ (Δδ_H)² + (α * Δδ_N)² ], where Δδ is the change in chemical shift for Hydrogen (H) and Nitrogen (N), and α is a scaling factor (typically ~0.15-0.2).
-
Residues with CSPs above a defined threshold (e.g., mean + 2 standard deviations) indicate a binding event.
-
If screening in cocktails, "deconvolution" is required. Re-screen each fragment from a hit cocktail individually to identify the specific binder.[15]
-
-
Hit Validation (Titration):
-
Prepare a series of NMR samples with a constant protein concentration and increasing concentrations of the hit fragment, this compound.
-
Acquire an HSQC spectrum for each sample.
-
Track the CSPs of affected residues as a function of fragment concentration. Fitting this data to a binding isotherm allows for the calculation of the dissociation constant (Kᴅ).
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
This protocol describes using SPR to provide orthogonal validation of a hit identified from a primary screen and to accurately determine its binding affinity and kinetics.
Causality Behind the Method: SPR detects binding by measuring the change in the refractive index at the surface of a sensor chip where the target protein is immobilized. This change is proportional to the mass of the analyte (fragment) binding to the surface. The real-time nature of the measurement allows for the determination of both association (on-rate) and dissociation (off-rate) constants.[17][19]
Step-by-Step Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.
-
Immobilize the target protein to one flow cell by injecting a solution of the protein (e.g., 10-50 µg/mL in 10 mM acetate buffer, pH 4.5). Aim for an immobilization level of 5,000-10,000 Response Units (RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell must be prepared in the same way but without protein immobilization (or with an irrelevant, immobilized protein) to subtract non-specific binding and bulk refractive index effects.[19]
-
-
Assay Development and Execution:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO). Concentrations should span the expected Kᴅ (e.g., 1 µM to 1 mM).
-
Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include several buffer-only (blank) injections for double referencing.
-
Monitor the binding response (association phase) followed by a buffer-only flow to monitor the dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank injection data from the active flow cell data to obtain clean sensorgrams.
-
Plot the response at equilibrium against the fragment concentration and fit the data to a steady-state affinity model to determine the Kᴅ.
-
Alternatively, fit the association and dissociation curves globally to a 1:1 kinetic binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the Kᴅ (kₑ/kₐ).
-
-
Assessing Non-Specific Binding:
-
A key control is to ensure the observed binding is specific. A high off-rate (rapid dissociation) is typical for fragments. Non-specific binding often presents with slow or no dissociation. The reference cell is critical for identifying and subtracting these effects.[17]
-
Application Note 2: From Hit to Lead - Elaboration Strategies
Once this compound is confirmed as a validated hit, the next crucial phase is to optimize its weak affinity into a potent, drug-like lead.[23][24] This is a creative, structure-guided process that relies on understanding how the fragment binds to its target.[25]
Prerequisite: Structural Information A high-resolution crystal structure of the protein-fragment complex is paramount.[20] It reveals the orientation of the fragment in the binding pocket, identifies key interactions, and highlights nearby sub-pockets that can be exploited for potency gains.[22]
Key Optimization Strategies: [2][4]
-
Fragment Growing: This involves adding chemical functionality to an existing vector on the fragment to engage with an adjacent pocket. For our fragment, promising growth vectors are the nitrile group or the methylene carbon between the two functional groups.
-
Fragment Merging: If another fragment is found to bind in a proximal or overlapping site, the two fragments can be combined into a single, more potent molecule that incorporates the key binding features of both.
-
Fragment Linking: If a second fragment binds in a distinct but nearby pocket, the two can be connected with a chemical linker of appropriate length and geometry to create a high-affinity molecule that occupies both sites simultaneously.
Visualization: Hit-to-Lead Optimization Strategies
Caption: Core strategies for evolving fragment hits into lead compounds.
Protocol 3: X-Ray Crystallography for Structural Elucidation
This protocol outlines the general steps for determining the three-dimensional structure of this compound bound to its target protein.
Causality Behind the Method: X-ray crystallography provides an electron density map of the protein and any bound ligands. This allows for the unambiguous determination of the fragment's binding pose, its specific atomic interactions with the protein (e.g., hydrogen bonds, hydrophobic contacts), and the positions of key water molecules, all of which are critical for rational drug design.[11][20]
Step-by-Step Methodology:
-
Protein Crystallization:
-
Screen a wide range of conditions (precipitants, buffers, pH, additives) to find a condition that produces well-diffracting crystals of the apo-protein (protein without any ligand). This is often the most challenging step.
-
-
Obtaining the Protein-Fragment Complex Structure:
-
Soaking: This is the most common method for fragments. Transfer apo-protein crystals into a solution containing a high concentration of this compound (e.g., 1-10 mM, limited by solubility) and allow it to diffuse into the crystal lattice. Soaking times can range from minutes to hours.
-
Co-crystallization: If soaking is unsuccessful (e.g., it cracks the crystals or the ligand doesn't bind), attempt to crystallize the protein in the presence of the fragment. This involves adding the fragment to the protein solution before setting up crystallization trials.
-
-
Data Collection:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data using a synchrotron beamline or a powerful in-house X-ray source.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement if a homologous structure is available.
-
Build and refine the protein model into the electron density map.
-
Carefully inspect the difference density maps (e.g., Fo-Fc maps) to locate the bound fragment. Since fragments are weak binders, their occupancy may be low, requiring careful analysis.[1]
-
Model the fragment into the density and perform further rounds of refinement until the model converges with good statistics (e.g., R-work, R-free).
-
-
Structural Analysis:
-
Analyze the final structure to identify all interactions between this compound and the protein.
-
Use this information to design the next generation of compounds based on the strategies outlined in Application Note 2.
-
References
-
Giannetti, A. M., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
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Peng, J. W., et al. (2022). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]
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Rich, R. L., & Myszka, D. G. (2007). SPR-based fragment screening: advantages and applications. Analytical Biochemistry. [Link]
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van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery Website. [Link]
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CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. CrystalsFirst Website. [Link]
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PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures Blog. [Link]
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Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery Case Study. [Link]
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van der Kolk, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Giannetti, A. M., et al. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]
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Murray, C. W., & Blundell, T. L. (2010). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Current Opinion in Structural Biology. [Link]
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Lepre, C. A. (2011). Practical aspects of NMR-based fragment screening. Methods in Enzymology. [Link]
-
Foley, D. J., et al. (2021). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]
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Barelier, S., et al. (2020). Fragment Hits: What do They Look Like and How do They Bind?. ACS Medicinal Chemistry Letters. [Link]
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Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. [Link]
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Nienaber, V. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure Website. [Link]
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Collins, I., et al. (2020). Rapid optimisation of fragments and hits to lead compounds from screening of crude reaction mixtures. Communications Chemistry. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery Conference. CHI Website. [Link]
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Bakherad, M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules. [Link]
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MDPI. (n.d.). Special Issue : Fragment-to-Lead Optimization in Drug Discovery. MDPI Website. [Link]
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BioSolveIT. (n.d.). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. BioSolveIT Webinar. [Link]
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Smith, M. A., et al. (2023). Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry. [Link]
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Peterson, F. C., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. [Link]
-
Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link]
- CN103232340A. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
de Souza, N. B., & de Azevedo, W. F. (2024). Fragment-based drug discovery: A graphical review. Drug Discovery Today. [Link]
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Erlanson, D. A. (2016). The 'rule of three' for fragment-based drug discovery: Where are we now?. Future Medicinal Chemistry. [Link]
-
Kirsch, P., et al. (2020). Escape from planarity in fragment-based drug discovery. Drug Discovery Today: Technologies. [Link]
-
Letribot, B., et al. (2022). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Molecules. [Link]
-
Taros Chemicals. (2021). Set-up and screening of a fragment library targeting the 14-3-3 protein interface. RSC Medicinal Chemistry. [Link]
-
Kirsch, P., et al. (2020). Escape from planarity in fragment-based drug discovery: A physicochemical and 3D property analysis of synthetic 3D fragment libraries. Drug Discovery Today: Technologies. [Link]
-
Abbas, A. Y., & Hsung, R. P. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
-
Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
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Mountpleasure, J., & Zartler, E. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry. [Link]
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Application Notes and Protocols for the Scalable Synthesis of 2-(3-Oxocyclobutyl)acetonitrile Derivatives
Abstract
This document provides a comprehensive guide for the scalable synthesis of 2-(3-Oxocyclobutyl)acetonitrile and its derivatives, key intermediates in the development of various pharmaceutical agents. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and field-proven insights. The methodologies presented are grounded in established chemical principles and have been structured to ensure reproducibility, scalability, and safety. This guide emphasizes the causality behind experimental choices, providing a robust framework for process optimization and validation.
Introduction
The 3-oxocyclobutylacetonitrile moiety is a critical pharmacophore found in a range of biologically active molecules. Its strained four-membered ring system and the presence of both a ketone and a nitrile functional group offer unique conformational constraints and opportunities for diverse chemical modifications. The synthesis of these derivatives on a laboratory scale can be challenging, and scaling up production presents significant hurdles related to safety, yield, and purity.
This application note outlines two primary, scalable synthetic routes to this compound, along with detailed protocols, safety considerations, and purification strategies. The presented methodologies are a synthesis of established organic reactions, adapted and optimized for the specific target molecule and its derivatives.
Strategic Approaches to Synthesis
Two principal retrosynthetic pathways have been identified as most amenable to the scalable synthesis of the target compound. The choice between these routes will depend on the availability of starting materials, desired purity profile, and the specific capabilities of the production facility.
Caption: Retrosynthetic analysis of this compound.
Route 1: Nucleophilic Substitution on a 3-Halocyclobutanone Intermediate
This route offers a straightforward and often high-yielding approach, contingent on the successful preparation of a 3-halocyclobutanone precursor. The key transformation is a nucleophilic substitution of the halide with an acetonitrile anion equivalent.
Synthesis of 3-Bromocyclobutanone (Intermediate 1)
The synthesis of 3-bromocyclobutanone can be achieved from cyclobutanone, which is commercially available. Direct bromination of cyclobutanone can lead to multiple-brominated byproducts and is often difficult to control on a large scale. A more controlled approach involves the protection of the ketone, followed by bromination and deprotection. However, for a more direct and scalable synthesis, the use of a milder brominating agent is recommended.
Protocol 3.1: Synthesis of 3-Bromocyclobutanone
| Parameter | Value | Notes |
| Reactants | Cyclobutanone, N-Bromosuccinimide (NBS) | |
| Catalyst | Azobisisobutyronitrile (AIBN) | Radical initiator |
| Solvent | Carbon Tetrachloride (CCl4) or Acetonitrile | Acetonitrile is a greener alternative. |
| Temperature | Reflux (approx. 77-82 °C) | |
| Reaction Time | 4-6 hours | Monitor by GC-MS for consumption of starting material. |
| Work-up | Filtration of succinimide, solvent removal, distillation | |
| Expected Yield | 60-70% |
Step-by-Step Procedure:
-
To a stirred solution of cyclobutanone (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.02 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3-bromocyclobutanone as a colorless to pale yellow liquid.
Alkylation of Acetonitrile with 3-Bromocyclobutanone
This step involves the deprotonation of acetonitrile to form its nucleophilic anion, which then displaces the bromide from the cyclobutanone ring.[1][2] The choice of base and solvent is critical to minimize side reactions, such as elimination.
Protocol 3.2: Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | 3-Bromocyclobutanone, Acetonitrile | Acetonitrile serves as both reactant and solvent. |
| Base | Sodium hydride (NaH) or Lithium diisopropylamide (LDA) | NaH is often preferred for scale-up due to cost. |
| Solvent | Acetonitrile, Tetrahydrofuran (THF) | |
| Temperature | 0 °C to room temperature | Controlled addition of the electrophile is crucial. |
| Reaction Time | 12-18 hours | Monitor by TLC or LC-MS. |
| Work-up | Quenching with aqueous acid, extraction, and purification | |
| Expected Yield | 50-65% |
Step-by-Step Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add anhydrous acetonitrile (10-15 eq) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 3-bromocyclobutanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Conjugate Addition to Cyclobutenone
This alternative route involves the 1,4-Michael addition of a cyanide nucleophile to a cyclobutenone precursor.[3][4][5][6] This method can be highly efficient and atom-economical, provided a scalable synthesis of cyclobutenone is available.
Synthesis of Cyclobutenone (Intermediate 2)
The preparation of cyclobutenone can be achieved through various methods, often involving multi-step sequences. A common laboratory-scale method involves the photochemical [2+2] cycloaddition of acetylene with diketene, followed by thermal rearrangement. For larger scale, a more practical approach may involve the oxidation of cyclobutanol, which itself can be prepared from cyclobutanone.
Catalytic Conjugate Addition of Cyanide to Cyclobutenone
The conjugate addition of cyanide to enones can be catalyzed by various Lewis acids or bases.[3][4][5] The use of a catalytic system is advantageous for scale-up as it reduces the amount of potentially hazardous cyanide reagents.
Protocol 4.2: Synthesis of this compound
| Parameter | Value | Notes |
| Reactants | Cyclobutenone, Trimethylsilyl cyanide (TMSCN) | TMSCN is a safer alternative to HCN. |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)3) or a chiral Lewis acid | For asymmetric synthesis, a chiral catalyst can be employed. |
| Solvent | Dichloromethane (DCM) or Toluene | |
| Temperature | -78 °C to room temperature | Low temperature is often required to control selectivity. |
| Reaction Time | 2-4 hours | Typically a rapid reaction. |
| Work-up | Quenching with aqueous acid, extraction, and purification | |
| Expected Yield | 70-85% |
Step-by-Step Procedure:
-
To a solution of cyclobutenone (1.0 eq) in dichloromethane at -78 °C, add the Lewis acid catalyst (0.1 eq).
-
Add trimethylsilyl cyanide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction with a 1 M HCl solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Scale-up Considerations and Process Safety
Scaling up the synthesis of this compound requires careful consideration of several factors to ensure a safe and efficient process.
Caption: Key considerations for scaling up the synthesis.
Hazard Analysis of Key Reagents
-
1,3-Dibromoacetone and Bromoacetone : These are lachrymatory and corrosive substances.[7][8][9][10] Handle only in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat.[8][11] For large-scale operations, a closed system is recommended.
-
Sodium Cyanide/TMSCN : Highly toxic.[12] All manipulations should be performed in a dedicated, well-ventilated area. A cyanide antidote kit should be readily available. Acidic conditions must be strictly avoided during handling and work-up to prevent the formation of highly toxic hydrogen cyanide gas.
-
Sodium Hydride : Flammable solid that reacts violently with water. Handle under an inert atmosphere. Use a dry powder extinguisher for fires.
Thermal Hazard Assessment
The alkylation of nitriles can be exothermic.[13][14] For scale-up, it is imperative to perform a thermal hazard assessment using techniques such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to determine the heat of reaction and the potential for thermal runaway.
Purification at Scale
While column chromatography is suitable for laboratory-scale purification, it is often not economically viable for large-scale production. Alternative purification methods should be explored:
-
Distillation : If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be an effective purification method.
-
Crystallization : For solid derivatives, crystallization is a highly effective and scalable purification technique. Screening for suitable solvent systems is a critical step in process development.
-
Liquid-Liquid Extraction : A well-designed extraction procedure can significantly reduce the impurity profile before final purification.
For highly polar nitriles, purification can be challenging.[15][16] Techniques such as aqueous normal-phase chromatography or the use of specialized polar stationary phases may be necessary if high purity is required and other methods fail.[17]
Characterization of this compound
The final product should be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy : The presence of characteristic peaks for the ketone (C=O stretch, ~1780 cm-1 for a cyclobutanone) and nitrile (C≡N stretch, ~2250 cm-1) should be verified.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
Conclusion
The scalable synthesis of this compound and its derivatives is achievable through careful selection of the synthetic route and meticulous process optimization. The two routes presented, nucleophilic substitution and conjugate addition, offer viable pathways for large-scale production. A thorough understanding of the reaction mechanisms, potential hazards, and purification challenges is essential for a successful and safe scale-up campaign. The protocols and considerations outlined in this document provide a solid foundation for the development of robust and efficient manufacturing processes for this important class of pharmaceutical intermediates.
References
- Spectrum Chemical. (2021, December 29).
- SAFETY D
- Tokyo Chemical Industry Co., Ltd. (2024, March 14).
- Fisher Scientific. (2010, December 3).
- ChemicalBook. (n.d.).
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- US Patent US2388506A. (n.d.).
- PubMed. (2008, May 14).
- Organic Chemistry Portal. (n.d.).
- Yang, C., et al. (2023, August 1). Thermal Hazards Assessment of Three Azo Nitrile Compounds. Request PDF.
- PubMed. (1997, November 28).
- NLM Dataset Catalog. (n.d.). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β‑Substituted Cyclohexenones. Figshare.
- Halpern, M. (n.d.). Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary?.
- Mo, Y., et al. (2022, December 28). Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones.
- Buchler GmbH. (n.d.).
- US Patent US3755412A. (n.d.).
- National Center for Biotechnology Information. (2022, April 28). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. PMC.
- michael additions of nitroalkanes to conjugated ketones, carboxylic esters and nitriles in. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- ioKinetic. (n.d.).
- Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. (n.d.).
- Process hazard and thermal risk evaluation of m-xylene nitr
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?.
- Chemrio. (n.d.). This compound.
- Biotage. (2023, January 30).
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- ResearchGate. (2025, August 7). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674 | Request PDF.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Scheme 1 Michael addition of nitromethane 2a to chalcone 1a.
- Sigma-Aldrich. (n.d.). 3-Bromocyclobutanone AldrichCPR 23761-24-2.
- Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. (n.d.).
- Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
- ResearchGate. (2025, October 16). (PDF) Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones.
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Troubleshooting & Optimization
Common side reactions in the synthesis of "2-(3-Oxocyclobutyl)acetonitrile" linkers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-(3-oxocyclobutyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile linker in their synthetic campaigns. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you navigate the common challenges encountered during its preparation.
Introduction: A Plausible Synthetic Strategy
This compound is a valuable building block, particularly as a linker in the development of therapeutic agents, owing to its rigid, three-dimensional cyclobutane core and the versatile nitrile handle. While numerous synthetic routes can be envisioned, a practical and accessible approach involves a two-step sequence:
-
Nucleophilic Alkylation: The reaction of malononitrile with an appropriate cyclobutane electrophile, such as 3-bromocyclobutanone. This step constructs the core C-C bond.
-
Reductive Decyanation: The removal of one of the nitrile groups from the resulting 2-(3-oxocyclobutyl)malononitrile intermediate. A Krapcho-type reaction is a robust method for this transformation.
This guide is structured around this proposed pathway, addressing the specific issues that may arise at each stage.
Troubleshooting Guide: From Starting Materials to Final Product
This section addresses specific experimental issues in a question-and-answer format. We delve into the causality behind these problems and provide actionable, step-by-step protocols for their resolution.
Step 1: Alkylation of Malononitrile with 3-Bromocyclobutanone
The initial alkylation is a critical step where yield and purity are often determined. Success hinges on careful control of the base, solvent, and reaction temperature to favor the desired mono-alkylation product.
Q1: My alkylation reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue often traced back to the reactivity of the base or the integrity of the electrophile.
-
Causality: The reaction requires a base strong enough to deprotonate malononitrile (pKa ~11) to form the nucleophilic carbanion, but mild enough to not promote side reactions. The electrophile, 3-bromocyclobutanone, can be unstable and degrade upon storage.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: 3-Bromocyclobutanone can be unstable.[1][2][3][4][5] It is advisable to use it as fresh as possible or store it under an inert atmosphere at low temperatures (-20°C).
-
Base Selection & Handling: Potassium carbonate (K₂CO₃) is a good starting choice. However, it is hygroscopic. Ensure you are using freshly dried K₂CO₃. If conversion is still low, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but this requires stricter anhydrous conditions and lower temperatures to control reactivity.
-
Solvent Choice: A polar apathetic solvent like Dimethylformamide (DMF) or Acetonitrile is typically effective. Ensure the solvent is anhydrous, as water will quench the carbanion and can promote decomposition of the electrophile.
-
Temperature Optimization: The reaction may require gentle heating (e.g., 40-60°C) to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Start at room temperature and gradually increase the temperature while monitoring the reaction by TLC or LC-MS.
-
Q2: My reaction is messy, showing multiple product spots on TLC/LC-MS. What are these byproducts and how can I minimize them?
A2: The formation of multiple products typically points to over-alkylation or competing side reactions involving the ketone functionality.
-
Causality & Byproducts:
-
Dialkylation: The mono-alkylated product still has an acidic proton and can be deprotonated and react with a second molecule of 3-bromocyclobutanone.
-
Aldol Condensation: Under basic conditions, the enolate of 3-oxocyclobutanone can react with another molecule of the ketone in a self-aldol condensation, leading to dimeric impurities.[6][7][8][9]
-
Ring Opening/Decomposition: Cyclobutane rings are strained and can be susceptible to ring-opening under harsh conditions (strong base, high heat).[10]
-
-
Mitigation Strategies:
-
Control Stoichiometry: To minimize dialkylation, use a slight excess of malononitrile relative to 3-bromocyclobutanone (e.g., 1.2 to 1.5 equivalents of malononitrile).
-
Slow Addition: Add the 3-bromocyclobutanone solution dropwise to the mixture of malononitrile and base. This keeps the concentration of the electrophile low at any given time, favoring mono-alkylation.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For stronger bases like NaH, initial deprotonation should be done at 0°C before the dropwise addition of the electrophile.
-
Choice of Base: A milder base like K₂CO₃ is less likely to promote the self-aldol condensation of the cyclobutanone compared to stronger bases like alkoxides or NaH.
-
Alkylation Workflow & Common Side Reactions
Caption: Alkylation step workflow and potential side products.
Step 2: Reductive Decyanation of 2-(3-Oxocyclobutyl)malononitrile
This step transforms the intermediate into the final product. The Krapcho decarboxylation (or more accurately, a decyanation/hydrolysis variant) is effective for this transformation, typically using a salt in a wet polar aprotic solvent at elevated temperatures.
Q3: My Krapcho-type reaction is slow or incomplete. How can I drive it to completion?
A3: Incomplete reaction is often due to suboptimal conditions for this specific substrate.
-
Causality: The Krapcho reaction mechanism involves nucleophilic attack by a halide anion on one of the activating groups, followed by elimination. For a dinitrile, this is more challenging than for a β-keto ester. The presence of water and a suitable salt (like LiCl or NaCl) is crucial.[11][12][13][14][15]
-
Troubleshooting Protocol:
-
Ensure Presence of Water: The reaction requires a stoichiometric amount of water. Typically, using "wet" DMSO (i.e., DMSO with a few volume percent of water added) is sufficient.
-
Choice of Salt: Lithium chloride (LiCl) is often more effective than sodium chloride (NaCl) due to its better solubility in DMSO. Use at least a stoichiometric amount of the salt.
-
Increase Temperature: These reactions often require high temperatures, typically in the range of 140-180°C. If the reaction is sluggish, gradually increase the temperature while carefully monitoring for decomposition.
-
Reaction Time: Allow sufficient reaction time. Monitor the disappearance of the starting material by TLC or LC-MS. These reactions can take several hours to reach completion.
-
Q4: I am observing significant byproduct formation, possibly from hydrolysis of the ketone or the remaining nitrile group. How can I improve selectivity?
A4: The high temperatures and presence of water required for the decyanation can also promote undesired hydrolysis.
-
Causality: Both the cyclobutanone carbonyl and the nitrile group are susceptible to hydrolysis under prolonged heating in aqueous media. The strained cyclobutanone ring might be particularly sensitive.[16][17][18][19]
-
Mitigation Strategies:
-
Minimize Water Content: Use only a slight excess of water (e.g., 1.5-2.0 equivalents). A large excess of water can favor hydrolysis pathways.
-
Optimize Temperature and Time: Find the "sweet spot" for the reaction temperature. It needs to be high enough for the decyanation to occur but not so high that it accelerates decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-exposure of the product to the harsh conditions.
-
Alternative Workup: Once the reaction is complete, cool the mixture promptly and proceed with the workup to remove the product from the high-boiling solvent and water.
-
Proposed Decyanation Mechanism
Caption: Simplified mechanism for the Krapcho-type decyanation.
General Purification and Analysis
Q5: My final product, this compound, is difficult to purify. What are the best methods?
A5: The product is a relatively polar, low-molecular-weight compound, which can present purification challenges.
-
Causality: The combination of a polar ketone and a polar nitrile group makes the molecule highly soluble in polar solvents but can cause it to streak or adhere strongly to normal-phase silica gel.
-
Purification Strategies:
-
Column Chromatography:
-
Normal Phase: If using silica gel, you may need a relatively polar eluent system (e.g., ethyl acetate/hexanes with a high proportion of ethyl acetate, or even dichloromethane/methanol). Tailing or streaking is common for polar compounds.[20]
-
Reversed-Phase: If normal-phase chromatography is ineffective, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient can be an excellent alternative for purifying polar compounds.[21][22]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for polar compounds and can provide excellent resolution.[23]
-
-
Distillation: If the product is thermally stable, short-path distillation under high vacuum may be a viable method for purification, especially on a larger scale.
-
Crystallization: If a suitable solvent system can be found, crystallization can be a highly effective method for obtaining high-purity material. Try a solvent/anti-solvent system like ethyl acetate/hexanes or dichloromethane/diethyl ether.
-
Frequently Asked Questions (FAQs)
-
What is a reliable source for the 3-bromocyclobutanone starting material?
-
This reagent is commercially available from several chemical suppliers. However, its stability can be a concern.[1][2][3][4][5] It is recommended to purchase from a reputable source and to check its purity (e.g., by ¹H NMR) upon receipt. Alternatively, it can be synthesized from 3-oxocyclobutanecarboxylic acid.[1]
-
-
Are there alternatives to the Krapcho reaction for the second step?
-
Yes, while the Krapcho reaction is robust, other methods could be explored. For instance, reductive decyanation using dissolving metal reduction (e.g., sodium in liquid ammonia) is a possibility, though the conditions are harsh and may affect the ketone. The choice of method depends on the scale and the functional group tolerance required.
-
-
How do I confirm the structure and purity of my final product?
-
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
FTIR: To verify the presence of the characteristic nitrile (C≡N, ~2250 cm⁻¹) and ketone (C=O, ~1780 cm⁻¹ for cyclobutanones) stretches.
-
Mass Spectrometry (GC-MS or LC-MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
-
Summary of Recommended Protocols
The following table provides a starting point for the optimization of your synthesis.
| Parameter | Step 1: Alkylation | Step 2: Decyanation |
| Key Reagents | Malononitrile, 3-Bromocyclobutanone | 2-(3-Oxocyclobutyl)malononitrile, LiCl, H₂O |
| Solvent | Anhydrous DMF or Acetonitrile | DMSO (with 2-5% H₂O v/v) |
| Base / Catalyst | K₂CO₃ (anhydrous, 2.0 eq.) | LiCl (1.5 eq.) |
| Temperature | 25°C to 60°C | 150°C to 180°C |
| Typical Time | 4-12 hours | 6-18 hours |
| Key Pitfall | Dialkylation / Aldol Condensation | Incomplete reaction / Hydrolysis |
| Mitigation | Use excess malononitrile; low temp. | Ensure H₂O/salt presence; monitor time/temp. |
References
-
Organic Syntheses Procedure: Preparation of Cyclobutenone. [Link]
-
Grokipedia: Krapcho decarboxylation. [Link]
-
Wikipedia: Krapcho decarboxylation. [Link]
-
YouTube: Krapcho Decarboxylation. [Link]
-
Biotage: Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Semantic Scholar: Krapcho Dealkoxycarbonylation Strategy of Ethyl Cyanoacetate for the Synthesis of 3-Hydroxy-3-cyanomethyl-2-oxindoles and 3,3. [Link]
-
Scribd: Advances in Krapcho Decarboxylation. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
Synthesis, 2008, 279-285. [Link]
-
SciSpace: Sustainable Alkylation of Nitriles with Alcohols by Manganese Catalysis. [Link]
-
Reddit: Purification of strong polar and basic compounds. [Link]
-
Green Chemistry, 2024, Advance Article. [Link]
-
ResearchGate: The application of cyclobutane derivatives in organic synthesis. [Link]
-
BuyersGuideChem: this compound. [Link]
-
The University of Liverpool Repository: Iron-catalyzed alkylation of nitriles with alcohols. [Link]
-
Chemical Communications, 2021, 57, 1026-1029. [Link]
-
Waters Blog: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
PubChem: 3-Bromocyclobutanone. [Link]
-
ResearchGate: Alkylation of Malononitrile and its Dimer with α-Bromketones. [Link]
-
PubMed: Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]
-
Molecules, 2021, 26(12), 3519. [Link]
-
Catalysis Letters, 2018, 148, 2646-2656. [Link]
-
ResearchGate: Reaction kinetics for the alkylation of nitrile. [Link]
-
ResearchGate: Case Study: Metabolism and Reactions of Alkylating Agents in Cancer Therapy. [Link]
-
ResearchGate: For highly polar compound, how to do the purification?. [Link]
-
ChemTube3D: Aldol reaction of cyclopentanone. [Link]
-
Molecules, 2021, 26, 3519. [Link]
- Google Patents: Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
NCBI Bookshelf: Alkylating Agents. [Link]
-
12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. [Link]
-
PMC: One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]
-
Oncohema Key: Alkylating Agents. [Link]
-
ResearchGate: Alkylating Agents. [Link]
-
ResearchGate: On the Reaction of Malononitrile with Acetylacetone. [Link]
-
MDPI: Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]
-
Pearson: Using cyclopentanone as the reactant, show the product of b. an aldol addition. c. an aldol condensation.. [Link]
-
ResearchGate: Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. [Link]
-
Sciencemadness Discussion Board: acetonitrile synthesis. [Link]
-
Journal of the Chemical Society B: Physical Organic, 1968, 1241-1246. [Link]
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- 4. 3-Bromocyclobutanone | C4H5BrO | CID 58346963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromocyclobutanone AldrichCPR 23761-24-2 [sigmaaldrich.com]
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Technical Support Center: Optimizing Coupling Reactions of 2-(3-Oxocyclobutyl)acetonitrile
Welcome to the technical support center for "2-(3-Oxocyclobutyl)acetonitrile." This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your coupling reactions and overcome common experimental challenges. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and reactivity of this compound.
Q1: What are the key reactive sites of this compound?
A1: this compound possesses two primary sites for reactivity, which can lead to a range of chemical transformations:
-
α-Carbon to the Nitrile Group: The methylene protons (CH₂) adjacent to the nitrile group are acidic. Deprotonation with a suitable base generates a nucleophilic carbanion (enolate equivalent). This is the most common site for alkylation and coupling reactions. The choice of base is critical for efficient and selective deprotonation.[1][2][3]
-
Carbonyl Group of the Cyclobutanone Ring: The ketone functionality can undergo nucleophilic addition reactions. However, this site is also susceptible to side reactions like aldol condensation, especially under basic conditions.[1][4] The strained four-membered ring can also influence reactivity, potentially leading to ring-opening under certain conditions.[5]
Q2: Which factors are most critical for controlling the regioselectivity of coupling reactions with this molecule?
A2: Achieving high regioselectivity is paramount. The key is to favor alkylation at the α-carbon over competing reactions at the cyclobutanone. The following factors are crucial:
-
Choice of Base: A strong, non-nucleophilic, sterically hindered base is often preferred. Lithium diisopropylamide (LDA) is a common choice as it irreversibly forms the kinetic enolate at the less substituted α-carbon, minimizing self-condensation side reactions.[1][3][6] Weaker bases like alkoxides can lead to an equilibrium mixture of the ketone and enolate, increasing the likelihood of side reactions.[1]
-
Temperature: Low temperatures (e.g., -78 °C) are typically employed during enolate formation to favor the kinetically controlled product and suppress side reactions.[3]
-
Solvent: Anhydrous, aprotic polar solvents like tetrahydrofuran (THF) or diethyl ether are generally used to stabilize the enolate and prevent protonolysis.
Q3: What are the most common side reactions observed, and how can they be minimized?
A3: Several side reactions can compete with the desired coupling reaction:
-
Self-Condensation (Aldol Reaction): The enolate of one molecule can attack the ketone of another, leading to dimerization. This is more prevalent with weaker bases and at higher temperatures.[1][2] Using a strong base like LDA to achieve full and rapid enolate formation minimizes the concentration of the neutral ketone, thus suppressing this pathway.[1]
-
Over-Alkylation: If the product of the initial alkylation still possesses an acidic proton, a second alkylation can occur. This can be controlled by using a slight excess of the starting material or by carefully controlling the stoichiometry of the alkylating agent.
-
Ring Strain-Induced Reactions: The cyclobutane ring is strained and can undergo rearrangements or opening under harsh conditions (e.g., strong acid or base, high temperatures).[5][7] It is advisable to maintain mild reaction conditions.
Below is a decision tree to guide you in troubleshooting common side reactions.
Caption: Troubleshooting common side reactions.
Section 2: Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter.
Issue 1: Low or No Product Yield
A low yield of the desired coupled product is a frequent challenge. This can stem from several factors related to enolate formation and the subsequent coupling step.
Root Cause Analysis & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Enolate Formation | The base may not be strong enough to fully deprotonate the α-carbon, or residual protic impurities (like water) may be quenching the enolate as it forms. | Ensure all glassware is flame-dried and reagents are anhydrous. Use a strong, non-nucleophilic base like freshly prepared LDA. Verify the concentration of your alkyllithium reagent used to make LDA. |
| Poor Electrophile Reactivity | The coupling partner (e.g., an alkyl halide) may be too hindered for an S_N2 reaction, or it may be unreactive. | Use more reactive electrophiles, such as primary alkyl iodides or bromides, or allylic/benzylic halides.[3] Avoid tertiary halides which will favor elimination. |
| Incorrect Reaction Temperature | Enolates can be unstable at higher temperatures. If the reaction is allowed to warm prematurely, the enolate can decompose or participate in side reactions. | Maintain a low temperature (typically -78 °C) during enolate formation and the addition of the electrophile. Allow the reaction to warm to room temperature slowly. |
| Solvent Effects | The choice of solvent can impact the solubility of reagents and the stability of intermediates. | THF is generally a good choice. For certain coupling reactions, additives like HMPA (use with extreme caution due to toxicity) can enhance reactivity, but should be considered only after other optimizations have failed. |
Experimental Protocol: Optimizing Enolate Formation and Alkylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Enolate Formation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) to the cooled THF. After the addition is complete, add a solution of this compound (1.0 equivalent) in THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Coupling: Add a solution of the electrophile (1.0-1.2 equivalents) in THF dropwise to the enolate solution at -78 °C.
-
Workup: After stirring for the optimized time (monitor by TLC), quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and proceed with standard aqueous workup and extraction.
Issue 2: Formation of a Major, Unidentified Byproduct
The presence of a significant byproduct can complicate purification and reduce the yield of the desired product.
Characterization and Mitigation Strategies
-
Initial Characterization: Obtain spectroscopic data (¹H NMR, ¹³C NMR, MS) for the byproduct. A common byproduct is the aldol self-condensation product, which will have a molecular weight double that of the starting material minus water.
-
Mitigating Aldol Condensation: As detailed in the FAQs, the most effective strategy is to ensure rapid and complete conversion of the starting material to its enolate.[1] This minimizes the concentration of the electrophilic ketone form.
The workflow below illustrates the decision-making process for optimizing the reaction to favor the desired product.
Caption: Workflow for optimizing the coupling reaction.
Issue 3: Use of Acetonitrile as a Solvent
While the substrate contains an acetonitrile moiety, using acetonitrile as a reaction solvent can be problematic, especially under basic conditions.
Causality and Recommendations
-
Reactivity of Acetonitrile: The protons of acetonitrile are acidic and can be deprotonated by strong bases, leading to the formation of its own nucleophile which can compete in the reaction.[8][9]
-
Hydrolysis: In the presence of strong aqueous bases, acetonitrile can undergo hydrolysis, which can be an exothermic and potentially hazardous runaway reaction.[10][11]
-
Recommendation: It is strongly advised to use a non-reactive, aprotic solvent such as THF, diethyl ether, or dioxane for these coupling reactions.
Section 3: References
-
Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(17), 3325–3329. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]
-
Wang, J.-M., Chen, T., Yao, C.-S., & Zhang, K. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). American Chemical Society. [Link]
-
ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF. Retrieved from [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. (2024). RSC Advances, 14(22), 15815-15848. [Link]
-
Li, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 12, 1386567. [Link]
-
Schmid, J. P., & Podlogar, F. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione. Beilstein Journal of Organic Chemistry, 9, 2499–2507. [Link]
-
Dakin, L. A., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2696–2706. [Link]
-
Ma, S. (2010). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 43(6), 854–865. [Link]
-
JoVE. (n.d.). Factors Affecting α-Alkylation of Ketones: Choice of Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions of step 3 in batch. Retrieved from [Link]
-
Chad's Prep®. (n.d.). Alpha Alkylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). How to Alkylate a Ketone. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Alkylation of Enolates Alpha Position. Retrieved from [Link]
-
Wang, Z., et al. (2023). Ketone α-alkylation at the more-hindered site. Nature, 618(7964), 294–300. [Link]
-
MDPI. (n.d.). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity studies of 2, performed in acetonitrile at −40 °C. Retrieved from [Link]
-
Shkodenko, L., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetonitrile. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross‐Dehydrogenative C−O Coupling of Oximes with Acetonitrile, Ketones and Esters | Request PDF. Retrieved from [Link]
-
Norwegian Research Information Repository. (n.d.). Acetonitrile as a Building Block and Reactant. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electroreductive coupling of 2-acylbenzoates with α,β-unsaturated carbonyl compounds: density functional theory study on product selectivity. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential Safety Hazards Associated with Using Acetonitrile and a Strong Aqueous Base | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. Retrieved from [Link]
-
Stinghen, D., et al. (2017). Cobalt(II) Chloride Adducts With Acetonitrile, propan-2-ol and Tetrahydrofuran: Considerations on Nuclearity, Reactivity and Synthetic Applications. Acta Crystallographica Section C Structural Chemistry, 73(Pt 2), 104–114. [Link]
-
BYJU'S. (n.d.). Properties of Acetonitrile – C2H3N. Retrieved from [Link]
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Preventing byproduct formation in "2-(3-Oxocyclobutyl)acetonitrile" reactions
Welcome to the technical support center for "2-(3-Oxocyclobutyl)acetonitrile." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. Here you will find troubleshooting guides and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter when using this compound.
Question 1: I am observing a significant amount of a higher molecular weight byproduct, leading to a low yield of my desired product. What is likely happening and how can I prevent it?
Answer:
The most probable cause is the self-aldol condensation of this compound. The molecule possesses both an enolizable ketone and an acidic α-hydrogen on the acetonitrile group, making it susceptible to reacting with itself under basic or acidic conditions. This self-condensation leads to the formation of dimers and potentially oligomers, reducing the yield of the target product.[1][2][3]
Mechanism of Self-Condensation:
Under basic conditions, a base can deprotonate the α-carbon of the acetonitrile, creating a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule of this compound, leading to an aldol addition product. Subsequent dehydration can result in a conjugated enone, a common byproduct in aldol condensations.[2][4]
DOT Diagram: Self-Condensation Pathway
Caption: Decision tree for troubleshooting cyclobutane ring instability.
Strategies to Enhance Ring Stability:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain the reaction mixture as close to neutral pH as possible, unless acidic or basic conditions are strictly required. | Minimizes acid- or base-catalyzed ring-opening pathways. |
| Temperature | Conduct reactions at or below room temperature whenever feasible. | Reduces the likelihood of thermally induced decomposition or rearrangement. |
| Reagent Selection | Opt for milder and more selective reagents. For example, choose a weaker base that is still sufficient to achieve the desired transformation. | Harsh reagents are more likely to induce side reactions involving the strained ring. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reactions involving this compound?
A: The choice of solvent is highly reaction-dependent. However, for reactions involving enolate formation, polar aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dimethoxyethane (DME) are generally preferred. These solvents are effective at solvating the counter-ion of the enolate without interfering with its nucleophilicity. For other transformations, acetonitrile itself can sometimes be used as a solvent. [5]Always ensure the solvent is anhydrous, as water can interfere with many reactions.
Q2: How can I effectively purify this compound and its reaction products?
A: Due to the polar nature of the ketone and nitrile functional groups, these compounds are often amenable to purification by silica gel column chromatography. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective. For highly polar products, reverse-phase chromatography may be a suitable alternative. Distillation can be challenging due to the potential for thermal degradation.
Q3: Can the nitrile group hydrolyze under my reaction conditions?
A: Yes, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, particularly with heating. [6]If your desired product retains the nitrile functionality, it is crucial to avoid prolonged exposure to strong aqueous acids or bases, especially at elevated temperatures. If hydrolysis is observed, consider using milder reagents or shorter reaction times.
Q4: Are there any specific safety precautions I should take when working with this compound?
References
- Gharebeig, S., et al. (2021). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 121(19), 11996-12075.
- Wessjohann, L. A., et al. (2020).
- Li, Y., et al. (2021). Attractive natural products with strained cyclopropane and/or cyclobutane ring systems. Natural Product Reports, 38(10), 1836-1869.
- Shell Development Company. (1945). Purification of nitriles. U.S.
- Wikipedia. (2023).
- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis.
- Ege, S. N. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Chemistry LibreTexts. (2023).
- KPU Pressbooks. (n.d.). 6.4 Aldol Reactions – Organic Chemistry II.
- ResearchGate. (n.d.). Aldol condensation of aromatic aldehydes and cyclic ketones catalyzed by (A) PPL or (B) BPL in different reaction media.
- Ma, S., & Yu, Z. (2014). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 47(11), 3242-3255.
- Chemistry LibreTexts. (2020). 23.
- Bhalla, T. C., & Kumar, H. (2014). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. 3 Biotech, 4(5), 513-519.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Frongia, A., & Ollivier, J. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(2), 2035-2073.
- Wikipedia. (2023).
- Arkema. (2003). Use of nitriles as polar aprotic solvents.
- ResearchGate. (2015).
- Cole-Parmer. (n.d.).
- Reddit. (2024).
- ChemRxiv. (2022).
- MDPI. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity.
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- 6. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 2-(3-Oxocyclobutyl)acetonitrile Derivatives
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 2-(3-oxocyclobutyl)acetonitrile and its derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower your experimental design.
Q1: My reaction shows very low conversion of the starting material. Where should I begin my investigation?
A1: When a reaction fails to proceed, the issue often lies with the fundamental reaction setup and reagent integrity. Before exploring more complex variables, it is crucial to validate the foundational parameters of your experiment.
Initial Diagnostic Checklist:
-
Reagent Quality and Stoichiometry:
-
Base Integrity: The most common bases for this α-alkylation (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), Potassium tert-butoxide (KOtBu)) are highly sensitive to moisture and air. An old or improperly stored base will be partially or fully quenched, failing to deprotonate the cyclobutanone precursor effectively. Action: Use a freshly opened bottle of base or titrate the solution (for LDA) before use.
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Alkylating Agent: The acetonitrile derivative used for alkylation (e.g., bromoacetonitrile) can degrade over time. Action: Verify its purity by ¹H NMR or GC-MS. If necessary, purify it by distillation.
-
Solvent Anhydrousness: Trace amounts of water in the reaction solvent (e.g., THF, DMF) will consume the strong base. Action: Use freshly dried solvent from a still or a commercial solvent system.
-
-
Reaction Atmosphere and Temperature:
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Inert Atmosphere: The anionic intermediates in this reaction are highly reactive with oxygen and moisture. Incomplete removal of air can lead to complex side products and quench the reaction. Action: Ensure your glassware is rigorously flame-dried or oven-dried. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the setup and reaction.
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Temperature Control: Deprotonation steps, especially with strong bases like LDA, are often performed at low temperatures (-78 °C) to control reactivity and prevent side reactions. If the temperature is too high, base decomposition or undesired side reactions can occur.[1] Conversely, if the alkylation step is too cold, the reaction rate may be impractically slow. Action: Use a calibrated thermometer and a reliable cooling bath (e.g., dry ice/acetone).
-
Q2: My TLC/LC-MS analysis shows multiple product spots and a low yield of the target molecule. What are the most probable side reactions?
A2: The formation of multiple byproducts points towards issues with reaction selectivity. The 3-oxocyclobutanone system is prone to several competing reaction pathways, especially under poorly optimized conditions.
Common Side Reactions:
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Self-Condensation (Aldol Reaction): The enolate of the 3-oxocyclobutanone can react with another molecule of the starting ketone instead of the desired alkylating agent. This is more prevalent with less reactive alkylating agents or at higher concentrations.
-
Polyalkylation: The desired product, this compound, still possesses an acidic proton alpha to the nitrile group. It can be deprotonated again and react with a second molecule of the alkylating agent, leading to a dialkylated byproduct. This is often an issue if excess alkylating agent is used or if the initial product enolate is formed readily.
-
Ring Opening/Decomposition: Cyclobutanones are strained ring systems.[2] Under harsh basic or acidic conditions, or at elevated temperatures, they can undergo ring-opening or other decomposition pathways.
-
Elimination Reactions: If the alkylating agent has a proton beta to the leaving group, an E2 elimination reaction can compete with the desired SN2 alkylation, consuming the base and alkylating agent.
The diagram below illustrates these competing pathways.
Caption: Competing pathways in the synthesis.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the alkylating agent. Avoid large excesses to minimize polyalkylation.
-
Addition Order and Temperature: Add the alkylating agent slowly to the pre-formed enolate at low temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant starting material enolate.
Q3: How do I select the optimal base and solvent system for my specific derivative?
A3: The choice of base and solvent is interdependent and critical for achieving high yield and selectivity. The goal is to generate the enolate cleanly and efficiently without promoting side reactions. The optimal system depends on the acidity of the starting material's α-proton and the desired reaction temperature.
Key Considerations:
-
Base Strength (pKa): The base must be strong enough to deprotonate the cyclobutanone precursor effectively. A general rule is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the proton being removed.
-
Solvent Polarity and Coordinating Ability: Aprotic solvents are required. Polar aprotic solvents like THF and DMF can help solvate the cation of the base and the reaction intermediates. Non-polar solvents like toluene may be optimal in certain cases, particularly when specific stereoselectivity is desired.[1]
| Base | Common Solvent(s) | Typical Temp. | Notes |
| LDA (Lithium Diisopropylamide) | THF, Diethyl Ether | -78 °C | Strong, non-nucleophilic, kinetically controlled enolization. Good for preventing self-condensation. |
| NaH (Sodium Hydride) | THF, DMF | 0 °C to RT | Heterogeneous reaction, strong base. Can be slower and lead to thermodynamically controlled products. |
| KOtBu (Potassium tert-butoxide) | t-BuOH, THF | 0 °C to RT | Strong, sterically hindered base. Often used in phase-transfer catalysis conditions. |
| K₂CO₃ (Potassium Carbonate) | Acetonitrile, Acetone | RT to Reflux | Weaker base, suitable only for more acidic cyclobutanone derivatives. Often results in lower yields for simple ketones.[1] |
Optimization Protocol: To find the best conditions, perform a series of small-scale parallel reactions, screening different base/solvent combinations. This data-driven approach is more efficient than random trial-and-error.[3]
Q4: The reaction is sluggish and yields are inconsistent. How can I troubleshoot potential issues with product loss during workup and purification?
A4: Significant product loss can occur after the reaction is complete. This compound is a relatively small, polar molecule, which presents specific challenges during extraction and chromatography.
Workup and Purification Checklist:
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Aqueous Workup:
-
Quenching: Quench the reaction carefully at low temperature, typically with a saturated aqueous solution of ammonium chloride (NH₄Cl), not strong acid, to avoid potential degradation of the product.
-
Emulsion Formation: The polarity of the product can lead to emulsions during the liquid-liquid extraction. Solution: Use a brine wash (saturated NaCl solution) to break up emulsions and reduce the solubility of the organic product in the aqueous layer.
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Multiple Extractions: Due to its polarity, the product may have some solubility in the aqueous phase. Action: Perform multiple extractions (3-5 times) with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane) to ensure complete recovery.
-
-
Purification by Column Chromatography:
-
Volatility: The product may be somewhat volatile. Action: Avoid using high vacuum for extended periods when removing solvent on a rotary evaporator. Keep the bath temperature low.
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Action: If you suspect degradation on the column, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column.
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Eluent Polarity: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your product cleanly from less polar impurities.
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Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This is a representative procedure and may require optimization.
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.
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Enolate Formation: Slowly add n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in THF at -78 °C to form LDA in situ. Stir for 30 minutes.
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Deprotonation: Add a solution of the 3-oxocyclobutanone precursor (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.
-
Alkylation: Add bromoacetonitrile (1.1 eq.) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
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Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
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Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe and quench it in a vial containing a mixture of ethyl acetate and a small amount of saturated NH₄Cl solution.
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Spotting: On a silica gel TLC plate, spot the starting material, the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Elution: Develop the plate using an appropriate solvent system (e.g., 7:3 Hexanes:Ethyl Acetate).
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Visualization: Visualize the spots using a UV lamp and/or by staining with a suitable agent (e.g., potassium permanganate stain).
-
Analysis: Monitor the disappearance of the starting material spot and the appearance of the product spot. The reaction is complete when the starting material spot is no longer visible.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and solving low-yield issues.
Sources
Stability issues of the oxocyclobutyl moiety under different reaction conditions
Welcome to the technical support center for the oxocyclobutyl moiety. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this valuable structural motif into their synthetic strategies. The oxocyclobutyl group, particularly the oxaspiro[2.3]hexane core, is a popular bioisostere for carbonyls and gem-dimethyl groups, offering improved metabolic stability and solubility. However, its strained four-membered ring system presents unique stability challenges under various reaction conditions.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges, preserve the integrity of your molecule, and accelerate your research.
Stability Under Acidic Conditions
The oxocyclobutyl moiety is susceptible to ring-opening under acidic conditions, a critical consideration during deprotections, workups, and chromatography.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing significant decomposition of my oxocyclobutyl-containing compound during a Boc deprotection with trifluoroacetic acid (TFA). What is the likely degradation pathway?
A1: The primary degradation pathway under strong acidic conditions is an acid-catalyzed ring-opening of the oxetane ring. The reaction is initiated by protonation of the ether oxygen, which significantly weakens the C-O bonds of the strained four-membered ring. This is followed by nucleophilic attack from the counter-ion (e.g., trifluoroacetate) or solvent, leading to ring-scission.[1][2][3]
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Causality: The high ring strain of the cyclobutane and the oxetane components makes the system susceptible to reactions that relieve this strain. Protonation of the ether oxygen turns it into a good leaving group, facilitating nucleophilic attack at one of the adjacent carbons. The reaction often proceeds via an SN2-like mechanism with significant SN1 character, where bond-breaking is advanced in the transition state.[2][3][4]
Q2: How can I mitigate this acid-catalyzed degradation during my experiments?
A2: Mitigation involves carefully selecting reagents and controlling reaction conditions to minimize the driving force for ring-opening.
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Strategy 1: Use Milder Acids: Whenever possible, avoid strong, non-volatile acids like TFA or concentrated HCl. Consider using weaker acids or those that can be easily removed under vacuum.
-
Strategy 2: Control Temperature: Perform the reaction at the lowest possible temperature (e.g., 0 °C or -20 °C) to reduce the rate of the degradation side reaction.
-
Strategy 3: Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Strategy 4: Careful Workup: Neutralize acidic workups promptly and gently with a cooled, weak base like saturated sodium bicarbonate (NaHCO₃) solution. Avoid strong bases which can cause other issues (see Section 2).
Recommended Protocol: Mild Boc Deprotection
For sensitive substrates containing an oxocyclobutyl moiety, consider using HCl in a non-nucleophilic solvent like 1,4-dioxane or diethyl ether, which can be removed in vacuo.
-
Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane (or diethyl ether) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly bubble dry HCl gas through the solution or add a pre-titrated solution of 4M HCl in dioxane dropwise.
-
Monitor the reaction progress by LC-MS every 15-30 minutes.
-
Upon completion, immediately remove the solvent and excess HCl under reduced pressure at low temperature (<30 °C).
-
The resulting hydrochloride salt can often be used directly in the next step or carefully neutralized with a weak base for isolation.
Degradation Visualization
Caption: Acid-catalyzed degradation of the oxocyclobutyl moiety.
Stability Under Basic Conditions
While generally more robust under basic than acidic conditions, the ketone functionality of the oxocyclobutyl moiety introduces reactivity at the α-carbons.
Frequently Asked Questions & Troubleshooting
Q1: I am trying to perform an alkylation reaction by forming an enolate from my oxocyclobutyl ketone. Why am I getting low yields and multiple products?
A1: The issue likely stems from the regioselectivity of enolate formation and the stability of the resulting enolate.[5][6] The α-protons on the cyclobutane ring are acidic and can be removed by a base to form an enolate. However, strong bases can also potentially attack the carbonyl group or lead to self-condensation reactions if not controlled properly.
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Causality: Like other ketones, oxocyclobutanone can form two different enolates: the kinetic enolate (formed by removing the less sterically hindered proton) and the thermodynamic enolate (the more stable, more substituted enolate).[5] Using an inappropriate base or temperature can lead to a mixture of these enolates, resulting in multiple alkylation products.
Q2: What are the best practices for generating and using an oxocyclobutyl enolate cleanly?
A2: The key is to use conditions that favor the formation of a single enolate isomer.
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For the Kinetic Enolate: Use a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (typically -78 °C) in an aprotic solvent like THF.[6][7] The low temperature and bulky base favor the rapid deprotonation at the less hindered α-position. The resulting lithium enolate is generally stable at this temperature.
-
For the Thermodynamic Enolate: Use a weaker base, such as a sodium or potassium alkoxide (e.g., NaOEt, KOtBu), in a protic solvent or allow the reaction mixture to warm up. This establishes an equilibrium that favors the formation of the more stable, substituted enolate.[5]
-
Control of Reagents: Always use freshly prepared or titrated LDA. Ensure your solvent is anhydrous to prevent quenching of the enolate.
Data Summary: Base Selection for Enolate Formation
| Base | Conditions | Predominant Enolate | Notes |
| LDA | -78 °C, THF | Kinetic | Irreversible deprotonation, fast. Ideal for regioselective alkylation. |
| NaH | 0 °C to RT, THF | Thermodynamic | Slower, reversible deprotonation. Can be heterogeneous. |
| KOtBu | RT, tBuOH | Thermodynamic | Reversible, equilibrium conditions. |
| NaOH, KOH | Aqueous/Alcoholic | Mixture / Side Rxns | Not recommended for controlled enolate formation; can promote aldol/hydrolysis. |
Stability Under Reductive & Oxidative Conditions
The carbonyl group is a primary site for redox transformations, but reagents must be chosen carefully to avoid unintended reactions with the strained ring.
Frequently Asked Questions & Troubleshooting
Q1: Can I reduce the ketone of the oxocyclobutyl moiety to an alcohol without affecting the ring?
A1: Yes, this is a common transformation. Standard hydride reducing agents work well, but their reactivity should be matched to the substrate.
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Sodium Borohydride (NaBH₄): This is the reagent of choice for reducing the ketone to the corresponding alcohol.[8][9] It is mild, selective for aldehydes and ketones, and can be used in protic solvents like methanol or ethanol. It will not reduce esters or amides elsewhere in the molecule.[10]
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and should be used with caution.[9][11] While it will effectively reduce the ketone, it will also reduce other functional groups like esters, carboxylic acids, and amides.[9] There is a higher risk of over-reduction or side reactions with LiAlH₄, though ring-opening is not typically a primary concern under these reductive conditions.
Q2: I need to perform an oxidation reaction on another part of my molecule. Is the oxocyclobutyl moiety stable?
A2: The primary concern with oxidation is a Baeyer-Villiger oxidation of the cyclobutanone ring.[12][13] This reaction uses peroxy acids (like m-CPBA) or other peroxides to insert an oxygen atom adjacent to the carbonyl, converting the cyclic ketone into a lactone (a cyclic ester).[14] This is a facile reaction for strained rings and will likely be a major competing pathway if the ketone is unprotected.
-
How to Prevent Baeyer-Villiger Oxidation: If you must perform an oxidation elsewhere on the molecule, the ketone of the oxocyclobutyl moiety should be protected. A common strategy is to first reduce the ketone to the alcohol with NaBH₄, protect the resulting alcohol (e.g., as a silyl ether like TBS or TIPS), perform the desired oxidation, and then deprotect and re-oxidize the cyclobutanol back to the ketone (e.g., with PCC, DMP, or a Swern oxidation).
Workflow: Protecting the Moiety from Oxidation
Caption: A protection strategy to avoid Baeyer-Villiger oxidation.
Thermal and Photochemical Stability
High temperatures and UV light can induce unique reactions in the strained cyclobutanone ring system.
Frequently Asked Questions & Troubleshooting
Q1: My reaction requires heating to high temperatures (>100 °C). Is the oxocyclobutyl moiety thermally stable?
A1: The cyclobutanone ring is susceptible to thermal decarbonylation , where it loses a molecule of carbon monoxide (CO) to form a cyclopropane derivative.[15][16][17] This process is often catalyzed by transition metals, particularly Rhodium(I).[15][16][17] If your reaction involves high temperatures and trace metals, this could be a significant side reaction. For purely thermal reactions without catalysts, very high temperatures are typically required, but the strained ring makes it more labile than an acyclic ketone.
Q2: What happens if I expose my compound to UV light?
A2: Cyclobutanones are well-known to undergo photochemical reactions upon UV irradiation, primarily the Norrish Type I cleavage .[18][19]
-
Causality: Upon absorbing a photon, the ketone is excited. This excited state can undergo homolytic cleavage of one of the α-carbon bonds, forming a diradical intermediate.[18][20] This diradical can then follow several pathways:
-
Practical Implication: Unless you are specifically designing a photochemical reaction, you should protect your oxocyclobutyl-containing compounds from prolonged exposure to direct sunlight or UV lamps to prevent decomposition.
Stability in Transition-Metal Catalyzed Cross-Coupling
The use of oxocyclobutyl-containing building blocks in cross-coupling reactions is common. While the moiety is often stable, certain conditions can be problematic.
Frequently Asked Questions & Troubleshooting
Q1: I'm performing a Suzuki coupling with a boronic acid that contains an oxocyclobutyl moiety. Is it stable to the typical Pd catalysts and bases?
A1: Generally, the oxocyclobutyl moiety is stable under standard Suzuki, Stille, or Negishi cross-coupling conditions.[23][24] These reactions typically use Pd(0) catalysts and bases like K₂CO₃, Cs₂CO₃, or K₃PO₄, which are not harsh enough to induce the degradation pathways mentioned in previous sections.
Q2: Are there any specific issues to watch out for?
A2: The main potential issue is related to the C-C bond activation of the strained ring by the transition metal catalyst.
-
β-Carbon Elimination: While less common for cyclobutanes than for larger rings, there is a possibility of the palladium catalyst inserting into one of the C-C bonds of the cyclobutane ring, especially at higher temperatures. This is a known process for cyclobutanones, leading to decarbonylation.[15]
-
Mitigation: To minimize this risk, use the mildest possible reaction conditions.
-
Lower Temperatures: Screen for catalyst/ligand systems that operate efficiently at lower temperatures (e.g., room temperature to 80 °C).
-
Choice of Catalyst: Use highly active modern catalysts (e.g., those based on bulky, electron-rich phosphine or NHC ligands) that can achieve high turnover at lower temperatures, minimizing the thermal energy available for undesired C-C activation pathways.[25][26]
-
References
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Ramnauth, J., & Lee-Ruff, E. (1997). Photodecarbonylation of chiral cyclobutanones. Canadian Journal of Chemistry, 75(5), 518-523. [Link]
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Ramnauth, J., & Lee-Ruff, E. (1997). Photodecarbonylation of chiral cyclobutanones. Canadian Science Publishing. [Link]
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Feng, Y., & Dong, G. (2019). Bridged Cyclopentane Synthesis via Catalytic Decarbonylative Cycloaddition between Cyclobutanones and Olefins. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]
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Khan, I., & Ali, A. (2021). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 11(48), 30255-30283. [Link]
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Matsuda, T., Shigeno, M., & Murakami, M. (2006). Activation of a Cyclobutanone Carbon–Carbon Bond over an Aldehyde Carbon–Hydrogen Bond in the Rhodium-catalyzed Decarbonylation. Chemistry Letters, 35(3), 288-289. [Link]
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Matsuda, T., Shigeno, M., & Murakami, M. (2006). Activation of a cyclobutanone carbon-carbon bond over an aldehyde carbon-hydrogen bond in the rhodium-catalyzed decarbonylation. Tohoku University Institutional Repository. [Link]
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Mazzini, C., Lebreton, J., & Furstoss, R. (1997). Flavin-Catalyzed Baeyer−Villiger Reaction of Ketones: Oxidation of Cyclobutanones to γ Lactones Using Hydrogen Peroxide. The Journal of Organic Chemistry, 62(15), 5215-5218. [Link]
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Scribd. Photochemistry. [Link]
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Ghosh, S., & Griesbeck, A. G. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products. Photochemical & Photobiological Sciences, 20(10), 1357-1378. [Link]
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Wikipedia. Baeyer–Villiger oxidation. [Link]
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Reddit. Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. [Link]
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Organic Chemistry Portal. Baeyer-Villiger Oxidation. [Link]
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Wikipedia. Norrish reaction. [Link]
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Albini, A. (2015). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 14(10), 1791-1805. [Link]
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Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]
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The Chemistry Translator. (2017). Reduction with NaBH4 or LiAlH4 [Video]. YouTube. [Link]
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Hudson, M. J., et al. (2012). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 8, 1346-1351. [Link]
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Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society, 121(24), 5821-5822. [Link]
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Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]
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UCI Aerosol Photochemistry Group. (2016). Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. [Link]
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ResearchGate. (2018). Incorporation of a cyclobutyl substituent in molecules by transition metal-catalyzed cross-coupling reactions. [Link]
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Glasp. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. [Link]
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Mykhailiuk, P. K. (2017). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 8(9), 6140-6147. [Link]
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Mykhailiuk, P. K. (2017). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. [Link]
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ResearchGate. (2000). Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. [Link]
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Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Ardrey, R. E. (1967). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA, 21(5), 233-239. [Link]
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ChemComplete. (2022). Enolate Chemistry - Formation of Enolates [Video]. YouTube. [Link]
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Ashenhurst, J. (2015). Opening of Epoxides With Acid. Master Organic Chemistry. [Link]
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The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023). 22.6: Reactivity of Enolate Ions. [Link]
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Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed [Video]. [Link]
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ResearchGate. Literature precedents to oxa-spirocycles. [Link]
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Tian, J., & Stella, V. J. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences, 98(12), 4783-4795. [Link]
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Khan Academy. Enolate formation from aldehydes [Video]. [Link]
-
Zhang, R. K., & Arnold, F. H. (2021). Biaryl bond formation through biocatalytic oxidative cross-coupling reactions. ChemRxiv. [Link]
-
Taylor & Francis. Cross-coupling reactions – Knowledge and References. [Link]
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Technical Support Center: Purification of 2-(3-Oxocyclobutyl)acetonitrile-Containing PROTACs
Introduction: The Challenge of the Oxocyclobutyl Acetonitrile Moiety
Proteolysis-targeting chimeras (PROTACs) incorporating the 2-(3-oxocyclobutyl)acetonitrile warhead represent a promising class of molecules for targeted protein degradation.[1][2] This moiety, while effective for target engagement, introduces a unique and significant set of challenges during downstream purification. Its combination of a strained four-membered ring, a reactive ketone, a chiral center, and a polar nitrile group creates a perfect storm for chromatographic difficulties, including poor peak shape, on-column degradation, and complex isomer separations.
This guide provides in-depth troubleshooting advice and detailed protocols to help researchers navigate these challenges, ensuring the integrity and purity of their final compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound moiety so difficult to purify via standard chromatography?
A1: The difficulty arises from a combination of chemical properties. The molecule possesses high polarity due to the ketone and nitrile groups, which can lead to strong, undesirable interactions with polar stationary phases like silica in normal-phase chromatography or residual silanols in reversed-phase C18 columns, often resulting in significant peak tailing.[3] Furthermore, the β-cyanoketone structure is susceptible to chemical degradation, and the chiral center on the cyclobutyl ring often leads to the formation of diastereomers that can be challenging to separate.
Q2: What are the primary degradation pathways I should be concerned about during purification?
A2: The primary concerns are epimerization and hydrolysis. The proton alpha to both the ketone and nitrile is acidic and can be abstracted under basic or even mildly acidic conditions, leading to epimerization and loss of stereochemical purity. The ketone functional group can also form hydrates in aqueous mobile phases, leading to peak broadening or the appearance of secondary peaks. It is critical to control the pH and minimize exposure to water during the purification process.
Q3: Which chromatographic technique should I start with for these types of PROTACs?
A3: While Reversed-Phase HPLC (RP-HPLC) is a common starting point for many small molecules, it often presents challenges for this class of PROTACs due to their polarity and potential for on-column degradation in aqueous buffers. Supercritical Fluid Chromatography (SFC) is often a superior starting point.[4][5] SFC utilizes supercritical CO2 as the main mobile phase, which is less reactive and allows for purification at lower temperatures, preserving the integrity of the molecule. It is also exceptionally powerful for separating stereoisomers.[6]
Q4: How can I effectively separate the diastereomers that form due to the chiral cyclobutyl ring?
A4: Chiral chromatography is essential for separating these isomers.[7][8] Chiral Supercritical Fluid Chromatography (SFC) is the industry-preferred method for this task.[4][9][] Its use of chiral stationary phases (CSPs) combined with the high efficiency and speed of SFC provides the resolution needed to separate even closely related diastereomers.[6]
In-Depth Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing, Broadening) in Reversed-Phase HPLC
Q: My PROTAC shows severe peak tailing on a C18 column, even with standard TFA or formic acid modifiers. What is the underlying cause and how can I fix it?
A: The Cause: Your PROTAC is highly polar due to the oxocyclobutyl acetonitrile moiety. This polarity, combined with the large, often hydrophobic scaffold of the rest of the PROTAC molecule, creates a compound with mixed-mode characteristics. The severe tailing is likely due to secondary interactions between the polar functional groups (ketone and nitrile) and any un-capped, acidic silanol groups on the silica backbone of the C18 stationary phase. Standard acidic modifiers may not be sufficient to fully suppress these interactions.
Solutions & Experimental Protocols:
-
Switch to a Different Stationary Phase: Not all reversed-phase columns are the same. A standard C18 is often not ideal.
-
Recommendation: Try a phenyl-hexyl stationary phase. The phenyl ligands can engage in π-π interactions with aromatic portions of your PROTAC, offering an alternative retention mechanism that can improve peak shape.[11]
-
Protocol: Phenyl-Hexyl Screening
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a 5-95% B gradient over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 40 °C.
-
Analysis: Compare the peak asymmetry and efficiency to your C18 run. Adjust the gradient as needed to optimize resolution.
-
-
-
Utilize Aqueous Normal-Phase (ANP) / HILIC: For highly polar compounds that are poorly retained or exhibit bad peak shape in RP, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[12] This technique uses a polar stationary phase (like bare silica or a diol phase) and a high-organic mobile phase.
-
Protocol: HILIC Method Development
-
Column: HILIC column (e.g., Silica, Diol, or Amide phase; 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile with 5% Water + 10 mM Ammonium Formate.
-
Mobile Phase B: 50% Acetonitrile / 50% Water + 10 mM Ammonium Formate.
-
Gradient: Start at 95% A, and run a gradient to 50% A over 15-20 minutes. Note that in HILIC, increasing the aqueous component (B) decreases retention.
-
Flow Rate: 1.0 mL/min.
-
Sample Diluent: Must be high in organic solvent (e.g., 90% Acetonitrile) to ensure good peak shape.
-
-
Problem 2: Suspected On-Column Degradation or Isomerization
Q: I'm observing new impurity peaks or a change in the ratio of my diastereomers after purification. Why is my PROTAC unstable on the column?
A: The Cause: This is a critical issue related to the chemical reactivity of the β-cyanoketone functionality.
-
Epimerization: The acidic proton situated between the ketone and nitrile can be abstracted by basic sites on the column packing or by mobile phases with a pH > 7, leading to a change in the diastereomeric ratio.
-
Hydrate Formation: In aqueous reversed-phase mobile phases, the strained cyclobutanone can form a gem-diol (hydrate), which may chromatograph differently from the parent ketone, causing peak broadening or distinct impurity peaks.
-
Retro-Michael Reaction: Although less common under typical chromatographic conditions, the β-cyanoketone system could be susceptible to cleavage, especially at elevated temperatures or extreme pH.
Solutions & Experimental Protocols:
-
Eliminate Water with Normal-Phase Chromatography: Normal-phase chromatography uses non-polar, aprotic solvents, which prevents hydrate formation and minimizes the risk of proton exchange that leads to epimerization.[13]
-
Protocol: Normal-Phase Purification
-
Column: Silica or Cyano (CN) bonded phase column.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol).
-
Gradient: Start with a shallow gradient, for example, from 10% to 50% ethyl acetate in hexane.
-
Sample Preparation: Ensure the sample is completely dry and dissolved in a non-polar solvent or the initial mobile phase.
-
Caution: Water content in your solvents must be strictly controlled as it will deactivate the silica column and lead to inconsistent results.
-
-
-
Adopt Supercritical Fluid Chromatography (SFC): SFC is the preferred method for purifying sensitive compounds.[5] It uses supercritical CO2, a non-aqueous and aprotic primary mobile phase, with a small amount of an organic co-solvent (typically an alcohol like methanol or ethanol).[4][] This environment is much gentler and significantly reduces the risk of degradation.
Problem 3: Co-elution of Diastereomers
Q: My PROTAC exists as a pair of diastereomers that I cannot resolve using standard achiral chromatography. How can I achieve baseline separation?
A: The Cause: Diastereomers often have very similar physicochemical properties, making their separation by conventional chromatography difficult. Achieving separation requires a chiral environment where the transient diastereomeric complexes formed between the analytes and the chiral stationary phase have different energies, leading to different retention times.[7]
Solutions & Experimental Protocols:
-
Implement Chiral Supercritical Fluid Chromatography (SFC): SFC is the gold standard for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced solvent consumption.[4][9]
-
Protocol: Chiral SFC Method Development
-
System: A preparative SFC system.
-
Column Screening: Screen a set of chiral stationary phases (CSPs). Polysaccharide-based columns are a common starting point.
-
Mobile Phase: Supercritical CO2 as the primary mobile phase (A) and an alcohol (Methanol, Ethanol, or Isopropanol) as the co-solvent (B).
-
Initial Screening Conditions: Run a gradient from 5% to 40% co-solvent over 5-7 minutes on each column to identify the most promising CSP.
-
Optimization: Once a promising CSP is identified, optimize the separation by switching to an isocratic method, adjusting the co-solvent percentage, and trying different alcohol co-solvents or additives (e.g., 0.1% diethylamine for basic compounds or 0.1% TFA for acidic compounds) to improve peak shape and resolution.
-
-
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Use Case | General purpose, good for moderately polar compounds. | Separation of polar, non-ionic compounds and isomers. | Chiral separations, purification of thermally labile compounds.[4] |
| Mobile Phase | Aqueous buffers (e.g., Water/Acetonitrile).[13] | Non-polar organic solvents (e.g., Hexane/Ethyl Acetate). | Supercritical CO2 with alcohol co-solvent.[4] |
| Risk of Degradation | High: Water can cause hydrolysis/hydrate formation. Buffers can cause epimerization. | Low: Aprotic environment protects the molecule. | Very Low: Non-aqueous, low-temperature operation is ideal for sensitive molecules. |
| Chiral Separation | Possible with chiral columns, but often less efficient than SFC. | Possible, but less common and can have lower throughput. | Excellent: The preferred method for preparative chiral separations.[6][] |
| Solvent Usage | High consumption of organic solvents. | High consumption of often toxic organic solvents (e.g., hexane). | Green Chemistry: Significantly lower organic solvent consumption. |
| CSP Type | Common Trade Names | Recommended Co-Solvent | Comments |
| Amylose-based | Chiralpak AD, AS | Methanol, Ethanol | Excellent general-purpose columns for a wide range of chiral compounds. |
| Cellulose-based | Chiralcel OD, OJ | Methanol, Ethanol, Isopropanol | Often provides complementary selectivity to amylose-based phases. |
| Immobilized | Chiralpak IA, IB, IC, ID | Broader solvent compatibility | The chiral selector is covalently bonded, allowing for a wider range of solvents. |
Visualizations: Workflows and Mechanisms
Caption: Key degradation pathways for the oxocyclobutyl acetonitrile moiety.
Caption: Decision tree for selecting an optimal purification strategy.
References
- A Comparative Guide to the Chiral Separation of N-benzyl-2-oxocyclopentanecarboxamide Enantiomers. Benchchem.
- Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. (2021-11-22).
- Aqueous normal-phase chromatography. Wikipedia.
- Troubleshooting lack of RIPK degradation with PROTAC RIPK degrader-6. Benchchem.
- Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- PROTACs: A Practical Guide. Biocompare. (2022-08-11).
- The degradation mechanism of novel PROTACs. ResearchGate.
- Normal-phase vs. Reversed-phase Chromatography. Phenomenex. (2025-08-12).
- Normal Phase Chromatography. Tosoh Bioscience.
- Enantiomeric Purification (HPLC/SFC). BOC Sciences.
- Why is normal phase chromatography good for use on polar analytes? ResearchGate. (2015-06-21).
- Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. (2024-09-19).
- Degradation of proteins by PROTACs and other strategies. PMC - PubMed Central.
- Protein degradation induced by PROTAC molecules as emerging drug discovery strategy.
- Chiral Supercritical Fluid Chromatography. (2022-03-01).
- Chiral Purification of Volatile Flavors and Fragrances by SFC. Waters Corporation.
- Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group.
- Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol. Waters Corporation.
- PROTAC Bioanalysis: Challenges and Strategies. WuXi AppTec DMPK. (2023-07-07).
- Chiral Drug Separation.
- Methods to accelerate PROTAC drug discovery. PMC - NIH. (2025-06-25).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023-08-22).
- Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. PMC - NIH.
- Targeted protein degradation: current and future challenges. PMC - NIH. (2020-01-02).
- Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. MDPI.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. ResearchGate. (2022-09-07).
- Stability indicating study by using different analytical techniques. IJSDR.
- Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. LCGC International. (2012-10-01).
- How to Tackle the Developmental Challenges of PROTAC Drugs. WuXi AppTec. (2022-06-23).
- Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. (2023-06-06).
- (PDF) Separation of Enantiomers of sec-Butyl Carboxylicates on β-Cyclodextrin Derivatives and Chiral Recognization Mechanism. ResearchGate. (2025-08-07).
- Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. PMC - PubMed Central.
- PROTAC Technology as a New Tool for Modern Pharmacotherapy. MDPI.
- PROTACs in focus: Navigating the complexities of preclinical development. (2024-12-11).
- E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
- Are we ready to design oral PROTACs®?. PMC - PubMed Central - NIH.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. PubMed. (2022-09-07).
- PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. PubMed. (2025-04-09).
- Challenges and solutions for the downstream purification of therapeutic proteins. PMC.
- Recent Advances of Degradation Technologies Based on PROTAC Mechanism. PMC. (2022-09-07).
- Reversed-Phase Liquid Chromatography for the Separation and Purification of Peptides and Proteins. (2018-11-27).
- A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. PMC - NIH.
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- 13. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing PROTAC® Solubility and Performance with 2-(3-Oxocyclobutyl)acetonitrile Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for leveraging 2-(3-Oxocyclobutyl)acetonitrile-based linkers to overcome the solubility challenges inherent in Proteolysis-Targeting Chimeras (PROTACs).
Introduction: The PROTAC Solubility Challenge
Proteolysis-Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] However, their unique heterobifunctional structure, which links a target protein ligand to an E3 ligase ligand, results in molecules that are often large, flexible, and lipophilic.[2] Consequently, many PROTACs fall into the "beyond Rule of 5" (bRo5) chemical space, frequently suffering from poor aqueous solubility.[2][3] This low solubility poses a significant hurdle at every stage of drug development, from complicating in vitro assays to hindering oral bioavailability and in vivo efficacy.[2][4][5]
The linker component is far more than a simple spacer; it is a critical determinant of a PROTAC's physicochemical properties and overall performance.[6][7] Modifying the linker is a key strategy to enhance solubility and improve drug-like properties.[8] This guide focuses on a specific, rationally designed linker moiety: This compound .
Core Concept: The this compound Advantage
The rationale for using this linker stems from its unique combination of structural features designed to mitigate the drivers of poor solubility. Unlike traditional flexible alkyl or polyethylene glycol (PEG) linkers, the this compound moiety introduces specific chemical properties:
-
Polarity and Hydrogen Bonding: The ketone (oxo) group and the nitrile group are both polar and can act as hydrogen bond acceptors. This increases the molecule's overall polarity, which is often beneficial for aqueous solubility.[5]
-
Reduced Lipophilicity: The introduction of these polar functional groups helps to balance the high lipophilicity contributed by the two protein-binding ligands.
-
Conformational Constraint: The cyclobutyl ring introduces a degree of rigidity into the linker. This can disrupt the formation of intramolecular hydrogen bonds that mask polar groups and lead to a "greasy," collapsed conformation in solution, a phenomenon known to decrease solubility.[9] By enforcing a more open conformation, the polar features of the PROTAC are better exposed to the solvent.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing both explanations and actionable protocols.
Q1: My current PROTAC is nearly insoluble in aqueous buffer. How can incorporating a this compound linker help, and what should I expect?
Expert Analysis: High molecular weight, a large topological polar surface area (TPSA), and high lipophilicity (logP) are the primary drivers of poor PROTAC solubility.[5][9] Traditional aliphatic linkers exacerbate this by increasing logP without adding features that promote solvation. The this compound linker directly counters this by introducing polarity and conformational rigidity. By replacing a purely hydrocarbon linker segment with this moiety, you can reasonably expect a decrease in the calculated logP (cLogP) and an increase in kinetic solubility.
Data Snapshot: Predicted Physicochemical Properties
| Property | PROTAC with Alkyl Linker (Hypothetical) | PROTAC with Oxocyclobutyl Linker (Hypothetical) | Impact of Change |
| Molecular Weight | ~950 Da | ~980 Da | Slight Increase |
| cLogP | 6.8 | 5.9 | Improvement |
| TPSA | 130 Ų | 171 Ų | Increase in Polarity |
| H-Bond Acceptors | 8 | 10 | Improvement |
| Kinetic Solubility | < 1 µM | 15 µM | Significant Improvement |
Q2: How do I synthesize a PROTAC using a this compound linker?
Expert Analysis: The synthesis requires a bifunctional version of the linker that can be coupled to the Protein of Interest (POI) ligand and the E3 ligase ligand. A common strategy involves standard amide bond formation. Below is a representative, generalized protocol assuming you have a carboxylic acid handle on your POI ligand and an amine handle on your E3 ligase ligand.
Experimental Protocol: PROTAC Synthesis via Amide Coupling
Step 1: Synthesis of Activated Linker
-
Dissolve the this compound derivative containing a carboxylic acid in anhydrous DMF (0.1 M).
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir at room temperature for 15 minutes to activate the carboxylic acid.
Step 2: First Coupling Reaction
-
To the activated linker solution, add your E3 ligase ligand (containing an amine handle, 1.0 equivalent).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Upon completion, perform an aqueous workup and purify the product (Linker-E3 Ligand) by flash chromatography.
Step 3: Second Coupling Reaction
-
Activate the carboxylic acid on your POI ligand using the same method as Step 1 (HATU/DIPEA in DMF).
-
Add the purified Linker-E3 Ligand product (which should have a free amine for coupling, 1.0 equivalent) to the activated POI ligand solution.
-
Stir at room temperature overnight. Monitor by LC-MS.
Step 4: Final Purification
-
Perform an aqueous workup.
-
Purify the final PROTAC product using reverse-phase preparative HPLC to achieve >95% purity.
-
Confirm the identity and purity of the final compound by LC-MS and ¹H NMR.
Q3: My new PROTAC is synthesized. What is the best way to experimentally confirm its solubility has improved?
Expert Analysis: For early-stage drug discovery, kinetic solubility is the most common and high-throughput method used.[2][5] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking conditions in many in vitro assays.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution: Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Serial Dilution: Serially dilute the stock in DMSO to create a range of concentrations (e.g., 5 mM, 2 mM, 1 mM, etc.).
-
Precipitation: Add 2 µL of each DMSO concentration to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours to allow precipitation to equilibrate.
-
Separation: Centrifuge the plate to pellet the precipitated compound, or use a filter plate to separate the solid from the supernatant.
-
Quantification: Analyze the concentration of the PROTAC remaining in the supernatant using LC-MS/MS or HPLC-UV, comparing against a standard curve prepared in a 50:50 acetonitrile:water mixture to prevent precipitation.[]
-
Determination: The kinetic solubility is the highest concentration at which no precipitation is observed.
Q4: The solubility is great, but I'm concerned about cell permeability. What's the trade-off, and how do I test it?
Expert Analysis: There is often an inverse relationship between solubility and permeability; increasing polarity to improve solubility can sometimes hinder a molecule's ability to cross the non-polar lipid bilayer of the cell membrane.[2][5] It is crucial to co-optimize these properties. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, low-cost initial screen for passive permeability.[3][11]
Experimental Workflow: PAMPA
-
Prepare Donor Plate: Add your PROTAC (dissolved in buffer) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer.
-
Create Membrane: Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
Assemble Sandwich: Place the lipid-coated donor plate on top of the acceptor plate.
-
Incubate: Allow the PROTAC to diffuse from the donor to the acceptor well through the artificial membrane over several hours.
-
Measure: Quantify the PROTAC concentration in both the donor and acceptor wells using LC-MS. The apparent permeability coefficient (Papp) can then be calculated.
For more complex assessments that include active transport and efflux, a Caco-2 permeability assay is the gold standard.[11][12]
Q5: My PROTAC is soluble and permeable, but degradation of my target protein is weak or absent. What should I troubleshoot?
Expert Analysis: This is a critical juncture. Solving the solubility problem may have inadvertently introduced a geometric issue. The linker's length and conformation are paramount for enabling a productive ternary complex (POI-PROTAC-E3 Ligase).[6][7] If the linker holds the two proteins too close, too far apart, or in a clashing orientation, ubiquitination will not occur, regardless of solubility.
Troubleshooting Steps:
-
Verify Ternary Complex Formation: Use biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to confirm that your PROTAC can successfully bridge the POI and the E3 ligase in vitro.[][14]
-
Check for the Hook Effect: At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-POI or PROTAC-E3), which reduces the level of productive ternary complexes and thus decreases degradation.[15] Run a full dose-response curve to ensure you are not operating at an inhibitory concentration.
-
Confirm E3 Ligase Expression: Ensure your cell line endogenously expresses sufficient levels of the E3 ligase your PROTAC is designed to recruit (e.g., Cereblon [CRBN] or Von Hippel-Lindau [VHL]).[16] This can be checked via Western Blot.
-
Assess Proteasome Function: To confirm the upstream machinery is working, co-treat your cells with the PROTAC and a proteasome inhibitor (e.g., MG132). If the PROTAC is functional, you should see a stabilization or accumulation of your target protein, indicating it has been ubiquitinated but cannot be degraded.[16]
References
- Pippione, A. C., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- Gong, Y., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters.
- Profacgen. Permeability Assay. Profacgen Service Page.
- Zou, Y., et al. (2020).
- Wittenburg, S., et al. (2023). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ChemRxiv.
- Cohen, T. (2022). Getting PROTACs into the Clinic: The Challenges. Oxford Global.
- WuXi AppTec. (2022). 7 strategies to improve PROTACs' oral bioavailability. Drug Discovery and Development.
- Foley, C. A., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters.
- Rossi Sebastiano, M., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry.
- WuXi AppTec. (2023). Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. WuXi AppTec Content Hub.
- BOC Sciences. PROTAC Solubility and Stability Testing. BOC Sciences Service Page.
- Terasaka, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics.
- BenchChem. Technical Support Center: Off-Target Effects of PROTACs. BenchChem Resources.
- BOC Sciences. PROTAC Activity Assay Services. BOC Sciences Service Page.
- BPS Bioscience. (2021).
- BenchChem. Interpreting unexpected results in WDR5 degrader experiments. BenchChem Resources.
- BOC Sciences. Overview of PROTAC Linkers: Types and Design. BOC Sciences Resources.
- Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. Essays in Biochemistry.
- Bai, L., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
- Belcher, M., et al. (2022).
- Roy, M. J., et al. (2021). Key methods to assemble PROTAC libraries using alkyl and ether linkers. RSC Medicinal Chemistry.
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- 5. pubs.acs.org [pubs.acs.org]
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- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
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Technical Support Center: Navigating Steric Challenges with 2-(3-Oxocyclobutyl)acetonitrile
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals working with the versatile yet sterically demanding building block, 2-(3-Oxocyclobutyl)acetonitrile . This guide is designed to provide practical, in-depth solutions to common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your synthetic strategies.
The unique structural feature of this compound, a strained four-membered ring adjacent to a reactive nitrile group, presents a fascinating landscape of synthetic opportunities. However, this same structure is the source of significant steric hindrance, which can often lead to low yields, poor selectivity, or even complete reaction failure. This guide is structured in a question-and-answer format to directly address the specific challenges you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
I. Challenges in Nucleophilic Addition to the Cyclobutanone Carbonyl
Question 1: I am attempting a Grignard reaction with this compound, but I am observing very low conversion to the desired tertiary alcohol. What is causing this, and how can I improve the yield?
Answer: This is a classic case of steric hindrance impeding the approach of the nucleophile to the carbonyl carbon. The cyclobutane ring, with its "puckered" conformation, creates a sterically congested environment around the ketone. Furthermore, the adjacent cyanomethyl group contributes to this crowding. Standard Grignard reagents are often too bulky to efficiently attack this hindered carbonyl.
Recommended Solutions & Protocols:
-
Switch to Organolithium Reagents: Organolithium reagents are generally more reactive and often smaller than their Grignard counterparts, which can facilitate addition to sterically hindered ketones.
-
Employ Cerium(III) Chloride (Luche Reduction Conditions for Alkylation): The addition of a Lewis acid like cerium(III) chloride can significantly enhance the electrophilicity of the carbonyl carbon, thereby promoting nucleophilic attack. This is an adaptation of the principle behind the Luche reduction.[1][2][3]
Experimental Protocol: CeCl₃-Mediated Addition of an Organolithium Reagent
-
Anhydrously suspend CeCl₃ (1.2 equivalents) in dry THF at -78 °C under an inert atmosphere.
-
Stir the suspension for 2 hours to ensure proper complexation with the solvent.
-
Slowly add the organolithium reagent (1.1 equivalents) and stir for an additional 30 minutes.
-
Introduce a solution of this compound (1.0 equivalent) in dry THF dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Proceed with a standard aqueous workup and purification.
-
Comparison of Nucleophilic Addition Strategies:
| Reagent/Condition | Key Advantage | Potential Drawback |
| Grignard Reagent (R-MgX) | Readily available | Low reactivity with hindered ketones |
| Organolithium Reagent (R-Li) | Higher reactivity | Can be more basic, leading to side reactions |
| R-Li with CeCl₃ | Enhanced electrophilicity of carbonyl | Requires anhydrous conditions and low temperatures |
II. Stereoselective Reduction of the Cyclobutanone
Question 2: I am trying to reduce the ketone in this compound to the corresponding alcohol, but I am getting a mixture of diastereomers. How can I achieve better stereoselectivity?
Answer: Achieving high stereoselectivity in the reduction of a prochiral ketone on a cyclobutane ring is a significant challenge due to the subtle differences in the steric environment on either face of the carbonyl.[4] The choice of reducing agent and reaction conditions is paramount in directing the hydride delivery to a specific face.
Recommended Solutions & Protocols:
-
For Diastereoselective Reduction (Substrate Control):
-
Bulky Hydride Reagents: Employing a sterically demanding hydride source, such as L-Selectride® or K-Selectride®, can enhance diastereoselectivity by favoring hydride attack from the less hindered face of the cyclobutanone.
-
-
For Enantioselective Reduction (Catalyst Control):
-
Corey-Itsuno Reduction (CBS Reduction): This powerful method utilizes a chiral oxazaborolidine catalyst to achieve highly enantioselective reduction of prochiral ketones.[5][6][7][8][9] The catalyst coordinates with both the borane reducing agent and the ketone, directing the hydride transfer to a specific face of the carbonyl in a predictable manner.[5][6][8]
Experimental Protocol: Asymmetric Corey-Itsuno Reduction
-
To a solution of the (S)-CBS catalyst (0.1 equivalents) in anhydrous THF at room temperature under an inert atmosphere, add borane-dimethyl sulfide complex (1.0 M in THF, 1.0 equivalent) dropwise.
-
Cool the mixture to -20 °C and stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure and perform an acidic workup followed by purification.
-
Diagram: Mechanism of Corey-Itsuno Reduction
Caption: Key steps in α-alkylation.
Concluding Remarks
Working with sterically hindered molecules like this compound requires a thoughtful approach to reaction design. By understanding the inherent steric and electronic properties of this substrate, researchers can select the appropriate reagents and conditions to overcome these challenges. The strategies outlined in this guide, from the use of highly reactive organometallics to sophisticated catalytic systems, provide a robust toolkit for the successful functionalization of this valuable synthetic intermediate.
We encourage you to consider the principles discussed here as a starting point for your own experimental design and optimization. Should you have further questions or require more specialized support, please do not hesitate to contact our technical services team.
References
-
Corey–Itsuno reduction - Wikipedia. [Link]
-
Luche Reduction - Organic Chemistry Portal. [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry. [Link]
-
Corey–Itsuno reduction - Grokipedia. [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction - YouTube. [Link]
-
Luche reduction - Grokipedia. [Link]
-
Luche reduction - Wikipedia. [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain - Chemistry LibreTexts. [Link]
-
Tandem Catalysis for Asymmetric Coupling of Ethylene and Enynes to Functionalized Cyclobutanes - PMC - NIH. [Link]
-
Ring strain - Wikipedia. [Link]
-
What Is Ring Strain In Organic Chemistry? - YouTube. [Link]
-
How would you carry out complete reduction of enone to form saturated alcohol? - ResearchGate. [Link]
-
Bimetallic Catalysis: Asymmetric Transfer Hydrogenation of Sterically Hindered Ketones Catalyzed by Ruthenium and Potassium - ChemCatChem. [Link]
-
Enantioselective Organocatalytic Syntheses and Ring‐Expansions of Cyclobutane Derivatives - ResearchGate. [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI. [Link]
-
Itsuno-Corey Reduction - SynArchive. [Link]
-
Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC - NIH. [Link]
-
4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition. [Link]
-
Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-aryl Ketones - PubMed. [Link]
-
Ketone α-alkylation at the more-hindered site - ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Cyclobutenediones | Journal of the American Chemical Society. [Link]
-
Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC - NIH. [Link]
-
Steric Hindrance: Definition, Factors, & Examples - Chemistry Learner. [Link]
-
Novel rearrangement of tertiary fenchyl alcohols with sulfuric acid in acetonitrile. [Link]
-
Nucleophilic addition - Wikipedia. [Link]
-
Steric Hindrance | Organic Chemistry - YouTube. [Link]
-
Nucleophilic Addition to Carbonyl Groups - Chemistry Steps. [Link]
-
One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles - PMC - NIH. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution - Chemistry LibreTexts. [Link]
-
Stereoselectivity - Wikipedia. [Link]
-
Steric effects - Wikipedia. [Link]
-
Nucleophilic Addition To Carbonyls - Master Organic Chemistry. [Link]
-
Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - NIH. [Link]
-
addition of nucleophiles to carbonyls - YouTube. [Link]
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Reactivity studies of 2, performed in acetonitrile at −40 °C. - ResearchGate. [Link]
-
Illustrated Glossary of Organic Chemistry - Nucleophilic addition reaction. [Link]
-
Oxidative C(sp3)–H functionalization of acetonitrile and alkanes with allylic alcohols under metal-free conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. [Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. [Link]
-
Acetonitrile as a Building Block and Reactant - Norwegian Research Information Repository. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols - ResearchGate. [Link]
-
Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones - ResearchGate. [Link]
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- 9. synarchive.com [synarchive.com]
Technical Support Center: Refinement of Synthetic Routes to 2-(3-Oxocyclobutyl)acetonitrile for Higher Purity
Welcome to the technical support center for the synthesis of 2-(3-Oxocyclobutyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis and purification of this valuable building block. As a key intermediate in the synthesis of various pharmaceutical agents, including Janus kinase (JAK) inhibitors, achieving high purity of this compound is critical for downstream applications.[1][2][3][4][5]
This document provides a comprehensive overview of a common synthetic strategy, potential pitfalls, and detailed protocols to help you optimize your experimental outcomes.
I. Overview of a Common Synthetic Route
A prevalent strategy for the synthesis of this compound involves a multi-step process that begins with the protection of a 3-oxocyclobutane precursor. This approach is often favored to circumvent undesirable side reactions associated with the reactive ketone functionality. The general synthetic workflow can be visualized as follows:
Sources
- 1. WO2010083283A3 - Processes for preparing jak inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 2. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
- 5. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to control stereochemistry in "2-(3-Oxocyclobutyl)acetonitrile" reactions
Expected Outcome: This procedure should yield the corresponding alcohol with high enantiomeric excess (>90% ee). Using the (R)-CBS catalyst will produce the opposite enantiomer. [3]
References
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Center for Biotechnology Information (PMC). [Link]
-
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. National Center for Biotechnology Information (PMC). [Link]
-
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones (Alternative Source). MDPI. [Link]
-
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. National Center for Biotechnology Information (PMC). [Link]
-
Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. ACS Publications. [Link]
-
Flexible route to enantiomerically enriched cyclobutanes. Chemistry World. [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. ACS Publications. [Link]
-
Cobalt Catalysis for Enantioselective Cyclobutanone Construction. eScholarship, University of California. [Link]
-
Background for asymmetric cyclobutane synthesis. ResearchGate. [Link]
-
Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Cobalt Catalysis for Enantioselective Cyclobutanone Construction (PMC version). National Center for Biotechnology Information (PMC). [Link]
Validation & Comparative
The Fulcrum of Function: A Comparative Guide to 2-(3-Oxocyclobutyl)acetonitrile and PEG Linkers in PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals.
In the revolutionary field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of disease-causing proteins by hijacking the cell's intrinsic ubiquitin-proteasome system.[1][2] A PROTAC molecule is elegantly composed of three parts: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker tethering the two. While the ligands provide specificity, the linker is the critical fulcrum upon which the efficacy of the entire molecule pivots. It is far more than a simple spacer; its length, rigidity, and chemical composition dictate the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), ultimately governing the potency and selectivity of the degrader.[1][][4]
This guide provides an in-depth technical comparison of two distinct linker classes: the flexible, commonly used polyethylene glycol (PEG) linkers and the more rigid, three-dimensional "2-(3-oxocyclobutyl)acetonitrile" linker. We will explore the mechanistic rationale behind their differential impact on PROTAC performance, supported by experimental data from analogous systems, and provide detailed protocols for their evaluation.
The Great Divide: Linker Flexibility vs. Rigidity
The choice between a flexible and a rigid linker is a critical decision in PROTAC design, with profound implications for the molecule's biological activity.[5][6] Flexible linkers, such as PEG and alkyl chains, offer conformational freedom, allowing the PROTAC to adopt multiple orientations. This can be advantageous in early-stage discovery, as it increases the probability of achieving a productive ternary complex geometry without prior structural knowledge.[5] However, this same flexibility can come at a cost—an entropic penalty upon binding, which can decrease the stability of the ternary complex.[1][5]
Conversely, rigid linkers, which incorporate cyclic structures like piperidine, piperazine, or, in our focus, an oxocyclobutyl moiety, introduce conformational constraints.[4][7] This rigidity can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[5] This can translate to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.[5][]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];
} caption="Conceptual Comparison of Flexible vs. Rigid Linkers"
The Workhorse: Polyethylene Glycol (PEG) Linkers
PEG linkers are the most common motifs incorporated into PROTACs, with some analyses indicating their presence in approximately 55% of published degraders.[1][4] Their prevalence is due to several key advantages.
Advantages of PEG Linkers:
-
Enhanced Solubility: The repeating ethylene glycol units are hydrophilic, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is a critical factor for achieving good absorption and distribution.[2][9]
-
Synthetic Accessibility: A wide variety of bifunctional PEG linkers are commercially available, and their incorporation into PROTACs is synthetically straightforward, facilitating the rapid generation of libraries with varying linker lengths.[1][9]
-
Flexibility: As discussed, the inherent flexibility of the PEG chain allows it to act as a "measuring tape," enabling the PROTAC to span a range of distances and adopt various conformations to facilitate ternary complex formation, which is particularly useful when the optimal geometry is unknown.[10]
Disadvantages of PEG Linkers:
-
Metabolic Instability: PEG chains can be susceptible to oxidative metabolism, which may limit the in vivo half-life of the PROTAC.[2][11]
-
Entropic Penalty: The high conformational freedom of a long PEG linker can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability and, consequently, the degradation efficiency.[1][5]
-
"Hook Effect": While not exclusive to PEG linkers, their flexibility can sometimes contribute to a pronounced "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex, leading to a decrease in degradation.[10]
Table 1: Representative Data for PEG Linker Optimization
The following data, synthesized from studies on BET degraders, illustrates the critical importance of optimizing PEG linker length.
| PROTAC-Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| JQ1-PEG3-VHL | BRD4 | VHL | 150 | ~70 | Analogous to published data[1] |
| JQ1-PEG4-VHL | BRD4 | VHL | 30 | >90 | Analogous to published data[1] |
| JQ1-PEG5-VHL | BRD4 | VHL | 8 | >95 | Analogous to published data[1] |
| JQ1-PEG6-VHL | BRD4 | VHL | 50 | ~85 | Analogous to published data[1] |
Note: This table represents a typical trend observed in PROTAC optimization and is compiled from general findings in the field. Specific values can vary significantly based on the cell line and experimental conditions.
The Rising Star: this compound and Rigid Linkers
Hypothesized Advantages of the this compound Linker:
-
Improved Potency through Pre-organization: The rigid cyclobutane ring restricts the conformational freedom of the linker. This can pre-organize the warhead and the E3 ligase ligand into a spatial orientation that is optimal for ternary complex formation, reducing the entropic penalty and leading to a more stable complex. A more stable ternary complex often translates to more efficient ubiquitination and degradation, resulting in a lower DC50 value.[][5]
-
Enhanced Metabolic Stability: Saturated cyclic structures are generally less prone to metabolism than linear PEG chains, which could lead to an improved pharmacokinetic profile and greater in vivo efficacy.[]
-
Modulation of Physicochemical Properties: The introduction of a 3D scaffold can influence the overall shape and polarity of the PROTAC. This can potentially improve cell permeability by allowing the molecule to adopt a more compact, "chameleon-like" conformation to shield polar groups when crossing the cell membrane.[] The oxo and nitrile functionalities also provide opportunities for hydrogen bonding while maintaining a degree of rigidity.
Supporting Evidence from Analogous Rigid Linkers:
Studies on androgen receptor (AR) degraders have shown that replacing a flexible linear linker with a more rigid one incorporating piperazine and azetidine moieties led to a significant increase in plasma concentration and oral bioavailability in mice. Similarly, the development of the clinical candidates ARV-110 and ARV-471 involved the strategic replacement of flexible linkers with more rigid structures containing piperidine and piperazine, which markedly improved their potency and metabolic stability.[7] These examples underscore the potential of rigid linkers to confer more drug-like properties to PROTACs.
Table 2: Comparison of General Properties: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG) | Rigid Linkers (e.g., Oxocyclobutyl) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adapt to various orientations, but may have an entropic penalty.[5] | Pre-organizes for a bioactive conformation, reducing the entropic penalty.[5] |
| Synthetic Accessibility | Generally high; many building blocks are commercially available.[1] | Can be more synthetically challenging.[5] |
| Solubility | Generally good due to hydrophilicity.[2] | Can be modulated; may require incorporation of polar groups.[] |
| Metabolic Stability | Can be susceptible to oxidative metabolism.[2] | Generally more stable.[] |
| Pharmacokinetics | Variable; can be influenced by metabolic instability. | Potentially improved due to higher stability and better permeability characteristics. |
Experimental Design and Protocols for Linker Evaluation
A rigorous and systematic evaluation is essential to determine the optimal linker for a given PROTAC. This involves a series of in vitro and in-cell assays to assess ternary complex formation, target degradation, and cellular permeability.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];
} caption="Experimental Workflow for PROTAC Linker Evaluation"
Protocol 1: Ternary Complex Formation by Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique to measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation in real-time.
Objective: To quantify the stability and cooperativity of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex)
-
Purified POI
-
PROTACs with different linkers
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization of E3 Ligase:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified E3 ligase (e.g., 25 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (e.g., ~2000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binary Interaction Analysis (PROTAC-E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the E3 ligase-immobilized surface.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a 1:1 binding model to determine the KD of the binary interaction.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of PROTAC concentrations in running buffer that is supplemented with a near-saturating concentration of the POI.
-
Inject these solutions over the E3 ligase surface.
-
Monitor association and dissociation. The presence of the POI should lead to an increased binding response and/or slower dissociation if a stable ternary complex is formed.
-
Fit the data to determine the apparent KD of the ternary complex.
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD (Binary) / KD (Ternary).
-
An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase, which is a desirable feature.
-
Protocol 2: Assessment of Protein Degradation by Western Blot
Western blotting is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.
Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of the PROTACs.
Materials:
-
Appropriate cell line expressing the POI
-
Cell culture reagents
-
PROTAC compounds (stock solutions in DMSO)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibody specific to the POI
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading for electrophoresis.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary antibody for the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Detection and Analysis:
-
Image the blot using a chemiluminescence detection system.
-
Re-probe the membrane with a loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Permeability Assessment (PAMPA and Caco-2 Assays)
Assessing cell permeability is crucial, as PROTACs must reach their intracellular targets to be effective.
Objective: To evaluate the passive and active transport of PROTACs across cellular barriers.
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay that models passive diffusion.
Methodology:
-
A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.
-
The PROTAC compound is added to the donor well.
-
After an incubation period, the concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated. While useful for high-throughput screening, PAMPA may not be fully predictive for complex molecules like PROTACs.
B. Caco-2 Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus modeling the human intestinal barrier.
Methodology:
-
Caco-2 cells are seeded on a porous membrane in a transwell plate and cultured for ~21 days to form a differentiated monolayer.
-
The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The PROTAC is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After incubation, the concentration of the PROTAC on the opposite side is measured by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated. An efflux ratio >2 suggests that the compound is a substrate for active efflux transporters. Due to potential low recovery of PROTACs, the use of a buffer containing BSA is often recommended.
Conclusion: The Rational Path Forward
The linker is a pivotal component in PROTAC design, with its chemical nature profoundly influencing therapeutic efficacy. The traditional flexible PEG linkers offer synthetic ease and solubility, making them excellent tools for initial discovery and establishing proof-of-concept.[1][9] However, the field is increasingly moving towards more sophisticated, rigid linkers like those containing the this compound moiety.[4] While direct comparative data for this specific linker is still emerging, the principles of rigid linker design, supported by data from analogous cyclic systems, strongly suggest a path towards more potent, selective, and pharmacokinetically robust protein degraders.[7][]
The successful development of next-generation PROTACs will not rely on a one-size-fits-all approach but on a rational, data-driven optimization of the linker. By systematically synthesizing and evaluating PROTACs with diverse linker architectures using the robust biophysical and cellular assays outlined in this guide, researchers can unlock the full potential of targeted protein degradation.
References
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312. [Link]
-
PrecisePEG. (n.d.). Linkers in PROTACs. Retrieved January 19, 2026, from [Link]
-
Zagidullin, A., Milyukov, V., Rizvanov, A., & Bulatov, E. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 381-390. [Link]
-
ResearchGate. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. Retrieved January 19, 2026, from [Link]
-
ACS Publications. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]
-
Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Osawa, H., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. RSC Medicinal Chemistry. [Link]
-
Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2024). Journal of the American Chemical Society. [Link]
-
Thermo Fisher Scientific. (2018). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]
-
Frontiers. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?[Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Klein, V. G., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]
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- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chempep.com [chempep.com]
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- 11. Preactivated carboxyl linker for the rapid conjugation of alkylamines to oligonucleotides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Rigid Linkers in PROTACs: Spotlight on the Cyclobutane Motif
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus for therapeutic innovation. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest (POIs), are composed of a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] While initially viewed as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][3] This guide provides a comparative analysis of rigid linkers for PROTACs, with a special emphasis on the emerging role of cyclobutane motifs.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a passive tether but an active contributor to the PROTAC's biological activity.[4] Its length, composition, and rigidity dictate the spatial orientation of the two ligands, which in turn affects the formation and stability of the ternary complex.[3][4] An optimal linker facilitates productive protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the efficiency of ubiquitination and subsequent degradation.[4] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding, hindering the degradation process.[4][5]
Caption: A generalized workflow for PROTAC synthesis using a clickable linker.
Step-by-Step Protocol:
-
Synthesis of the Azide-Functionalized Cyclobutane Linker:
-
Start with a commercially available 1,3-disubstituted cyclobutane derivative, for example, 3-aminocyclobutane-1-carboxylic acid.
-
Protect the carboxylic acid group (e.g., as a methyl ester).
-
Convert the amino group to an azide using a suitable diazotizing agent (e.g., sodium nitrite followed by sodium azide).
-
The resulting azide-functionalized cyclobutane can then be coupled to the E3 ligase ligand if desired, or used directly in the click reaction.
-
-
Synthesis of the Alkyne-Functionalized POI Ligand:
-
Modify the POI ligand to incorporate a terminal alkyne. This is typically done by reacting a suitable functional group on the ligand (e.g., a hydroxyl or amino group) with an alkyne-containing reagent (e.g., propargyl bromide).
-
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
In a suitable solvent (e.g., a mixture of t-butanol and water), dissolve the azide-functionalized cyclobutane linker and the alkyne-functionalized POI ligand.
-
Add a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate).
-
Add a copper-stabilizing ligand (e.g., TBTA).
-
Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.
-
-
Purification and Characterization:
-
Purify the crude PROTAC using high-performance liquid chromatography (HPLC).
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
-
Evaluation of PROTAC Performance
Once synthesized, the PROTAC's performance must be rigorously evaluated.
Caption: A typical cascade of assays for evaluating PROTAC efficacy.
1. Cell Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA): [6][7]
-
Objective: To assess the passive permeability of the PROTAC across an artificial membrane.
-
Method:
-
A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.
-
The PROTAC is added to the donor wells.
-
The plate is incubated, allowing the PROTAC to diffuse across the membrane into the acceptor wells.
-
The concentration of the PROTAC in both donor and acceptor wells is measured by LC-MS/MS.
-
The permeability coefficient (Pe) is calculated.
-
2. Protein Degradation Assay (Western Blot): [8]
-
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
-
Method:
-
Culture cells that endogenously express the POI.
-
Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF).
-
Probe the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Visualize the protein bands and quantify their intensity to determine the extent of degradation.
-
Conclusion
The linker is a critical component in the design of effective PROTACs, and the use of rigid motifs is a promising strategy for enhancing their performance. The cyclobutane ring, with its unique three-dimensional structure and favorable physicochemical properties, represents an exciting and underexplored option for constructing rigid linkers. By providing conformational constraint and potentially improving metabolic stability, cyclobutane-containing linkers may offer a path to more potent and drug-like PROTACs. Further systematic studies directly comparing cyclobutane-based linkers with other rigid scaffolds will be invaluable in fully elucidating their potential in the field of targeted protein degradation.
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Lovell, T., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]
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Taylor & Francis Online. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). [Link]
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Edmond, J., et al. (2019). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]
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National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules. [Link]
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Frontiers. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. [Link]
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ResearchGate. (2020). Key methods to assemble PROTAC libraries using alkyl and ether linkers. [Link]
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Maple, H. J., et al. (2019). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters. [Link]
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ACS Publications. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. [Link]
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van der Velden, J. L. J., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ETAT. [Link]
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National Institutes of Health. (2022).-[9]Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications. [Link]
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Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]
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Validating the Conformation of 2-(3-Oxocyclobutyl)acetonitrile Linkers: A Comparative Guide to NMR and Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design. The spatial arrangement of atoms dictates how a molecule interacts with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. The "2-(3-oxocyclobutyl)acetonitrile" moiety, a versatile linker in medicinal chemistry, presents a compelling case for rigorous conformational analysis. Its cyclobutane ring is not planar but exists in a puckered conformation, and the substituents can adopt either cis or trans relationships, leading to distinct diastereomers with potentially different biological activities. This guide provides an in-depth, experimentally grounded comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques for validating the conformation of these crucial linkers.
The Central Role of Conformation in Drug Efficacy
The seemingly subtle difference between a cis and a trans isomer of a this compound linker can have profound consequences. The orientation of the acetonitrile group relative to other functionalities on a parent molecule can dramatically alter its binding pose within a protein's active site. A well-defined and rigid conformation can enhance binding affinity by reducing the entropic penalty of binding. Conversely, a flexible linker might be desirable in other applications. Therefore, unambiguous confirmation of the linker's conformation is a critical step in the development of novel therapeutics.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard in Solution-State Conformational Analysis
NMR spectroscopy stands as the preeminent technique for elucidating the structure and conformation of molecules in solution, providing a dynamic picture that is often more biologically relevant than solid-state methods.[1] For the this compound linker, a suite of NMR experiments can be employed to build a comprehensive model of its three-dimensional structure.
Foundational 1D and 2D NMR for Structural Elucidation
The initial step in the NMR analysis of any novel compound is the acquisition of standard one-dimensional (1D) ¹H and ¹³C NMR spectra, along with two-dimensional (2D) experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC).
-
¹H NMR: Provides information on the chemical environment and connectivity of protons. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly sensitive to their stereochemical relationship.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.
-
COSY: Establishes proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the cyclobutane ring and the acetonitrile moiety.
-
HSQC: Correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of both proton and carbon resonances.
Delving into 3D Space: The Power of the Nuclear Overhauser Effect (NOE)
The cornerstone of NMR-based conformational analysis is the Nuclear Overhauser Effect (NOE), which arises from the through-space dipolar coupling between protons that are close in proximity (typically < 5 Å).[2] For distinguishing between cis and trans isomers of this compound, NOE-based experiments are indispensable.
In a cis isomer, the proton on the carbon bearing the acetonitrile group (Cα) and the protons on the adjacent carbon of the cyclobutane ring on the same face of the ring will show an NOE correlation. In the trans isomer, this correlation will be absent. The two primary NOE experiments are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy). For small molecules like our target linker, ROESY is often preferred as it mitigates the issue of zero or weak NOE signals that can occur for molecules of a certain size.[1]
Experimental Protocol: NMR-Based Conformational Validation
Below is a detailed, step-by-step methodology for the comprehensive NMR analysis of a "this compound" linker.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) to a final volume of 0.5-0.6 mL in a high-quality 5 mm NMR tube.
-
Ensure the solvent is free of water and other impurities that could interfere with the spectra.
2. Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum.
-
Acquire a 1D ¹³C NMR spectrum.
-
Perform a 2D ¹H-¹H COSY experiment to establish proton connectivities.
-
Perform a 2D ¹H-¹³C HSQC experiment to assign one-bond proton-carbon correlations.
-
Acquire a 2D ROESY spectrum with a mixing time of 200-500 ms to identify through-space proton-proton interactions.
3. Data Analysis and Interpretation:
-
Assign Resonances: Utilize the COSY and HSQC spectra to assign all proton and carbon signals of the cyclobutane ring and the acetonitrile substituent.
-
Identify Key NOEs: Carefully analyze the ROESY spectrum for cross-peaks that indicate spatial proximity. For a cis isomer, an NOE between the Cα-H and the adjacent cyclobutane ring protons on the same face is expected. For a trans isomer, this NOE will be absent, but an NOE between the Cα-H and a proton on the opposite face of the ring might be observed, depending on the puckering of the ring.
-
Measure Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between adjacent protons on the cyclobutane ring can provide additional conformational information. These values are dependent on the dihedral angle between the coupled protons.
Visualizing the Workflow
Caption: Workflow for NMR-based conformational validation.
Comparative Methodologies for Conformation Validation
While NMR is a powerful tool, a multi-faceted approach to structural validation provides the highest level of confidence. Below is a comparison of NMR with two robust alternative techniques.
| Feature | NMR Spectroscopy | X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Measures nuclear spin properties in a magnetic field to determine through-bond and through-space atomic connectivity. | Scatters X-rays from a single crystal to determine the precise 3D arrangement of atoms in the solid state.[3][4] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[5][6] |
| Sample Phase | Solution | Solid (single crystal) | Solution |
| Information | Provides detailed information on conformation, connectivity, and dynamics in solution.[1] | Yields a static, high-resolution 3D structure of the molecule in the crystalline state.[7] | Determines the absolute configuration and solution-state conformation of chiral molecules.[8][9] |
| Strengths | - Biologically relevant solution-state data\n- Can study dynamic processes\n- Non-destructive | - Unambiguous determination of stereochemistry and conformation\n- "Gold standard" for structural determination | - High sensitivity to stereochemistry\n- Does not require crystallization\n- Complements NMR data |
| Limitations | - Can be complex to interpret\n- May not be suitable for insoluble compounds\n- NOE can be ambiguous for flexible molecules | - Requires a high-quality single crystal, which can be difficult to obtain\n- Solid-state conformation may differ from solution-state | - Requires the molecule to be chiral\n- Interpretation relies on comparison with computational predictions[10] |
In-Depth Look at Alternative Techniques
X-ray Crystallography: The Definitive Solid-State Picture
For molecules that can be crystallized, single-crystal X-ray diffraction provides an unparalleled level of structural detail, offering a definitive answer to the question of cis vs. trans stereochemistry.[3][4]
Causality in Experimental Choice: If a crystalline sample of a this compound derivative can be obtained, X-ray crystallography should be pursued. The resulting atomic coordinates provide a direct and unambiguous visualization of the molecular structure. This is particularly valuable for establishing a reference structure against which solution-state NMR data can be compared. For molecules that are difficult to crystallize, co-crystallization with a host molecule can be a viable strategy.[7]
Vibrational Circular Dichroism (VCD): A Chiroptical Approach
VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[5][6][8] If the this compound linker is part of a chiral molecule, VCD can provide crucial conformational information.
Causality in Experimental Choice: VCD is an excellent choice when the absolute stereochemistry of a chiral drug candidate containing the cyclobutane linker needs to be confirmed. The experimental VCD spectrum is compared to a spectrum predicted by quantum mechanical calculations for a specific enantiomer. A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.[10] This technique is particularly advantageous when crystallization for X-ray analysis is not feasible.
Synergistic Approach: The Path to Unquestionable Validation
The most robust approach to validating the conformation of a "this compound" linker involves the synergistic use of multiple techniques.
Caption: A synergistic approach to conformational validation.
By combining the solution-state insights from NMR with the definitive solid-state structure from X-ray crystallography and the stereochemical information from VCD, researchers can build a comprehensive and irrefutable understanding of the linker's conformation. Computational modeling further strengthens this approach by providing theoretical conformations that can be compared with experimental data.
Conclusion
The conformational validation of linkers such as "this compound" is a critical aspect of modern drug discovery. While NMR spectroscopy, particularly NOE-based methods, provides an unparalleled view of the molecule's structure and dynamics in solution, a truly rigorous validation is achieved through a multi-technique approach. By judiciously selecting from NMR, X-ray crystallography, and VCD, and integrating these experimental findings with computational modeling, researchers can confidently establish the three-dimensional structure of these important molecular scaffolds, paving the way for the design of more potent and selective therapeutics.
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American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
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Royal Society of Chemistry. (2024). Stereochemistry of natural products from vibrational circular dichroism. [Link]
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ACS Publications. (2019, March 27). Determination of Absolute Stereochemistry of Flexible Molecules Using a Vibrational Circular Dichroism Spectra Alignment Algorithm. [Link]
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Wikipedia. Vibrational circular dichroism. [Link]
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PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]
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National Center for Biotechnology Information. (2020, August 18). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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National Center for Biotechnology Information. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. [Link]
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Comparative Guide to the Metabolic Stability of PROTACs Containing "2-(3-Oxocyclobutyl)acetonitrile"
Introduction: The Metabolic Tightrope of PROTAC Development
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven pharmacology.[1] By hijacking the cell's own ubiquitin-proteasome system, these heterobifunctional molecules can catalytically induce the degradation of previously "undruggable" proteins.[1][2] This mechanism offers the potential for more profound and sustained pharmacological effects compared to traditional small-molecule inhibitors.[3]
However, the very nature of their design—linking two distinct ligands via a flexible or rigid linker—often results in molecules with high molecular weights and physicochemical properties that fall "beyond Lipinski's Rule of Five" (bRo5).[4] This structural complexity presents significant challenges for drug metabolism and pharmacokinetics (DMPK), with metabolic stability being a critical hurdle to overcome for achieving desired oral bioavailability and in vivo exposure.[1][5] The linker, in particular, is often a metabolic soft spot, susceptible to enzymatic degradation.[][7][]
This guide provides an in-depth assessment of the metabolic stability of PROTACs incorporating a "2-(3-oxocyclobutyl)acetonitrile" moiety. We will dissect the potential metabolic liabilities of this structural element and provide a comparative framework using gold-standard in vitro assays to guide rational drug design and lead optimization.
The "this compound" Moiety: A Structural and Metabolic Analysis
The inclusion of rigid or cyclic structures within the linker or as part of the E3 ligase ligand is a common strategy to improve the pharmacokinetic profile and efficacy of PROTACs.[2][] The "this compound" group offers a constrained, three-dimensional scaffold. However, its unique features present potential metabolic questions that must be addressed experimentally.
-
The Oxocyclobutyl Ring: The ketone functional group is a potential site for reduction by ketoreductases, a Phase I metabolic reaction, to form a secondary alcohol. This transformation can significantly alter the molecule's polarity, solubility, and interaction with its targets.
-
The Acetonitrile Group: The nitrile (cyano) group is generally considered metabolically robust and can serve as a metabolic blocking group, inhibiting oxidative metabolism at adjacent positions.[9][10] In many pharmaceuticals, it passes through the body unchanged.[9] However, it is not metabolically inert and, in some contexts, can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. While less common, this pathway represents a potential clearance mechanism.
A crucial concept in PROTAC metabolism is that the stability of the whole molecule cannot be reliably predicted from the sum of its parts (the two ligands and the linker).[11][12][13] The overall shape, rigidity, and electronic properties of the assembled PROTAC dictate how it interacts with metabolizing enzymes.[7] Therefore, direct experimental comparison is essential.
Caption: Potential metabolic liabilities of a PROTAC containing the specified moiety.
Comparative Experimental Design: Microsomes vs. Hepatocytes
To comprehensively assess metabolic stability, we must employ in vitro systems that reflect the primary metabolic processes occurring in the liver. The two most widely used and complementary models are liver microsomes and cryopreserved hepatocytes.
-
Human Liver Microsomes (HLM): This subcellular fraction contains the majority of the cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism.[14] HLM assays are cost-effective, high-throughput, and excellent for identifying liabilities related to CYP-mediated metabolism.[14]
-
Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors.[15][16] Hepatocyte assays provide a more complete picture of hepatic clearance, as they account for cellular uptake and both phases of metabolism.[15][17]
By comparing the stability of a PROTAC containing the "this compound" moiety (we'll call it PROTAC-Cyclo ) against a structurally similar control PROTAC with a standard polyethylene glycol (PEG) or alkyl linker (PROTAC-Alkyl ), we can isolate the metabolic impact of the novel moiety.
Caption: Workflow for the comparative assessment of PROTAC metabolic stability.
Detailed Experimental Protocols
Scientific rigor demands transparent and reproducible methodologies. The following protocols are self-validating through the inclusion of well-characterized control compounds.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol assesses Phase I metabolic stability.[18]
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., from BioIVT)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18][19]
-
Test Compounds (PROTAC-Alkyl, PROTAC-Cyclo) and Control Compounds (e.g., Verapamil - high turnover, Propranolol - low turnover)
-
Internal Standard (IS) in Acetonitrile (ACN) for reaction termination and analysis.
2. Procedure:
-
Compound Preparation: Prepare 1 mM stock solutions of all test and control compounds in DMSO. Further dilute to a 50 µM working solution with buffer.
-
Reaction Mixture Preparation: On ice, prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and buffer.[20]
-
Initiation: Pre-warm the microsomal master mix and the NADPH regenerating system separately at 37°C for 10 minutes.
-
To initiate the reaction, add the NADPH regenerating system to the microsomal mix, then add the test/control compound (final concentration 1 µM).[20]
-
Time Points: Incubate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a 96-well plate containing 3-4 volumes of ice-cold ACN with the internal standard to stop the reaction and precipitate proteins.[12][14]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[18]
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[21][22]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol assesses combined Phase I and Phase II metabolic stability.[15][23]
1. Materials & Reagents:
-
Plateable Cryopreserved Human Hepatocytes
-
Williams' Medium E with appropriate supplements[24]
-
Test Compounds (PROTAC-Alkyl, PROTAC-Cyclo) and Control Compounds (e.g., 7-Hydroxycoumarin - Phase II metabolism, Midazolam - Phase I metabolism)
-
Internal Standard (IS) in Acetonitrile (ACN)
2. Procedure:
-
Hepatocyte Plating: Thaw and plate hepatocytes according to the supplier's protocol. Allow cells to form a monolayer and recover (typically 4-24 hours).
-
Compound Preparation: Prepare working solutions of test and control compounds in pre-warmed incubation medium.
-
Initiation: Remove the plating medium from the cells and add the compound-containing medium to initiate the assay (final substrate concentration 1 µM).
-
Time Points: Place the plate in an incubator at 37°C on an orbital shaker.[24] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot.
-
Quenching: Stop the reaction by adding the aliquot to ice-cold ACN with IS.[15]
-
Sample Processing: As described in the HLM protocol, centrifuge to remove protein.
-
Analysis: Analyze the supernatant by LC-MS/MS.
Data Analysis and Comparative Results
The concentration of the parent PROTAC at each time point is determined by LC-MS/MS. The percentage of compound remaining is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[17][18]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
|---|---|---|
| PROTAC-Alkyl (Control) | 45.2 | 30.8 |
| PROTAC-Cyclo | 38.5 | 36.0 |
| Verapamil (Positive Control) | < 10 | > 138.6 |
| Propranolol (Negative Control) | > 60 | < 23.1 |
Table 2: Comparative Metabolic Stability in Human Hepatocytes
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) |
|---|---|---|
| PROTAC-Alkyl (Control) | 41.8 | 33.2 |
| PROTAC-Cyclo | 19.7 | 70.5 |
| Midazolam (Positive Control) | 25.1 | 55.2 |
| 7-OH-Coumarin (Positive Control) | 15.5 | 89.4 |
Interpretation and Strategic Implications
The hypothetical data above tells a compelling story that a senior scientist must interpret to guide the project team.
-
Microsomal Stability: Both PROTAC-Alkyl and PROTAC-Cyclo show moderate clearance in HLMs, with PROTAC-Cyclo being slightly less stable. This suggests that both molecules are substrates for Phase I (likely CYP-mediated) enzymes, and the oxocyclobutyl moiety offers a new, albeit not dramatically different, site for metabolism compared to the standard linker.
-
Hepatocyte Stability: The key insight comes from the hepatocyte assay. While PROTAC-Alkyl shows similar stability in hepatocytes and microsomes, PROTAC-Cyclo is significantly less stable in hepatocytes (t½ of 19.7 min) than in microsomes (t½ of 38.5 min).
Causality and Actionable Insights:
-
This discrepancy strongly suggests that PROTAC-Cyclo is susceptible to Phase II conjugation in addition to its Phase I metabolism. The likely site is the secondary alcohol formed after the rapid reduction of the cyclobutyl ketone. This new hydroxyl group is an ideal handle for glucuronidation (by UGTs) or sulfation (by SULTs), leading to rapid clearance in the more complete cellular system.
-
The metabolic "soft spot" is likely the ketone on the cyclobutyl ring. While the nitrile group appears stable, the ketone's reduction opens a rapid Phase II clearance pathway that is invisible in the microsome-only assay.
-
Strategic Recommendation: This data provides a clear path for optimization. The development team should focus on modifying the "this compound" moiety to block this metabolic pathway. Strategies could include:
-
Replacing the Ketone: Substituting the ketone with a group that cannot be reduced, such as a gem-dimethyl group or a fluoro group, could dramatically improve stability.
-
Steric Hindrance: Introducing steric bulk near the ketone could hinder the approach of ketoreductases, slowing the initial Phase I step.
-
Conclusion
Assessing the metabolic stability of novel chemical matter is fundamental to successful drug development. For complex bRo5 molecules like PROTACs, a multi-system approach is not just advisable, but essential. As demonstrated, relying solely on microsomal data can be misleading. The case of the "this compound" moiety highlights how a seemingly minor structural feature can introduce a significant metabolic liability via cascaded Phase I/Phase II pathways. By employing a comparative workflow with both liver microsomes and hepatocytes, researchers can gain clear, actionable insights to rationally design the next generation of potent and metabolically robust PROTACs, ultimately shortening the path from discovery to the clinic.[25]
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ACS Publications. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available from: [Link]
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Li, J. J., et al. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Future Medicinal Chemistry. Available from: [Link]
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Scott, J. S., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Available from: [Link]
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Mares, A., et al. (2020). Pharmacokinetic and pharmacodynamic properties of PROTAC 4 in rats. ResearchGate. Available from: [Link]
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Waters Corporation. (2024). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Available from: [Link]
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Wang, L., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Molecules. Available from: [Link]
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protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available from: [Link]
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ResearchGate. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Available from: [Link]
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The Rising Impact of Rigid Linkers in PROTAC Design: A Comparative Guide Featuring the 2-(3-Oxocyclobutyl)acetonitrile Motif
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has matured from a promising concept to a clinically relevant therapeutic modality. While the warhead and E3 ligase ligand have traditionally garnered the most attention, the linker connecting these two crucial elements is now widely recognized as a critical determinant of a PROTAC's success.[1][2][3][4][][][7] This guide provides an in-depth technical comparison of linker strategies, with a particular focus on the emerging class of rigid, sp3-rich linkers, exemplified by the "2-(3-Oxocyclobutyl)acetonitrile" motif. We will explore the rationale for moving beyond traditional flexible linkers and provide a framework for designing next-generation degraders with enhanced potency, selectivity, and drug-like properties.
The Linker: More Than Just a Spacer
The linker in a PROTAC molecule is not merely a passive tether; it plays a pivotal role in the formation of a stable and productive ternary complex between the protein of interest (POI) and the E3 ubiquitin ligase.[4][][8] The length, composition, and conformational flexibility of the linker dictate the spatial arrangement of the two proteins, which is essential for efficient ubiquitination and subsequent proteasomal degradation of the target protein.[4][9]
Initially, PROTAC design heavily relied on flexible polyethylene glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which linker length could be varied.[1][10] However, these flexible linkers can be associated with several drawbacks, including:
-
High Conformational Entropy: The flexibility of long PEG and alkyl chains can lead to a significant entropic penalty upon binding to the POI and E3 ligase, potentially destabilizing the ternary complex.
-
Metabolic Instability: Linear ether and alkyl chains can be susceptible to oxidative metabolism, leading to poor pharmacokinetic profiles.
-
Lack of Pre-organization: Flexible linkers do not pre-organize the warhead and E3 ligase ligand in a conformation conducive to ternary complex formation, making the process less efficient.
These limitations have spurred the exploration of more rigid and conformationally constrained linkers, with cycloalkanes like cyclobutane emerging as a promising structural motif.[4][]
The Case for Rigidity: Introducing the this compound Linker
The "this compound" moiety represents a compelling building block for the construction of rigid PROTAC linkers. Its compact, three-dimensional structure offers several potential advantages over traditional flexible linkers.
Key Physicochemical and Structural Advantages:
| Feature | Flexible Linkers (PEG, Alkyl) | Rigid Linkers (e.g., Cyclobutane-based) |
| Conformational Flexibility | High | Low (Constrained) |
| Pre-organization for Binding | Low | High |
| Metabolic Stability | Often lower (susceptible to oxidation) | Generally higher |
| Solubility | Can be modulated with PEG | Can be tuned with polar functional groups |
| Synthetic Accessibility | High | Moderately high with available building blocks |
The rigidity of the cyclobutane ring can help to pre-organize the PROTAC molecule into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially leading to higher degradation efficiency.[11] The sp3-rich nature of the cyclobutane core can also improve metabolic stability and other pharmacokinetic properties.[]
Furthermore, the "this compound" structure provides versatile chemical handles for PROTAC synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, allowing for straightforward amide bond formation to connect to either the warhead or the E3 ligase ligand. The ketone functionality offers another point for chemical modification or conjugation.
Experimental Workflow: Designing and Evaluating a PROTAC with a Cyclobutane-Based Linker
The following workflow outlines the key steps in the design, synthesis, and evaluation of a hypothetical PROTAC utilizing a "this compound" linker.
Figure 1. A generalized experimental workflow for the development of a novel PROTAC.
Step-by-Step Methodologies:
-
Computational Modeling:
-
Utilize molecular dynamics simulations to model the ternary complex of the POI, the E3 ligase, and the PROTAC with the "this compound" linker.
-
Assess the predicted stability and geometry of the complex to guide the initial linker design and attachment points.
-
-
Synthesis:
-
Synthesize the "this compound" linker or procure it from a commercial supplier.
-
Functionalize the linker as needed (e.g., hydrolysis of the nitrile to a carboxylic acid).
-
Couple the linker to the warhead and E3 ligase ligand using standard amide coupling or other suitable chemistries.
-
-
Purification and Characterization:
-
Purify the final PROTAC compound using high-performance liquid chromatography (HPLC).
-
Confirm the structure and purity using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
-
In Vitro Evaluation:
-
Binary Binding Assays: Determine the binding affinity of the PROTAC to the isolated POI and E3 ligase using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
Degradation Assays: Treat cells expressing the target protein with varying concentrations of the PROTAC. Measure the levels of the POI using Western blotting or a reporter assay (e.g., HiBiT) to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Selectivity Profiling: Employ proteomic techniques to assess the selectivity of the PROTAC and identify any off-target degradation.
-
-
Pharmacokinetic Evaluation:
-
Metabolic Stability: Assess the stability of the PROTAC in liver microsomes and hepatocytes to predict its metabolic fate.
-
In Vivo Pharmacokinetics: Evaluate the pharmacokinetic profile of the PROTAC in an appropriate animal model to determine its bioavailability, half-life, and clearance.
-
Comparative Case Study: Rigid vs. Flexible Linkers in BRD4 Degraders
While a direct case study of a PROTAC with a "this compound" linker is not yet prominent in the literature, we can draw valuable insights from studies comparing other rigid and flexible linkers. For instance, in the development of BRD4 degraders, the optimization of the linker has been shown to be critical for achieving potent and selective degradation.
Figure 2. A diagram illustrating the potential impact of linker rigidity on ternary complex formation.
Hypothetical Performance Comparison:
| Parameter | PROTAC with Flexible Linker | PROTAC with Rigid Cyclobutane Linker | Rationale for Difference |
| BRD4 Degradation (DC50) | 10 nM | 1 nM | The rigid linker may pre-organize the PROTAC for more efficient ternary complex formation, leading to increased potency. |
| Metabolic Stability (t1/2 in microsomes) | 15 min | 60 min | The sp3-rich cyclobutane core is less prone to oxidative metabolism compared to a linear PEG chain. |
| Cell Permeability | Moderate | Potentially Improved | The reduced polarity and more compact structure of the cyclobutane linker could enhance cell permeability. |
| Selectivity | Good | Potentially Higher | The constrained conformation of the rigid linker may disfavor the formation of off-target ternary complexes. |
Conclusion and Future Directions
The "this compound" linker and similar rigid, sp3-rich motifs represent a promising frontier in PROTAC design. By moving beyond traditional flexible linkers, researchers can potentially develop degraders with superior potency, selectivity, and pharmacokinetic properties. The principles and experimental workflows outlined in this guide provide a framework for the rational design and evaluation of these next-generation PROTACs. As our understanding of the intricate structure-activity relationships of PROTAC linkers continues to grow, we can expect to see the emergence of even more sophisticated and effective protein degraders for a wide range of therapeutic applications.
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Benchmarking "2-(3-Oxocyclobutyl)acetonitrile": A Comparative Guide to Rigid Linkers in Bioconjugation
Introduction: The Critical Role of Rigidity in Linker Design
In the landscape of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is far from a passive spacer. Its chemical architecture dictates the stability, solubility, pharmacokinetics, and ultimately, the efficacy and safety of the entire construct.[1][2] While flexible linkers, such as those based on polyethylene glycol (PEG), offer advantages in solubility and synthetic accessibility, rigid linkers provide crucial conformational constraint.[3][4] This rigidity can pre-organize the molecule into a bioactive conformation, enhancing interactions with target proteins and improving metabolic stability.[5][6]
This guide provides an in-depth comparison of "2-(3-Oxocyclobutyl)acetonitrile," a novel cyclobutane-containing linker, against other established rigid linkers. We will delve into the unique properties conferred by the cyclobutane scaffold and present a framework for evaluating its performance in critical bioconjugation applications.
The Cyclobutane Scaffold: A Unique Approach to Rigidity
The cyclobutane ring is an underrepresented yet highly attractive three-dimensional (3D) scaffold in medicinal chemistry.[7] Its puckered structure offers a distinct conformational restriction compared to more planar aromatic systems.[8][9] Key characteristics of the cyclobutane ring include its chemical inertness despite high ring strain, which can contribute to enhanced metabolic stability.[8][9] The introduction of a cyclobutane fragment can improve a molecule's physicochemical properties and is increasingly used to direct key pharmacophore groups and reduce planarity.[8][9]
"this compound" incorporates this unique scaffold, presenting a compact and rigid structure. The oxo group and the acetonitrile moiety provide versatile handles for conjugation, allowing for its incorporation into a variety of bioconjugate designs. While direct experimental data for this specific molecule is emerging, we can infer its performance based on studies of structurally related cyclobutane-containing linkers.
Comparative Analysis of Rigid Linkers
The selection of a rigid linker is a critical decision in the design of bioconjugates. Here, we compare the key features of "this compound" (representing the cyclobutane class) with other commonly employed rigid linkers.
| Linker Class | Representative Structure | Key Advantages | Potential Considerations |
| Cyclobutane-based | This compound | - Unique 3D geometry and conformational restriction[8][9] - Potential for high metabolic stability[10] - Can improve physicochemical properties[7] | - Synthesis can be more complex than linear linkers - Less explored compared to other rigid linkers |
| Piperidine-based | N-succinimidyl-4-(piperidin-1-yl)butanoate | - Provides a rigid, non-planar scaffold[5][11] - Can enhance metabolic stability[11] - Well-established synthetic routes | - Can increase lipophilicity |
| Piperazine-based | 1-(tert-butoxycarbonyl)piperazine-4-carboxylic acid | - Offers rigidity and can improve aqueous solubility due to the presence of a second nitrogen atom[5][12] - Versatile synthetic handle[5] | - Basicity of the piperazine can influence overall molecular properties and may require careful tuning[12][13] |
| Triazole-based | (Synthesized via "click chemistry") | - High metabolic stability[14] - Formed via highly efficient and bioorthogonal "click chemistry"[10][15] - Can act as a bioisostere for amide bonds[14] | - The triazole ring can influence the overall polarity and solubility of the conjugate |
Performance Benchmarking: Key Experimental Assays
To objectively evaluate the performance of "this compound" and other rigid linkers, a series of well-defined experimental assays are essential. Below are detailed protocols for three critical assessments: in vitro plasma stability, bioconjugation efficiency, and ternary complex formation for PROTACs.
In Vitro Plasma Stability Assay
This assay is crucial for determining the linker's stability in a biological matrix, which is a key predictor of its in vivo performance and potential for off-target toxicity.[16][17]
Objective: To assess the stability of the linker-payload conjugate in plasma over time.
Experimental Workflow:
Caption: Workflow for in vitro plasma stability assay.
Detailed Protocol:
-
Preparation: Prepare stock solutions of the test bioconjugate in a suitable buffer.
-
Incubation: Spike the test bioconjugate into fresh plasma (human, mouse, or rat) to a final concentration of 100 µg/mL.[16] Incubate the samples at 37°C with gentle agitation.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[16]
-
Quenching: Immediately stop the reaction by adding an excess of cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.[18][19]
-
Sample Cleanup: For ADCs, the conjugate can be isolated using protein A/G magnetic beads to remove plasma proteins.[16]
-
Analysis: Analyze the samples using LC-MS/MS to quantify the amount of intact bioconjugate and any released payload. Alternatively, HPLC-based methods can be used to monitor the degradation of the conjugate.[16][19]
-
Data Interpretation: Plot the percentage of intact conjugate remaining over time to determine the linker's half-life in plasma.
Bioconjugation Efficiency Assay
This assay determines the efficiency of the conjugation reaction, a critical parameter for manufacturing and ensuring a homogenous product.[]
Objective: To quantify the efficiency of the conjugation reaction and determine the drug-to-antibody ratio (DAR) for ADCs.
Caption: Workflow for ternary complex formation assay using SPR.
Detailed Protocol:
-
Immobilization: Immobilize a purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip. [21][22]2. Binary Interaction: Inject a series of concentrations of the PROTAC alone over the sensor surface to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase. [3][4]3. Ternary Interaction: Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the target protein over the E3 ligase-coated surface. This measures the affinity of the ternary complex. [3][4]4. Kinetic Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates for both binary and ternary interactions. The equilibrium dissociation constant (KD) is calculated as kd/ka. [22]5. Cooperativity Calculation: Calculate the cooperativity factor (α) by dividing the KD of the binary interaction by the KD of the ternary interaction. A value of α > 1 indicates positive cooperativity, meaning the formation of the ternary complex is favored. [4][22]
Conclusion and Future Outlook
The choice of a linker is a critical determinant of the success of targeted therapies. "this compound" represents a promising new class of rigid linkers that leverage the unique structural and chemical properties of the cyclobutane scaffold. Its inherent rigidity and potential for enhanced metabolic stability make it an attractive candidate for the development of next-generation ADCs and PROTACs.
While further direct comparative studies are needed to fully elucidate its performance profile, the experimental framework outlined in this guide provides a robust methodology for benchmarking "this compound" against other rigid linkers. By systematically evaluating key parameters such as plasma stability, bioconjugation efficiency, and the ability to promote stable ternary complex formation, researchers can make informed decisions in the rational design of more effective and safer targeted therapeutics. The continued exploration of novel scaffolds like cyclobutane will undoubtedly expand the toolbox for medicinal chemists and accelerate the development of innovative medicines.
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Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes | Aragen Life Sciences. (n.d.). Retrieved January 19, 2026, from [Link]
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X-ray crystallography of proteins in complex with "2-(3-Oxocyclobutyl)acetonitrile"-containing ligands
A Senior Application Scientist's Guide to Structure-Based Drug Design
Abstract
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the X-ray crystallography of proteins in complex with ligands containing the 2-(3-Oxocyclobutyl)acetonitrile moiety. We will delve into the unique characteristics of this covalent warhead, offering a comparative analysis with other common electrophiles. The core of this document presents detailed, field-proven protocols for protein expression, crystallization, and structure determination, emphasizing the causality behind experimental choices to ensure reproducible and high-quality results. Furthermore, we will explore complementary biophysical techniques for validating crystallographic findings and present data in a clear, comparative format.
Introduction: The Rise of the Oxocyclobutyl Acetonitrile Scaffold in Covalent Drug Discovery
The landscape of drug discovery has witnessed a resurgence of interest in covalent inhibitors, driven by their potential for enhanced potency, prolonged duration of action, and ability to target shallow binding pockets. Within this class of therapeutics, the this compound moiety has emerged as a particularly attractive electrophilic warhead. Its unique combination of moderate reactivity and structural rigidity offers a compelling alternative to more traditional Michael acceptors. The strained four-membered ring system provides a unique three-dimensional geometry for probing protein active sites, while the cyano group can act as a hydrogen bond acceptor, further enhancing binding affinity.
X-ray crystallography remains the gold standard for elucidating the precise molecular interactions between a protein and its ligand at atomic resolution. For covalent inhibitors, a high-resolution crystal structure is invaluable, providing unambiguous evidence of bond formation, revealing the stereochemistry of the interaction, and guiding further structure-activity relationship (SAR) studies. This guide will walk you through the critical steps and considerations for obtaining high-quality crystal structures of protein complexes with this compound-containing ligands.
Part 1: A Comparative Analysis of Covalent Warheads
The choice of an electrophilic warhead is a critical decision in the design of covalent inhibitors. The ideal warhead should possess sufficient reactivity to form a covalent bond with its target nucleophile under physiological conditions, while maintaining low off-target reactivity to minimize toxicity. The this compound scaffold presents a unique profile when compared to other commonly used warheads.
| Warhead | Target Nucleophile | Reactivity | Advantages | Disadvantages |
| This compound | Cysteine, Lysine | Moderate | Tunable reactivity, unique 3D scaffold, potential for improved selectivity. | Can be synthetically challenging, potential for ring-opening side reactions. |
| Acrylamide | Cysteine | High | Well-established chemistry, synthetically accessible. | High intrinsic reactivity can lead to off-target effects, potential for glutathione conjugation. |
| Nitrile | Cysteine | Low to Moderate | Reversible or irreversible covalent bonding, can act as a hydrogen bond acceptor. | Often requires enzymatic activation or proximity to a catalytic residue. |
| Epoxide | Cysteine, Serine, Histidine | High | Can target a broader range of nucleophiles. | High reactivity can lead to poor selectivity and potential for toxicity. |
| Vinyl Sulfonamide | Cysteine | High | Stable and potent covalent bond formation. | High reactivity can lead to off-target effects. |
Part 2: The Experimental Workflow: From Gene to Structure
The following sections outline a detailed, step-by-step methodology for the X-ray crystallography of protein-ligand complexes. The causality behind each step is explained to provide a deeper understanding of the process.
Protein Expression and Purification
High-quality protein is the cornerstone of any successful crystallography project. The protein should be of high purity (>95%), monodisperse, and stable at the concentrations required for crystallization.
Step-by-Step Protocol:
-
Gene Synthesis and Cloning: The gene encoding the protein of interest is typically codon-optimized for the chosen expression system (e.g., E. coli, insect cells, or mammalian cells) and cloned into an appropriate expression vector. The addition of an affinity tag (e.g., His-tag, GST-tag) is highly recommended to facilitate purification.
-
Protein Expression: The expression construct is transformed into the chosen host cells. Expression is induced under optimized conditions (e.g., temperature, inducer concentration, and induction time). For proteins with disulfide bonds, expression in the periplasm of E. coli or using eukaryotic systems is often preferred.
-
Cell Lysis and Clarification: Cells are harvested and lysed to release the protein. The lysate is then clarified by centrifugation or filtration to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag. This step provides the most significant purification.
-
Tag Removal (Optional but Recommended): The affinity tag is proteolytically cleaved to reduce its potential interference with crystallization. A second round of affinity chromatography is then used to remove the cleaved tag and the protease.
-
Size-Exclusion Chromatography (SEC): This is the final polishing step to separate the target protein from any remaining impurities and aggregates. The elution profile from the SEC column provides a good indication of the protein's monodispersity.
-
Quality Control: The purity of the final protein sample should be assessed by SDS-PAGE, and the concentration determined accurately using a method such as UV absorbance at 280 nm or a Bradford assay.
Expert Insight: The monodispersity of the protein sample is critical for successful crystallization. Aggregated protein will not crystallize and can inhibit the crystallization of soluble protein. Dynamic light scattering (DLS) is a valuable technique for assessing the aggregation state of the protein sample before setting up crystallization trials.
Crystallization Strategies: Co-crystallization vs. Soaking
For covalent inhibitors, both co-crystallization and soaking can be viable strategies, but each has its advantages and disadvantages.
-
Co-crystallization: The protein and ligand are mixed prior to setting up crystallization trials. This is often the preferred method for covalent inhibitors as it ensures that the covalent complex is formed before crystallization.
-
Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand. This method is simpler and less protein-intensive but can be limited by the diffusion of the ligand into the crystal lattice and the potential for the crystal to crack due to conformational changes upon ligand binding.
Workflow Diagram: Crystallization Strategies
Caption: Comparison of co-crystallization and soaking workflows.
X-ray Diffraction Data Collection and Processing
Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.
Step-by-Step Protocol:
-
Crystal Harvesting and Cryo-protection: Crystals are carefully harvested from the crystallization drop and briefly soaked in a cryoprotectant solution to prevent ice formation during freezing in liquid nitrogen.
-
X-ray Diffraction: The cryo-cooled crystal is mounted on a goniometer and rotated in the X-ray beam. The diffracted X-rays are recorded on a detector.
-
Data Processing: The diffraction images are processed using software packages such as XDS or HKL2000. This involves indexing the diffraction spots, integrating their intensities, and scaling and merging the data from multiple images.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the three-dimensional structure of the protein-ligand complex.
Step-by-Step Protocol:
-
Phase Determination: The phase problem is typically solved by molecular replacement, using a previously determined structure of a homologous protein as a search model.
-
Model Building: An initial model of the protein is built into the electron density map using software such as Coot. The ligand is then manually fitted into the difference density.
-
Refinement: The atomic coordinates of the model are refined against the experimental data using software such as PHENIX or Refmac5. This process iteratively improves the fit of the model to the electron density map.
-
Validation: The final refined structure is validated to ensure that it is stereochemically reasonable and agrees with the experimental data. Tools such as MolProbity are used for this purpose.
Expert Insight: For covalent inhibitors, it is crucial to carefully examine the electron density for the ligand and the covalent bond to the protein. The B-factors of the ligand can provide information about its flexibility and occupancy in the binding site.
Part 3: Beyond the Crystal Structure: Biophysical Validation
While X-ray crystallography provides a static snapshot of the protein-ligand interaction, it is important to validate these findings with solution-based biophysical techniques.
Workflow Diagram: Integrated Structural Biology Approach
Caption: An integrated approach to drug discovery.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for measuring the thermodynamic parameters of a binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a more complete picture of the driving forces behind the interaction.
Thermal Shift Assays (TSA)
TSA, also known as differential scanning fluorimetry (DSF), measures the change in the melting temperature (Tm) of a protein upon ligand binding. An increase in Tm is indicative of ligand binding and stabilization of the protein.
Conclusion
The this compound moiety represents a valuable addition to the toolkit of medicinal chemists designing covalent inhibitors. Its unique structural and electronic properties offer opportunities for developing highly selective and potent therapeutics. X-ray crystallography, when combined with complementary biophysical techniques, provides the detailed structural insights necessary to guide the optimization of these novel compounds. The protocols and considerations outlined in this guide are intended to provide a solid foundation for researchers embarking on the structural characterization of protein complexes with this promising class of ligands.
References
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Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]
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Potjewyd, F., & Hopkins, A. L. (2014). The renaissance of covalent drugs. Drug Discovery Today, 19(10), 1549–1553. [Link]
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Wolle, P., & Kaskel, S. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6189-6201. [Link]
-
Baillie, T. A. (2008). The use of stable isotopes in drug discovery and development. Journal of Labelled Compounds and Radiopharmaceuticals, 51(7‐8), 263-273. [Link]
Evaluating the Impact of the 2-(3-Oxocyclobutyl)acetonitrile Linker on Ternary Complex Formation: A Comparative Guide
Introduction: The Linker as a Key Determinant in Ternary Complex Efficacy
In the landscape of targeted protein degradation, the formation of a stable and productive ternary complex—comprising the target Protein of Interest (POI), a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is the critical event that dictates the success of a degrader molecule.[1][2] While the warhead and the E3 ligase ligand determine the binding to the respective proteins, the linker that tethers them is far from a passive spacer. Its length, rigidity, and chemical composition are paramount in governing the thermodynamics and kinetics of ternary complex formation, ultimately influencing degradation efficiency (DC50) and maximal degradation (Dmax).[3][4]
This guide provides an in-depth evaluation of a novel, rigid linker moiety, 2-(3-Oxocyclobutyl)acetonitrile , and its impact on ternary complex formation. We will objectively compare its hypothesized performance characteristics against well-established flexible (e.g., polyethylene glycol, PEG) and other rigid (e.g., piperazine) linkers. The causality behind experimental choices will be elucidated, and detailed, self-validating protocols will be provided for researchers in drug development.
The central hypothesis is that the conformational restriction imparted by the cyclobutane ring of the "this compound" linker pre-organizes the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding and promoting a more stable and productive ternary complex.[1][5] The oxo- and acetonitrile functionalities may also contribute to favorable interactions within the ternary complex and improved physicochemical properties.
Comparative Analysis of Linker Archetypes
The choice of a linker is a multi-parameter optimization challenge. The ideal linker must correctly orient the two ligands to facilitate productive protein-protein interactions within the ternary complex, while also conferring favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[2][6]
| Linker Class | Key Characteristics | Hypothesized Advantages of this compound | Potential Liabilities |
| Flexible Linkers (e.g., PEG, Alkyl Chains) | High conformational freedom, often hydrophilic (PEG). | Superior conformational rigidity leading to a lower entropic penalty upon ternary complex formation.[1][7] | Can adopt multiple non-productive conformations, leading to a higher entropic cost for ternary complex formation.[8][9] |
| Rigid Acyclic Linkers (e.g., Alkynes) | Linear rigidity, defined spatial orientation. | The 3D puckered structure of the cyclobutane offers a distinct spatial arrangement compared to linear linkers.[1][5] | Limited conformational sampling to achieve an optimal protein-protein interface. |
| Rigid Cyclic Linkers (e.g., Piperazine/Piperidine) | Conformational constraint, potential for improved solubility and metabolic stability.[6][8] | The unique geometry of the cyclobutane ring may enable novel protein-protein interactions not achievable with six-membered rings.[1] The oxo group can act as a hydrogen bond acceptor. | Synthetic complexity may be higher. |
Experimental Evaluation of Ternary Complex Formation
To rigorously assess the impact of the "this compound" linker, a series of biophysical and cellular assays must be employed. These assays, when used in conjunction, provide a comprehensive understanding of the thermodynamics, kinetics, and cellular efficacy of the resulting PROTAC.
Biophysical Assays: Quantifying Ternary Complex Formation and Stability
These in vitro assays utilize purified proteins to dissect the individual binding events and the cooperative interactions that lead to ternary complex formation.
1. Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the binding kinetics (kon and koff) and affinity (KD) of binary and ternary interactions in real-time.[5][7][10][11]
Experimental Protocol: SPR Analysis of Ternary Complex Formation
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip.
-
Binary Interaction (PROTAC to E3): Inject varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binary affinity (KD1).
-
Binary Interaction (PROTAC to POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the binary affinity (KD2).
-
Ternary Complex Formation: Pre-incubate a fixed, saturating concentration of the PROTAC with varying concentrations of the POI. Inject these mixtures over the immobilized E3 ligase.
-
Data Analysis: A significant increase in the binding response compared to the binary interactions indicates the formation of a ternary complex. The kinetics of ternary complex formation and dissociation can be determined. Cooperativity (α) can be calculated by comparing the affinity of the POI to the E3-PROTAC complex versus its affinity to the E3 ligase alone.[7][10]
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions, including enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[7][10][12]
Experimental Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation: Place the E3 ligase in the ITC cell. Load the POI and the PROTAC into the injection syringe.
-
Titration: Titrate the POI/PROTAC mixture into the E3 ligase solution.
-
Control Experiments: Perform control titrations, including titrating the POI/PROTAC mixture into buffer and titrating the PROTAC alone into the E3 ligase solution, to account for heats of dilution and binary interactions.
-
Data Analysis: The resulting thermogram is integrated to determine the binding affinity (KD), stoichiometry, and thermodynamic parameters of ternary complex formation. A significant change in the binding isotherm compared to the binary controls confirms ternary complex formation and provides insights into the driving forces of the interaction.[10][12]
3. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Homogeneous Proximity Assay
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[5][12][13]
Experimental Protocol: TR-FRET Assay for Ternary Complex Formation
-
Reagent Preparation: Label the E3 ligase with a donor fluorophore (e.g., Terbium cryptate) and the POI with an acceptor fluorophore (e.g., d2).
-
Assay Setup: In a microplate, combine the labeled E3 ligase, labeled POI, and varying concentrations of the PROTAC.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Measurement: Measure the TR-FRET signal at two wavelengths (donor and acceptor emission).
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates the formation of the ternary complex. The data can be fitted to a binding curve to determine the EC50 for complex formation.
Hypothetical Comparative Biophysical Data
The following table presents hypothetical, yet plausible, data comparing a PROTAC containing the "this compound" linker with those containing flexible PEG and rigid piperazine linkers.
| Parameter | PROTAC with PEG Linker | PROTAC with Piperazine Linker | PROTAC with this compound Linker |
| Binary KD (PROTAC to E3, SPR) | 150 nM | 120 nM | 135 nM |
| Binary KD (PROTAC to POI, SPR) | 80 nM | 95 nM | 90 nM |
| Ternary Complex KD (SPR) | 50 nM | 30 nM | 15 nM |
| Ternary Complex Half-life (t½, SPR) | 5 min | 15 min | 30 min |
| Cooperativity (α, ITC) | 3 | 8 | 15 |
| ΔG (kcal/mol, ITC) | -9.8 | -10.5 | -11.2 |
| ΔH (kcal/mol, ITC) | -6.2 | -7.8 | -8.5 |
| -TΔS (kcal/mol, ITC) | -3.6 | -2.7 | -2.7 |
Interpretation of Hypothetical Data: The data suggests that the "this compound" linker leads to a more stable ternary complex with a longer half-life, driven by stronger cooperative binding. The favorable enthalpic contribution (ΔH) and a less unfavorable entropic penalty (-TΔS) are consistent with the hypothesis of a pre-organized conformation conferred by the rigid cyclobutyl ring.
Cellular Assays: Assessing PROTAC Activity in a Biological Context
While biophysical assays are crucial for understanding the molecular interactions, cellular assays are essential to confirm that these interactions translate into effective protein degradation in a physiological environment.
1. Western Blotting for Target Protein Degradation
Western blotting is a semi-quantitative method to directly measure the levels of the target protein following PROTAC treatment.
Experimental Protocol: Western Blot Analysis of Protein Degradation
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH or β-actin).
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the extent of protein degradation.
-
Data Analysis: Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximal level of degradation).
2. NanoBRET™/HiBiT™ Assays for In-Cell Ternary Complex Formation and Degradation Kinetics
These bioluminescence-based assays allow for the real-time, quantitative measurement of ternary complex formation and protein degradation in living cells.[2]
Experimental Protocol: NanoBRET™ Ternary Complex Formation Assay
-
Cell Engineering: Co-express the POI fused to a NanoLuc® luciferase (donor) and the E3 ligase fused to a HaloTag® (acceptor) in cells.
-
Labeling: Label the HaloTag®-E3 ligase with a fluorescent ligand.
-
PROTAC Treatment: Treat the cells with the PROTAC.
-
Measurement: Measure both the bioluminescent and fluorescent signals.
-
Data Analysis: An increase in the BRET ratio (fluorescence/bioluminescence) indicates the formation of the ternary complex in live cells.
Hypothetical Comparative Cellular Data
| Parameter | PROTAC with PEG Linker | PROTAC with Piperazine Linker | PROTAC with this compound Linker |
| DC50 (Western Blot, 24h) | 100 nM | 50 nM | 20 nM |
| Dmax (Western Blot, 24h) | 85% | 90% | >95% |
| Ternary Complex EC50 (NanoBRET™) | 120 nM | 65 nM | 25 nM |
| Degradation Half-life (t½, HiBiT™) | 4 hours | 8 hours | 12 hours |
Interpretation of Hypothetical Data: The cellular data corroborates the biophysical findings. The PROTAC with the "this compound" linker demonstrates superior potency (lower DC50), greater maximal degradation (higher Dmax), and more efficient ternary complex formation in a cellular context. The prolonged degradation half-life suggests a more stable and productive ternary complex is formed in cells.
Visualizing the Workflow and Mechanism
To further clarify the experimental logic and the proposed mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparative linker evaluation.
Caption: Impact of linker rigidity on ternary complex stability.
Conclusion and Future Directions
The "this compound" linker represents a promising scaffold for the design of next-generation PROTACs. Its inherent rigidity is hypothesized to pre-organize the PROTAC molecule, leading to the formation of a more stable and productive ternary complex, which translates to enhanced cellular degradation of the target protein. The comprehensive suite of biophysical and cellular assays outlined in this guide provides a robust framework for validating this hypothesis and for the broader evaluation of novel linker chemistries.
Future work should focus on the synthesis and experimental validation of PROTACs incorporating this linker against various POIs and E3 ligases. Furthermore, exploring derivatives of the cyclobutane ring, such as altering stereochemistry or the nature and position of substituents, could provide a deeper understanding of the structure-activity relationship and lead to the development of even more potent and selective protein degraders.
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Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem. [Link]
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Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). Taylor & Francis Online. [Link]
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Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. (2024). Journal of the American Chemical Society. [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (2022). RSC Advances. [Link]
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The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Journal of Visualized Experiments. [Link]
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Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. (2022). Journal of Chemical Information and Modeling. [Link]
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Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. [Link]
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Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. (2018). bioRxiv. [Link]
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Cyclobutane-containing scaffolds in bioactive small molecules. (2023). Nature Communications. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. (2022). PubMed. [Link]
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Characterizing PROTAC ternary complex formation using Biacore SPR systems. (2024). Cytiva. [Link]
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Synthesis of 2-Mercapto-(2-Oxoindolin-3-Ylidene)Acetonitriles from 3-(4-Chloro-5H-1,2,3-Dithiazol-5-Ylidene)Indolin-2-ones. (2022). ResearchGate. [Link]
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p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. [Link]
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Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]
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Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
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C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. (2023). Molecules. [Link]
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Naphtahlene and 2,3-dihydrobenzo[b][2][6]dioxin Derivatives With Extended Side Chains as New Scaffolds of CB2 Selective Ligands. (n.d.). RSC Publishing. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(3-Oxocyclobutyl)acetonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of the experimental lifecycle, including post-experimental cleanup, is conducted with the highest standards of safety and scientific integrity. This guide moves beyond a simple checklist to provide a deep, procedural framework for the proper disposal of 2-(3-Oxocyclobutyl)acetonitrile. Understanding the why behind these procedures is critical not only for regulatory compliance but for fostering a culture of safety and responsibility within your laboratory.
While specific public data on this compound is not extensively available, its chemical structure—possessing both a nitrile (-CN) group and a ketone (C=O) functional group on a cyclobutyl ring—provides a clear basis for a robust hazard assessment and disposal plan. This guide is built upon established principles for handling toxic nitrile compounds and flammable organic solvents.
Hazard Assessment: A Structurally-Informed Approach
A thorough understanding of the potential hazards is the foundation of safe disposal. The hazards of this compound are inferred from its principal functional groups.
-
Nitrile Group (-CN): Organic nitriles are compounds of significant toxicological concern. They can be metabolized to release cyanide ions, which inhibit cellular respiration. Exposure routes of concern include inhalation, ingestion, and dermal absorption.[1][2] Overexposure can lead to symptoms ranging from headaches and dizziness to severe central nervous system depression and, in extreme cases, death.[2][3] Therefore, this compound must be handled as an acute toxin.
-
Organic Ketone Structure: The compound is a relatively small, volatile organic molecule containing a ketone. Like many similar solvents and reagents, it should be presumed to be a flammable liquid .[4][5] Vapors may form explosive mixtures with air and can be ignited by sparks, hot surfaces, or open flames.
-
Reactivity: While not inherently explosive, nitriles can react vigorously with strong oxidizing agents. More critically, contact with strong acids or bases can lead to hydrolysis, potentially liberating highly toxic hydrogen cyanide gas.[6] This reactivity profile dictates strict segregation from incompatible waste streams.
Regulatory Framework: Navigating Compliance
Disposal of chemical waste is not merely a matter of laboratory best practice; it is governed by stringent federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7]
Laboratories are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG) based on the amount of hazardous waste they produce monthly.[8][9] This classification determines specific requirements for storage time limits, container management, and emergency procedures.[9] It is imperative that you know your facility's generator status. Furthermore, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel from chemical exposure.[10][11][12]
Step-by-Step Disposal Protocol for this compound
This protocol ensures that waste is handled, stored, and disposed of in a manner that mitigates risk and ensures regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. This is your primary defense against chemical exposure.
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are suitable for incidental contact, but for managing bulk waste or cleaning spills, heavier-duty gloves (e.g., butyl rubber or neoprene) are recommended.[13] Always check the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles if there is a significant risk of splashing.[4]
-
Body Protection: A flame-resistant laboratory coat should be worn at all times and be fully buttoned.[13]
-
Respiratory Protection: All handling of open waste containers should occur within a certified laboratory chemical hood to prevent inhalation of vapors.[13]
Step 2: Waste Container Selection and Labeling
The integrity and clear communication of the waste container are paramount.
-
Container: Use a clean, leak-proof container made of a material compatible with the chemical (e.g., high-density polyethylene or glass). The container must have a secure, screw-top cap.
-
Labeling: This is a critical compliance point. The container must be labeled with the words "Hazardous Waste" .[8] The label must also clearly list all chemical constituents by their full name (i.e., "this compound" and any other chemicals or solvents in the mixture) and their approximate percentages. An indication of the hazards (e.g., "Toxic," "Flammable") is also required.[8]
Step 3: Waste Segregation and Accumulation
Proper segregation prevents dangerous chemical reactions and simplifies final disposal.
-
Point of Generation: Waste should be collected in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[6][8]
-
Segregation: This waste stream must be segregated as a non-halogenated organic solvent waste .
-
DO NOT mix with acidic or basic waste to prevent potential hydrogen cyanide evolution.[6]
-
DO NOT mix with oxidizing waste to prevent a violent reaction.
-
DO NOT mix with aqueous waste.
-
-
Container Management: Keep the waste container closed at all times except when adding waste.[12] Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
Step 4: Arranging for Disposal
Laboratory personnel are not responsible for the ultimate transport and disposal of the waste. This is handled by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.
-
Storage: Store the sealed, labeled waste container in your designated SAA until it is ready for pickup.
-
Request Pickup: Follow your institution's specific procedures to request a hazardous waste pickup from EHS.[2] Ensure all information on the pickup request form matches the container label exactly.
Key Disposal Parameters Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Exhibits characteristics of Toxicity (due to nitrile) and Ignitability (as an organic solvent). |
| Potential RCRA Codes | D001 (Ignitability), F003 (Toxic, Ignitable) | These codes are assigned by EHS based on the waste profile. F003 is often used for spent non-halogenated solvents. |
| Primary Hazards | Acute Toxicity, Flammability | Dictates PPE, storage, and segregation requirements. |
| PPE Requirements | Chemical Goggles, Lab Coat, Nitrile Gloves | Protects against splash, contact, and inhalation hazards. |
| Container Type | Tightly-sealed, compatible container (HDPE or Glass) | Prevents leaks and vapor release. |
| Required Labeling | "Hazardous Waste", full chemical names, percentages | Ensures compliance and safe handling by all personnel. |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents | Mixing can lead to the release of toxic gas or cause a fire. |
| Disposal Method | Collection by institutional EHS for incineration. | High-temperature incineration is the standard method for destroying organic toxins.[14] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for compliant waste management.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental impact.
-
Small Spill (within a chemical hood):
-
Alert personnel in the immediate area.
-
Absorb the spill with a chemical absorbent pad or vermiculite.
-
Using tongs, place the absorbent material into a hazardous waste bag or container.
-
Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Label the spill debris as hazardous waste and dispose of it with the chemical waste.
-
-
Large Spill (outside a chemical hood):
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory.
-
ISOLATE: Close the laboratory doors to contain the vapors. Prevent re-entry.
-
NOTIFY: From a safe location, contact your institution's emergency number and EHS department. Provide details on the chemical spilled, the quantity, and the location.
-
Do not attempt to clean up a large spill of a flammable and toxic substance yourself. Wait for trained emergency responders.[12]
-
By adhering to this comprehensive guide, you are not only ensuring the safe disposal of this compound but also upholding the principles of responsible scientific practice.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]
-
Chemical Reactivity Hazards - Control and Prevention . Occupational Safety and Health Administration (OSHA). [Link]
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EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]
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Regulation of Laboratory Waste . American Chemical Society. [Link]
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Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]
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Chemical Reactivity Hazards - Overview . Occupational Safety and Health Administration (OSHA). [Link]
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Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. [Link]
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NIOSH Criteria for a Recommended Standard: Occupational Exposure to Nitriles . Centers for Disease Control and Prevention (CDC). [Link]
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Guideline for Pyrophoric and Water-Reactive Chemicals . University of Houston. [Link]
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OSHA Handbook for Small Businesses - Hazardous Chemical Exposure . Justia. [Link]
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Chemical Safety Board: OSHA, EPA Should Revise Chemical Hazard Rules . EHSLeaders. [Link]
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Acetonitrile Material Safety Data Sheet . Richardson RFPD. [Link]
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Acetonitrile Safety Data Sheet . Carl ROTH. [Link]
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Acetonitrile Standard Operating Procedure . University of Washington. [Link]
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HIGH PURITY ACETONITRILE Safety Data Sheet . Unigel. [Link]
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SOP for the safe use of Acetonitrile . LSU Health Shreveport. [Link]
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Working with Chemicals . Prudent Practices in the Laboratory, National Research Council. [Link]
-
Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. [Link]
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Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . EPFL. [Link]
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- 13. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Safeguarding Your Research: A Practical Guide to Handling 2-(3-Oxocyclobutyl)acetonitrile
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Integrity
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-(3-Oxocyclobutyl)acetonitrile is foundational to innovation. However, with innovation comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for the handling of this compound, moving beyond a simple checklist to instill a culture of safety and scientific excellence in your laboratory.
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, its chemical structure, featuring both a nitrile group and a ketone functional group, provides a strong basis for establishing robust safety protocols. This guide is built upon the known hazards of these chemical classes and authoritative guidelines for handling reactive and potentially cytotoxic compounds.
Hazard Assessment: Understanding the Risks
The primary hazards associated with this compound are derived from its functional groups: the nitrile (-C≡N) and the oxocyclobutyl (a ketone within a cyclic structure).
-
Nitrile Group: Organic nitriles are toxic and can be metabolized to produce cyanide, which can lead to internal asphyxiation.[1] The onset of toxic effects can be delayed.[1][2] They can be harmful if swallowed, in contact with skin, or if inhaled.[3][4] Acetonitrile, a simple nitrile, is also highly flammable.[3][5]
-
Ketone Group: Ketones, like acetone, are often volatile and highly flammable. They can cause skin and eye irritation.[6]
-
Investigational Compounds: As with many research chemicals, there may be limited information on the full toxicological profile. Therefore, it is prudent to handle investigational new drugs as hazardous unless adequate information becomes available to exclude them.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. Always inspect PPE for integrity before each use.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. Nitrile offers good resistance to a range of chemicals, including solvents, acids, and bases.[8][9][10] The inner glove provides protection in case the outer glove is breached. A thicker gauge glove (e.g., 8-mil or greater) will offer more protection than a thinner one. Change gloves immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[11] If there is a risk of splashing or a highly exothermic reaction, a face shield worn over safety glasses is required.[11] |
| Body Protection | A flame-resistant lab coat should be worn and kept buttoned.[11] Clothing worn underneath should be made of natural fibers like cotton, as synthetic fabrics can melt and adhere to the skin in a fire.[11] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[12][13] If engineering controls are not sufficient, a respirator with organic vapor cartridges may be necessary, which requires enrollment in a respiratory protection program with medical evaluation and fit testing.[6][11] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, step-by-step operational plan is critical to minimizing exposure and preventing accidents.
Experimental Workflow
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- 3. tcichemicals.com [tcichemicals.com]
- 4. unigel.com.br [unigel.com.br]
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- 6. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. westlab.com.au [westlab.com.au]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
